molecular formula C6H10BrNO B1446167 5-(Bromomethyl)piperidin-2-one CAS No. 1820608-69-2

5-(Bromomethyl)piperidin-2-one

Cat. No.: B1446167
CAS No.: 1820608-69-2
M. Wt: 192.05 g/mol
InChI Key: JBIYETMHWVBXDI-UHFFFAOYSA-N
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Description

5-(Bromomethyl)piperidin-2-one is a useful research compound. Its molecular formula is C6H10BrNO and its molecular weight is 192.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(bromomethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c7-3-5-1-2-6(9)8-4-5/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIYETMHWVBXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820608-69-2
Record name 5-(bromomethyl)piperidin-2-one
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Bromomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)piperidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its bifunctional nature, featuring a reactive bromomethyl group and a lactam moiety, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly those with potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural characteristics, and known reactivity. The information presented herein is intended to serve as a foundational resource for researchers utilizing this compound in drug discovery and development.

Introduction

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds, valued for its favorable pharmacokinetic properties and its ability to interact with a variety of biological targets.[1][2] The incorporation of a lactam functionality, as seen in the piperidin-2-one core, introduces a polar, hydrogen-bonding capable group that can further modulate a molecule's physicochemical profile. The addition of a reactive bromomethyl substituent at the 5-position provides a key handle for synthetic elaboration, allowing for the facile introduction of diverse functional groups through nucleophilic substitution reactions. This strategic combination of structural features renders this compound a valuable intermediate for the construction of novel chemical entities with potential applications in various therapeutic areas.

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. This section details the key identifiers and physical characteristics of this compound.

Chemical Structure and Identifiers

The chemical structure and key identifiers for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀BrNO[3]
Molecular Weight 192.06 g/mol [3]
CAS Number 1820608-69-2N/A
SMILES C1CC(=O)NCC1CBr[3]
InChI InChI=1S/C6H10BrNO/c7-3-5-1-2-6(9)8-4-5/h5H,1-4H2,(H,8,9)[3]

digraph "5_Bromomethyl_piperidin_2_one" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.5!"]; O3 [label="O", pos="1.5,1.5!"]; C4 [label="C", pos="2,-0.5!"]; C5 [label="C", pos="1.2,-1.5!"]; C6 [label="C", pos="0,-1.2!"]; C7 [label="C", pos="-1.2,-0.5!"]; Br8 [label="Br", pos="-2.4,-1!"]; H_N1 [label="H", pos="-0.3,0.7!"];

// Edges for the piperidin-2-one ring N1 -- C2; C2 -- O3 [style=double]; C2 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- N1;

// Edge for the bromomethyl group C7 -- Br8;

// Edge for the N-H bond N1 -- H_N1; }

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Properties
PropertyPredicted ValueSource
XlogP 0.6[3]
Boiling Point Not Available
Melting Point Not Available
Solubility Not Available

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of chemical compounds. This section presents the available mass spectrometry data for this compound. As of the last update, detailed experimental NMR and IR spectra for this specific compound are not widely published.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of this compound are provided below. This information is critical for the identification of the compound in reaction mixtures and during purification processes using mass spectrometry techniques.

AdductPredicted m/z
[M+H]⁺ 192.00186
[M+Na]⁺ 213.98380
[M-H]⁻ 189.98730
[M+NH₄]⁺ 209.02840
[M+K]⁺ 229.95774
[M]⁺ 190.99403

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its bromomethyl group. This electrophilic center is susceptible to nucleophilic attack, providing a straightforward method for introducing a variety of substituents at the 5-position of the piperidin-2-one core.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound involves the displacement of the bromide ion by a nucleophile. This classic SN2 reaction allows for the formation of new carbon-heteroatom or carbon-carbon bonds.

Nucleophilic_Substitution reactant This compound product 5-(Substituted-methyl)piperidin-2-one reactant->product Sɴ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Bromide (Br⁻) product->leaving_group

Figure 2: General scheme for nucleophilic substitution at the bromomethyl group.

This reactivity makes it a valuable precursor for the synthesis of a diverse range of piperidine derivatives. The piperidinone core itself is a privileged structure found in numerous neurologically active compounds, suggesting potential applications in neuroscience research.

Synthesis and Purification

General Synthetic Approach

A plausible synthetic route could involve the following conceptual steps:

Synthesis_Workflow start Piperidin-2-one Precursor step1 Functionalization at C5 (e.g., hydroxymethylation) start->step1 step2 Bromination of the Hydroxymethyl Group step1->step2 product This compound step2->product

Figure 3: Conceptual workflow for the synthesis of this compound.

Note: The specific reagents and reaction conditions would require experimental optimization. For example, bromination could potentially be achieved using reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃).

Purification

Purification of the final product would likely involve standard techniques such as column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure, depending on the physical state of the compound. The progress of the purification can be monitored by thin-layer chromatography (TLC) and the identity and purity of the final product confirmed by spectroscopic methods (NMR, IR, and MS).

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is likely to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Storage

Based on information for similar compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. Some suppliers recommend storage at 2-8°C.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its key physicochemical properties, particularly the reactivity of the bromomethyl group, enable the straightforward synthesis of a wide variety of substituted piperidin-2-one derivatives. While detailed experimental data for this specific compound are currently limited in the public domain, this guide provides a comprehensive summary of the available information and outlines the expected properties and reactivity based on related structures. Further research into the synthesis and characterization of this compound will undoubtedly facilitate its broader application in the development of novel therapeutic agents.

References

Sources

Spectroscopic Characterization of 5-(Bromomethyl)piperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-(Bromomethyl)piperidin-2-one, a valuable building block in synthetic organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes data from the parent scaffold, 2-piperidone, and related structures to provide a robust predictive analysis.

Introduction

This compound is a heterocyclic compound featuring a piperidin-2-one (δ-valerolactam) core substituted with a reactive bromomethyl group at the 5-position. The lactam moiety is a prevalent feature in many biologically active compounds, and the bromomethyl group serves as a versatile handle for introducing further molecular complexity through nucleophilic substitution reactions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this intermediate in multi-step syntheses.

Molecular Structure and Properties

  • Molecular Formula: C₆H₁₀BrNO[1]

  • Molecular Weight: 192.05 g/mol

  • Monoisotopic Mass: 190.99458 Da[1]

dot

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following predictions are based on the known spectra of 2-piperidone and the application of substituent chemical shift effects.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the piperidinone ring and the bromomethyl group.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
N-H~7.5 - 8.5Broad Singlet-The amide proton is typically broad and downfield due to hydrogen bonding and quadrupole broadening from the adjacent nitrogen.
C5-H~2.3 - 2.8Multiplet-This proton is adjacent to the electron-withdrawing bromomethyl group, shifting it downfield. It will be coupled to the protons on C4 and C6.
C6-H₂~3.1 - 3.5Multiplet-These diastereotopic protons are adjacent to the nitrogen atom, causing a significant downfield shift.
C3-H₂~1.8 - 2.2Multiplet-These protons are in a standard aliphatic environment.
C4-H₂~1.6 - 2.0Multiplet-These protons are also in a typical aliphatic environment, with some downfield shifting due to proximity to the carbonyl group.
-CH₂Br~3.4 - 3.7Doublet~6-7The protons of the bromomethyl group are strongly deshielded by the electronegative bromine atom and will be split by the proton on C5.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (ppm) Rationale
C=O (C2)~170 - 175The carbonyl carbon of the lactam will be the most downfield signal.
C6~40 - 45This carbon is adjacent to the nitrogen atom, resulting in a downfield shift.
C5~35 - 40The carbon bearing the bromomethyl group will be shifted downfield.
-CH₂Br~30 - 35The carbon directly attached to the electronegative bromine atom will be significantly deshielded.
C3~25 - 30This is a typical aliphatic methylene carbon.
C4~20 - 25This is a typical aliphatic methylene carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, though none are present in this molecule.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the lactam ring and the carbon-bromine bond.

Functional Group Expected Absorption Range (cm⁻¹) Intensity Vibrational Mode
N-H3200 - 3400Medium-Strong, BroadStretching
C=O (Amide I)1640 - 1680StrongStretching
C-H (sp³)2850 - 3000MediumStretching
N-H1550 - 1640MediumBending
C-N1200 - 1350MediumStretching
C-Br500 - 600Medium-StrongStretching

The presence of a strong absorption band around 1650 cm⁻¹ is a key indicator of the lactam carbonyl group. The broad N-H stretch is also a characteristic feature of secondary amides.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹).

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) at m/z 191 and an M+2 peak at m/z 193 of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Predicted Adducts (Electrospray Ionization - ESI):

Adduct Predicted m/z
[M+H]⁺192.00186[1]
[M+Na]⁺213.98380[1]

Key Fragmentation Pathways:

A common fragmentation pathway for this molecule would be the loss of the bromine atom or the entire bromomethyl group.

  • Loss of Br: [M - Br]⁺ at m/z 112.

  • Loss of CH₂Br: [M - CH₂Br]⁺ at m/z 98.

  • Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom can also lead to characteristic fragments.

dot

fragmentation M [C₆H₁₀BrNO]⁺˙ m/z 191/193 frag1 [C₆H₁₀NO]⁺ m/z 112 M->frag1 - •Br frag2 [C₅H₈NO]⁺ m/z 98 M->frag2 - •CH₂Br

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass and adduct formation).

  • Acquisition:

    • EI: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300).

    • ESI: Infuse the sample solution into the ion source and acquire a full scan mass spectrum in positive ion mode.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak, isotopic pattern, and characteristic fragment ions.

Conclusion

The spectroscopic data predicted in this guide provide a comprehensive framework for the structural characterization of this compound. By combining the information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data in the laboratory.

References

  • PubChem. This compound. Available at: [Link]

  • GNPS Library. Spectrum CCMSLIB00012112948. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available at: [Link]

  • SpectraBase. 5-Bromomethyl-2,2'-6',2''-terpyridine. Available at: [Link]

  • PubChem. 2-Piperidone. Available at: [Link]

  • NIST WebBook. 2-Piperidinone. Available at: [Link]

  • FooDB. Showing Compound 2-Piperidinone (FDB028421). Available at: [Link]

  • MDPI. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Available at: [Link]

  • GNPS Library. Spectrum CCMSLIB00005767969. Available at: [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • NIST WebBook. Piperidine. Available at: [Link]

  • Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Available at: [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

  • NIST WebBook. 2-Piperidinone. Available at: [Link]

  • NIST WebBook. 2-Piperidinone. Available at: [Link]

  • ResearchGate. (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Available at: [Link]

  • NIST WebBook. 2,5-Piperazinedione. Available at: [Link]

Sources

Stability and degradation profile of 5-(Bromomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Profile of 5-(Bromomethyl)piperidin-2-one

This guide provides a comprehensive technical overview of the methodologies and scientific reasoning required to assess the stability and degradation profile of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust understanding of the intrinsic stability of this molecule and its potential degradation pathways. This document emphasizes a proactive, scientifically-grounded approach to stability testing, moving beyond rote protocol execution to a deeper understanding of the underlying chemical principles.

Introduction: The Imperative of Stability Profiling

This compound is a heterocyclic compound featuring a lactam ring and a reactive bromomethyl group. Such structures are often valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of these functional groups, however, suggests potential instabilities that must be thoroughly characterized. Understanding the stability and degradation profile of a molecule like this compound is not merely a regulatory formality; it is a cornerstone of ensuring product quality, safety, and efficacy in pharmaceutical development. Forced degradation studies, or stress testing, are essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods. This guide will provide the strategic framework and detailed protocols for conducting a comprehensive forced degradation study on this specific molecule.

Molecular Structure and Inherent Reactivity

A molecule's stability is intrinsically linked to its structure. This compound possesses two key functional groups that are prime candidates for degradation:

  • The Lactam Ring: The cyclic amide (lactam) is susceptible to hydrolysis, which would result in ring-opening. This reaction can be catalyzed by both acidic and basic conditions.

  • The Bromomethyl Group: The carbon-bromine bond is polarized, making the carbon atom electrophilic and a good substrate for nucleophilic substitution. The bromine atom is a good leaving group. This functionality is also susceptible to oxidative and photolytic cleavage.

A thorough understanding of these reactive centers allows for the prediction of potential degradation pathways and the design of targeted stress conditions to investigate them.

Predicted Degradation Pathways of this compound

Based on the functional group analysis, we can postulate several primary degradation pathways under various stress conditions.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for molecules containing ester or amide functionalities. For this compound, both acidic and basic conditions are expected to promote the opening of the lactam ring.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the lactam will activate it towards nucleophilic attack by water, leading to the formation of an amino acid derivative.

  • Base-Catalyzed Hydrolysis: Hydroxide ions will directly attack the carbonyl carbon of the lactam, also resulting in the ring-opened amino acid.

Additionally, the bromomethyl group could undergo hydrolysis to the corresponding hydroxymethyl derivative, although this is generally slower than lactam hydrolysis.

Fig. 1: Predicted Hydrolytic Degradation Pathways A This compound B Ring-Opened Amino Acid (Acid/Base Hydrolysis) A->B H+ or OH- C 5-(Hydroxymethyl)piperidin-2-one (Neutral Hydrolysis) A->C H2O

Caption: Predicted Hydrolytic Degradation Pathways.

Oxidative Degradation

Oxidative degradation can be initiated by various oxidizing agents, with hydrogen peroxide being a common choice in forced degradation studies. The bromomethyl group and the carbon adjacent to the nitrogen in the lactam ring are potential sites for oxidation.

Fig. 2: Potential Oxidative Degradation A This compound B Oxidized Products (e.g., N-oxides, aldehydes) A->B [O] (e.g., H2O2)

Caption: Potential Oxidative Degradation.

Photolytic Degradation

Molecules with certain chromophores can absorb light energy, leading to photochemical degradation. While the piperidin-2-one ring itself does not have a strong chromophore in the near-UV or visible range, the presence of the bromine atom may increase its photosensitivity. Photolytic degradation can proceed through radical mechanisms.

Fig. 3: Potential Photolytic Degradation A This compound B Photodegradants A->B hν (UV/Vis light)

Caption: Potential Photolytic Degradation.

Thermal Degradation

Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions. For this compound, thermal stress could accelerate hydrolysis or lead to other, more complex degradation pathways.

Design and Execution of a Forced Degradation Study

A well-designed forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.

Experimental Workflow

The overall workflow for a forced degradation study is systematic, starting from sample preparation through to data analysis.

Fig. 4: Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound C Acid Hydrolysis A->C D Base Hydrolysis A->D E Oxidative Degradation A->E F Photolytic Degradation A->F G Thermal Degradation A->G B Prepare Stress Reagents (HCl, NaOH, H2O2) B->C B->D B->E H Sample Quenching and Dilution C->H D->H E->H F->H G->H I HPLC Analysis H->I J Data Interpretation (Peak Purity, Mass Balance) I->J

Caption: Forced Degradation Experimental Workflow.

Detailed Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the observed stability of the molecule.

Protocol 1: Acidic Hydrolysis

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • In a clean vial, add an appropriate volume of the stock solution to 1 M hydrochloric acid to achieve a final drug concentration of 0.1 mg/mL.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 1 M sodium hydroxide.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Basic Hydrolysis

  • Follow steps 1, 3, and 4 from the Acidic Hydrolysis protocol.

  • In a clean vial, add an appropriate volume of the stock solution to 0.1 M sodium hydroxide to achieve a final drug concentration of 0.1 mg/mL.

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute the neutralized samples with the mobile phase for HPLC analysis.

Protocol 3: Oxidative Degradation

  • Follow steps 1 and 4 from the Acidic Hydrolysis protocol.

  • In a clean vial, add an appropriate volume of the stock solution to 3% hydrogen peroxide to achieve a final drug concentration of 0.1 mg/mL.

  • Keep the solution at room temperature.

  • Dilute the samples with the mobile phase for HPLC analysis.

Protocol 4: Photolytic Degradation

  • Prepare a solution of this compound in a suitable solvent at a concentration of 0.1 mg/mL.

  • Expose the solution to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples at appropriate time points.

Protocol 5: Thermal Degradation

  • Place the solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

  • At specified time points, dissolve a known amount of the solid in a suitable solvent for HPLC analysis.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Hypothesized HPLC Method Parameters
  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point for separating moderately polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by analyzing the UV spectrum of this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Column Temperature: 30°C.

Method validation should be performed according to ICH guidelines to ensure the method is linear, accurate, precise, specific, and robust.

Data Interpretation and Reporting

The data from the forced degradation studies should be systematically analyzed and presented.

Quantitative Data Summary

The results should be summarized in a table to allow for easy comparison of the degradation under different stress conditions.

Stress ConditionTime (hours)% Assay of this compound% DegradationNumber of Degradants
1 M HCl, 60°C24
0.1 M NaOH, 60°C8
3% H₂O₂, RT24
Photolytic24
Thermal (Solid), 70°C48
Control48
Mass Balance

Mass balance is an important parameter in forced degradation studies. It is the sum of the assay of the parent drug and the percentage of all degradation products. A good mass balance (typically between 95% and 105%) indicates that all major degradation products have been detected.

Conclusion

A comprehensive understanding of the stability and degradation profile of this compound is crucial for its successful application in research and development. The methodologies outlined in this guide provide a robust framework for conducting forced degradation studies, from predicting degradation pathways to developing and validating a stability-indicating analytical method. By following a scientifically driven approach, researchers can gain valuable insights into the intrinsic stability of this molecule, ensuring its quality and suitability for its intended purpose.

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An In-Depth Technical Guide to 5-(Bromomethyl)piperidin-2-one: Synthesis, Structural Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, 5-(bromomethyl)piperidin-2-one stands out as a versatile synthetic intermediate, offering a reactive handle for the introduction of a wide array of functional groups at the C5 position. This guide provides a comprehensive technical overview of the synthesis of this compound and its subsequent derivatization into a diverse range of structural analogs. We will delve into the nuanced structure-activity relationships (SAR) that emerge from these modifications, exploring how subtle changes to the C5 substituent can profoundly impact biological activity. This document will further detail established experimental protocols for the synthesis of key derivatives and discuss their potential therapeutic applications, with a focus on their roles as enzyme inhibitors and modulators of signaling pathways implicated in various disease states.

Introduction: The Significance of the 5-Substituted Piperidin-2-one Scaffold

The piperidine ring is a ubiquitous motif in pharmaceuticals and natural products, valued for its conformational flexibility and ability to engage in diverse molecular interactions.[1] The incorporation of a lactam functionality, as seen in piperidin-2-one, introduces a rigidifying element and additional hydrogen bonding capabilities, further enhancing its potential for specific and high-affinity binding to biological targets.

This compound, with its reactive bromomethyl group, serves as a key building block for creating libraries of 5-substituted analogs. This electrophilic center is amenable to nucleophilic substitution by a wide range of heteroatomic and carbon-based nucleophiles, allowing for the systematic exploration of the chemical space around the piperidin-2-one core. The strategic modification of the C5 position has been shown to be critical in tuning the pharmacological profile of these compounds, influencing their potency, selectivity, and pharmacokinetic properties.

This guide will explore the synthetic pathways to access these derivatives and analyze the structure-activity relationships that govern their biological effects, providing a framework for the rational design of novel therapeutic agents based on the 5-(substituted-methyl)piperidin-2-one scaffold.

Synthetic Strategies for this compound and its Derivatives

The synthetic utility of this compound lies in the reactivity of its bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a diverse array of functionalities, including ethers, esters, amines, thiols, and carbon-based substituents.

Synthesis of the Core Intermediate: this compound

The synthesis of the parent this compound can be achieved through various established routes, often starting from readily available precursors. A common strategy involves the cyclization of a suitably functionalized amino acid derivative.

Derivatization via Nucleophilic Substitution

The primary route to a diverse library of analogs is through the nucleophilic displacement of the bromide ion. The general scheme for this transformation is depicted below:

G reagents product reagents->product S_N2 Reaction prod 5-(Nucleophilomethyl)piperidin-2-one Derivative product->prod hbr HBr product->hbr sub This compound sub->reagents nu Nucleophile (Nu-H or Nu-) nu->reagents base Base base->reagents

Figure 1. General workflow for the nucleophilic substitution of this compound.

The formation of ether linkages at the 5-position can be achieved via a Williamson ether synthesis, where an alkoxide reacts with this compound.

Experimental Protocol: General Procedure for Williamson Ether Synthesis [2][3][4][5][6]

  • Alkoxide Formation: To a solution of the desired alcohol in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0 °C. Stir the mixture for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Add a solution of this compound in the same anhydrous solvent to the alkoxide solution dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Ester derivatives can be synthesized by reacting this compound with a carboxylate salt.

Experimental Protocol: General Procedure for Esterification [7][8][9][10]

  • Carboxylate Salt Formation: Dissolve the desired carboxylic acid in a suitable solvent (e.g., DMF, acetonitrile) and add a base such as potassium carbonate or cesium carbonate. Stir the mixture at room temperature for 1-2 hours.

  • Nucleophilic Substitution: Add this compound to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate and purify the crude product by column chromatography.

Primary and secondary amines can act as nucleophiles to form 5-(aminomethyl)piperidin-2-one derivatives.

Experimental Protocol: General Procedure for N-Alkylation

  • Reaction Setup: Dissolve this compound in a polar aprotic solvent such as acetonitrile or DMF.

  • Addition of Amine: Add the desired primary or secondary amine (1.1-2.0 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate to the solution.

  • Reaction Progression: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as indicated by TLC.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with an appropriate organic solvent. Wash the combined organic extracts with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography.

Thiol derivatives can be prepared by reacting this compound with a thiol in the presence of a base.

The formation of a new carbon-carbon bond at the 5-methyl position can be achieved using various carbanion equivalents, such as Grignard reagents (in the presence of a suitable catalyst), organocuprates, or stabilized enolates.[11][12][13][14]

Structure-Activity Relationships (SAR) and Biological Applications

The strategic modification of the 5-position of the piperidin-2-one ring has a profound impact on the biological activity of the resulting analogs. The nature of the substituent influences factors such as steric bulk, electronics, and hydrogen bonding potential, which in turn dictate the compound's affinity and selectivity for its biological target.

As Opioid Receptor Modulators

Research has shown that 5-substituted piperidine derivatives can act as potent and selective opioid receptor ligands.[15][16][17] For instance, a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives with substitutions at the 5-position of a (tetrahydronaphthalen-2yl)methyl moiety demonstrated that hydroxyl substitutions led to excellent binding affinities and high selectivity for the μ opioid receptor.[16][17] In contrast, amine and amide substituents at the same position resulted in moderate to good binding affinity for the μ receptor with little to no affinity for the δ opioid receptor.[16] This highlights the critical role of the hydrogen-bonding capacity of the 5-substituent in determining receptor subtype selectivity.

SAR_Opioid cluster_0 5-Substituent cluster_1 μ Opioid Receptor Activity hydroxyl Hydroxyl (-OH) high_affinity High Affinity & Selectivity hydroxyl->high_affinity amine Amine (-NH2) moderate_affinity Moderate Affinity amine->moderate_affinity amide Amide (-CONH-R) amide->moderate_affinity

Figure 2. SAR of 5-substituents on μ opioid receptor activity.

As Enzyme Inhibitors

The piperidin-2-one scaffold has been explored for the development of various enzyme inhibitors. For example, piperidine derivatives have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-4), an important target in the treatment of type 2 diabetes.[18] The introduction of different substituents on the piperidine ring allows for the fine-tuning of inhibitory potency and selectivity. While specific studies on 5-(substituted-methyl)piperidin-2-one as DPP-4 inhibitors are not extensively reported, the general principles of SAR suggest that modifications at this position could significantly impact enzyme binding.

In Central Nervous System (CNS) Disorders

Piperidine and its derivatives have a long history in the development of drugs for CNS disorders.[19][20][21][22][23] The ability to modulate neurotransmitter systems makes this scaffold a valuable starting point for the design of novel antipsychotics, antidepressants, and agents for neurodegenerative diseases. The structure-activity relationship of piperine, a natural product containing a piperidine moiety, and its derivatives has been studied in the context of neurodegenerative diseases, where the piperidine ring plays a crucial role in its neuropharmacological effects.[19]

Signaling Pathways and Molecular Targets

While the specific signaling pathways modulated by many 5-(substituted-methyl)piperidin-2-one derivatives are still under investigation, the broader class of piperidine-containing compounds has been shown to interact with a variety of molecular targets.

For instance, in the context of cancer, highly functionalized piperidines have been shown to act as free radical scavengers and interact with DNA, suggesting multiple mechanisms of anticancer activity.[24] The cytotoxic activity of piperazin-2-one-based structures, which share some structural similarities with piperidin-2-ones, has also been evaluated against various cancer cell lines.[25]

Further research is needed to elucidate the precise molecular targets and downstream signaling pathways affected by specific 5-(substituted-methyl)piperidin-2-one analogs. This will be crucial for understanding their therapeutic potential and for the development of targeted therapies.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a diverse library of 5-substituted piperidin-2-one analogs. The ability to readily introduce a wide range of functional groups at the C5 position allows for a systematic exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic properties for various biological targets.

The examples discussed in this guide, particularly in the areas of opioid receptor modulation and enzyme inhibition, demonstrate the significant potential of this scaffold in drug discovery. Future research should focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of derivatives with novel functionalities at the 5-position.

  • Elucidation of Molecular Mechanisms: Identifying the specific protein targets and signaling pathways modulated by these compounds.

  • In-depth Biological Evaluation: Conducting comprehensive preclinical studies to assess the therapeutic potential of promising analogs in relevant disease models.

By leveraging the synthetic accessibility and rich SAR of 5-(substituted-methyl)piperidin-2-one derivatives, researchers are well-positioned to develop novel and effective therapeutic agents for a wide range of diseases.

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Unlocking Therapeutic Potential: A Technical Guide to Identifying Pharmacological Targets for 5-(Bromomethyl)piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-(bromomethyl)piperidin-2-one scaffold represents a compelling starting point for the development of novel therapeutics. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals aimed at identifying and validating the pharmacological targets of this class of compounds. By integrating the well-established bioactivity of the piperidin-2-one core with the reactive potential of a bromomethyl group, these derivatives are prime candidates for targeted covalent inhibitors. We will explore the mechanistic basis for this hypothesis, delineate potential target classes, and provide detailed, field-proven experimental workflows for target identification, validation, and characterization. This document is designed to serve as a practical and authoritative resource, empowering research teams to unlock the full therapeutic potential of this compound derivatives.

Introduction: The Strategic Advantage of a Bifunctional Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting a wide range of conditions, from central nervous system disorders to cancer.[1][2] The piperidin-2-one (a cyclic amide, or lactam) substructure, in particular, is a common motif in bioactive molecules, often contributing to favorable pharmacokinetic properties and serving as a rigid framework for the precise orientation of pharmacophoric elements.[3][4]

The introduction of a bromomethyl group at the 5-position transforms this scaffold into a potent tool for targeted covalent inhibition.[5] The bromomethyl moiety acts as an electrophilic "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues on a target protein.[6][7] This covalent interaction can lead to irreversible or long-lasting inhibition, offering several therapeutic advantages over traditional non-covalent inhibitors, including:

  • Enhanced Potency and Duration of Action: Covalent binding can lead to a more sustained therapeutic effect, potentially allowing for lower and less frequent dosing.[8]

  • Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding pocket.

  • Targeting "Undruggable" Proteins: The increased binding affinity afforded by the covalent bond can enable the targeting of proteins with shallow or poorly defined binding pockets, which are often considered "undruggable" by conventional small molecules.[8][9]

This guide will provide a systematic approach to identifying the specific protein targets of this compound derivatives, thereby paving the way for their development as novel covalent therapeutics.

The Covalent Mechanism: Targeting Nucleophilic Residues

The primary mechanism of action for this compound derivatives is anticipated to be the formation of a covalent adduct with a nucleophilic amino acid residue within the binding site of a target protein. The bromomethyl group is a classic alkylating agent, susceptible to nucleophilic attack.

Key Nucleophilic Amino Acid Targets

While several amino acid side chains possess nucleophilic character, the most likely targets for an alkyl halide warhead like bromomethyl are:

  • Cysteine: The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form. Cysteine residues are relatively rare in the proteome, which can contribute to the selectivity of covalent inhibitors.[10] Targeting non-catalytic cysteines is a particularly attractive strategy for achieving high selectivity.[11]

  • Lysine: The ε-amino group of lysine is also a strong nucleophile. While lysine is more abundant than cysteine, its pKa is higher, meaning it is typically protonated at physiological pH. However, the microenvironment within a protein's binding pocket can lower the pKa of a specific lysine residue, increasing its nucleophilicity and making it susceptible to covalent modification.[12][13]

Other nucleophilic residues such as histidine, tyrosine, and serine could also potentially be targeted, although they are generally less reactive towards alkyl halides compared to cysteine and lysine.

The Two-Step Mechanism of Covalent Inhibition

The interaction of a targeted covalent inhibitor with its protein target is generally considered a two-step process:

  • Reversible Binding: The inhibitor first binds non-covalently to the target protein's binding site, driven by interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The affinity of this initial binding is described by the inhibition constant (Ki).

  • Irreversible Covalent Bonding: Once the inhibitor is correctly positioned within the binding site, the electrophilic warhead reacts with a nearby nucleophilic residue to form a covalent bond. The rate of this step is characterized by the inactivation rate constant (k_inact).

The overall efficiency of a covalent inhibitor is often described by the second-order rate constant k_inact/Ki.[14]

Potential Pharmacological Target Classes

Given the broad bioactivity of piperidinone-containing compounds and the reactivity of the bromomethyl group, several classes of proteins represent promising potential targets for this compound derivatives.

  • Protein Kinases: Kinases are a large family of enzymes that play critical roles in cellular signaling and are major targets in oncology and immunology. Many kinase inhibitors with piperidine or piperidinone moieties have been developed.[15][16] Furthermore, the use of covalent inhibitors targeting non-catalytic cysteines and lysines in kinases is a well-established strategy.[3][17]

  • Proteases: Proteases are involved in a wide range of physiological processes, and their dysregulation is implicated in numerous diseases. Cysteine and serine proteases, which utilize a nucleophilic residue in their catalytic mechanism, are particularly well-suited for targeting by covalent inhibitors.[18]

  • Metallo-β-lactamases (MBLs): The structural similarity of the piperidin-2-one core to the β-lactam ring found in penicillin and related antibiotics suggests that these derivatives could potentially target bacterial enzymes involved in antibiotic resistance, such as metallo-β-lactamases.[19][20] While MBLs are zinc-dependent enzymes, covalent modification of a nearby nucleophilic residue could lead to inhibition.

  • Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. Several piperidinone derivatives have been shown to inhibit these enzymes.[2][21] The active site of AChE contains a catalytic serine residue that could potentially be targeted.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach combining unbiased, proteome-wide screening with focused validation experiments is essential for confidently identifying and characterizing the pharmacological targets of this compound derivatives.

Unbiased Target Identification in a Cellular Context

The initial step is to identify which proteins interact with the compound in a complex biological system, such as a cell lysate or intact cells. This avoids the bias of pre-selecting targets and can uncover novel mechanisms of action.

ABPP is a powerful chemoproteomic technique for identifying the targets of covalent inhibitors.[18][22] In a competitive ABPP experiment, a proteome is treated with the this compound derivative before being labeled with a broad-spectrum activity-based probe that targets a specific class of enzymes (e.g., serine hydrolases or cysteine proteases). The targets of the test compound are identified as those proteins that show reduced labeling by the probe.

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

  • Proteome Preparation: Prepare cell lysates or tissue homogenates under native conditions.

  • Inhibitor Incubation: Treat the proteome with varying concentrations of the this compound derivative or a vehicle control for a defined period.

  • Probe Labeling: Add a broad-spectrum, reporter-tagged (e.g., biotin or a fluorophore) activity-based probe to the proteome and incubate to label the active enzymes.

  • Target Enrichment (for biotinylated probes): Use streptavidin beads to enrich the probe-labeled proteins.

  • Analysis:

    • Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize by in-gel fluorescence scanning or streptavidin-blotting. A decrease in band intensity in the inhibitor-treated lanes indicates target engagement.

    • Mass Spectrometry-Based (for proteome-wide analysis): Digest the enriched proteins and identify and quantify the peptides by LC-MS/MS. Proteins with significantly reduced abundance in the inhibitor-treated samples are identified as potential targets.[5]

Diagram: Competitive ABPP Workflow

ABPP_Workflow cluster_prep Sample Preparation cluster_process Experimental Steps cluster_analysis Analysis proteome Cell Lysate / Proteome incubation Incubate Proteome with Inhibitor proteome->incubation inhibitor This compound Derivative inhibitor->incubation probe Reporter-Tagged Activity-Based Probe labeling Label with Probe probe->labeling incubation->labeling enrichment Enrich Labeled Proteins (e.g., Streptavidin Beads) labeling->enrichment sds_page SDS-PAGE & Imaging enrichment->sds_page ms LC-MS/MS Analysis enrichment->ms identification Target Identification sds_page->identification ms->identification

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

CETSA is a label-free method for assessing target engagement in intact cells or cell lysates.[6][7] It is based on the principle that the binding of a ligand to a protein alters its thermal stability. By heating the cells or lysate to various temperatures and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the compound indicates target engagement.

Protocol: Proteome-Wide CETSA (Thermal Proteome Profiling)

  • Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of different temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Digestion and Labeling: Digest the soluble proteins from each temperature point into peptides. Label the peptides with isobaric tags (e.g., TMT) to allow for multiplexed analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by LC-MS/MS.

  • Data Analysis: For each identified protein, plot the relative abundance of the soluble fraction as a function of temperature to generate melting curves. Proteins that show a significant shift in their melting curves in the presence of the inhibitor are identified as targets or downstream effectors.[10]

Diagram: Proteome-Wide CETSA Workflow

CETSA_Workflow cluster_cell_treatment Cellular Treatment cluster_heating_lysis Thermal Challenge & Lysis cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis cells Intact Cells treatment Treat Cells cells->treatment compound Test Compound compound->treatment vehicle Vehicle Control vehicle->treatment heating Heat to Temp Gradient treatment->heating lysis Lyse & Separate Soluble Proteins heating->lysis digestion Protein Digestion lysis->digestion labeling Isobaric Tagging (TMT) digestion->labeling ms LC-MS/MS labeling->ms curves Generate Melting Curves ms->curves identification Identify Stabilized Proteins curves->identification

Sources

An In-depth Technical Guide to the Exploratory Reactions of the Bromomethyl Group in 5-(Bromomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Bromomethyl)piperidin-2-one is a versatile bifunctional synthetic intermediate, incorporating both a reactive primary alkyl bromide and a modifiable lactam scaffold. The piperidine core is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] This guide provides a comprehensive technical exploration of the reactivity of the bromomethyl group, offering field-proven insights and detailed protocols for its derivatization. We will delve into the causality behind experimental choices for nucleophilic substitution, elimination, and reductive pathways, providing researchers, scientists, and drug development professionals with a robust framework for leveraging this valuable building block in their synthetic campaigns.

Introduction: The Synthetic Potential of this compound

The piperidin-2-one (valerolactam) ring system is a foundational motif in a wide array of biologically active compounds. The strategic placement of a bromomethyl group at the C5 position unlocks a gateway for extensive chemical diversification. The C-Br bond serves as a potent electrophilic site, primarily for nucleophilic substitution reactions, allowing for the introduction of a vast array of functional groups.[3][4]

This guide is structured to serve as a practical and theoretical resource. We will not only present reaction protocols but also discuss the underlying mechanistic principles, potential side reactions, and the influence of the lactam ring on the reactivity of the bromomethyl appendage. The primary focus will be on the bimolecular nucleophilic substitution (SN2) mechanism, which is characteristic of primary alkyl halides like the one present in our title compound.[5][6]

Synthesis of the Starting Material

A common and reliable method for the synthesis of this compound involves the radical bromination of 5-methylpiperidin-2-one. This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions.[7][8]

Key Characterization Data (Expected):

  • ¹H NMR: A characteristic singlet for the -CH₂Br protons is expected around δ 3.5-3.7 ppm. Other signals will include multiplets for the piperidine ring protons and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon of the bromomethyl group (-CH₂Br) will appear as a distinct signal around δ 30-35 ppm.

  • IR Spectroscopy: A strong absorption band for the lactam carbonyl (C=O) group around 1650-1680 cm⁻¹ and a broad N-H stretch around 3200 cm⁻¹ are expected.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, confirming the presence of a single bromine atom.

Core Reactivity: Nucleophilic Substitution (SN2) Reactions

The primary alkyl bromide in this compound is an excellent substrate for SN2 reactions. This mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromide), leading to an inversion of configuration if the carbon were chiral.[6][9] The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile.[5]

Several factors must be considered for successful SN2 reactions:

  • Nucleophile Strength: Strong nucleophiles are required for efficient reactions.[10]

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[11]

  • Leaving Group: Bromide is an excellent leaving group, being the conjugate base of a strong acid (HBr).[10]

  • Steric Hindrance: As a primary bromide, the reaction center is sterically unhindered, favoring the SN2 pathway.

The general workflow for these exploratory reactions is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Polar Aprotic Solvent (e.g., DMF) B Add Nucleophile (e.g., NaN₃, KCN, R₂NH) A->B Stoichiometry: 1.0 : 1.1-1.5 eq. C Heat Reaction Mixture (e.g., 50-80 °C) B->C D Monitor Progress by TLC C->D Until starting material consumed E Quench Reaction (e.g., add water) D->E F Extract Product with Organic Solvent (e.g., EtOAc) E->F G Wash, Dry, and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H I I H->I Characterize Final Product G cluster_paths Reaction Pathways Start This compound SN2 SN2 Substitution Start->SN2 Strong Nucleophile (e.g., N₃⁻, CN⁻) E2 E2 Elimination Start->E2 Strong, Bulky Base (e.g., t-BuOK) Red Reduction Start->Red Reducing Agent (e.g., Zn/HCl)

Sources

Chirality and stereochemistry of 5-(Bromomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chirality and Stereochemistry of 5-(Bromomethyl)piperidin-2-one

Abstract

This compound, a substituted δ-valerolactam, is a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. The presence of a stereocenter at the C5 position necessitates a rigorous understanding and control of its stereochemistry, as enantiomers can exhibit divergent pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the stereochemical aspects of this compound, including its conformational analysis, strategies for enantioselective synthesis and resolution, and detailed protocols for state-of-the-art analytical techniques used for its stereochemical characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral piperidine derivatives.

Introduction: The Significance of Chirality in the Piperidinone Scaffold

The piperidine ring is a privileged scaffold in drug discovery, forming the core structure of numerous approved pharmaceuticals.[1][2] Its saturated, three-dimensional nature allows for precise spatial orientation of substituents, which is critical for selective interaction with biological targets.[3][4] The introduction of a carbonyl group to form a piperidin-2-one (or δ-valerolactam) ring, as seen in this compound, adds a planar amide bond that influences the ring's conformation and hydrogen bonding capabilities.

The primary focus of this guide is the chiral center at the C5 position, created by the bromomethyl substituent. This single stereocenter gives rise to two non-superimposable mirror images: (R)-5-(Bromomethyl)piperidin-2-one and (S)-5-(Bromomethyl)piperidin-2-one. The absolute configuration of this center is a critical quality attribute in any drug development program, as stereoisomers can possess dramatically different efficacy, metabolic pathways, and safety profiles.[5][6] This document serves as a roadmap for the synthesis, separation, and unambiguous characterization of these enantiomers.

G cluster_analysis Stereochemical Analysis racemic Racemic this compound separation Chiral Separation (HPLC or SFC) racemic->separation enantio_R (R)-Enantiomer separation->enantio_R enantio_S (S)-Enantiomer separation->enantio_S nmr NMR Spectroscopy (Relative Stereochemistry, Conformation) enantio_R->nmr vcd VCD Spectroscopy (Absolute Configuration in Solution) enantio_R->vcd xray X-ray Crystallography (Unambiguous Absolute Configuration) enantio_R->xray enantio_S->nmr enantio_S->vcd enantio_S->xray G cluster_mobile Mobile Phase cluster_stationary Chiral Stationary Phase (CSP) R_mob (R) csp Selector R_mob->csp k'r S_mob (S) S_mob->csp k's interaction_S Stronger Interaction (Longer Retention) csp->interaction_S interaction_R Weaker Interaction (Shorter Retention) csp->interaction_R

Sources

5-(Bromomethyl)piperidin-2-one solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-(Bromomethyl)piperidin-2-one is a key heterocyclic building block in medicinal chemistry and organic synthesis, valued for its reactive bromomethyl group and its core piperidin-2-one scaffold.[1] A comprehensive understanding of its solubility is paramount for its effective use, influencing everything from reaction engineering and optimization to purification strategies and formulation development. This guide presents a theoretical solubility profile based on first principles of chemical interactions and provides a robust, step-by-step experimental framework for its empirical determination. We delve into the causality behind solvent selection and outline a self-validating protocol to generate reliable and reproducible solubility data.

Theoretical Solubility Profile: A “Like Dissolves Like” Analysis

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The structure of this compound (MW: 192.06 g/mol , MF: C₆H₁₀BrNO) possesses distinct polar and non-polar characteristics that dictate its solubility behavior.[3]

  • Polar Features: The molecule contains a cyclic amide (lactam) functional group. The N-H bond acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.[4] This polar head is the primary driver of solubility in polar solvents.

  • Non-Polar & Moderately Polar Features: The piperidine ring provides a non-polar aliphatic backbone. The bromomethyl group (-CH₂Br) adds moderate polarity and is a key reactive handle.[1]

Based on these features, we can predict its solubility across a spectrum of common laboratory solvents. The principle of "like dissolves like" suggests that polar solvents will more effectively solvate the polar lactam group, while non-polar solvents will interact more favorably with the hydrocarbon ring.[2]

Data Summary: Predicted Solubility and Solvent Properties

The following table summarizes the predicted solubility of this compound and provides key physical properties of common organic solvents to aid in interpretation.[5][6][7][8][9] The predictions are qualitative and should be confirmed experimentally using the protocol in Section 3.

Solvent ClassSolventDielectric Constant (ε)[5][6][8]Polarity Index (P')[7][9][10]Predicted SolubilityRationale for Prediction
Polar Protic Methanol32.75.1High Excellent hydrogen bond donor and acceptor. Effectively solvates the lactam ring.
Ethanol24.64.3High Similar to methanol, provides strong hydrogen bonding interactions.[11]
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.77.2Very High Strong hydrogen bond acceptor and highly polar, ideal for solvating polar functional groups. A common solvent for compounds with poor solubility.[12][13]
N,N-Dimethylformamide (DMF)36.76.4Very High Strong polar character and hydrogen bond accepting capability, similar to DMSO.
Acetonitrile37.55.8Moderate to High High polarity but a weaker hydrogen bond acceptor than DMSO or DMF.
Acetone20.75.1Moderate Moderate polarity; can accept hydrogen bonds but lacks a donor site.
Moderately Polar Dichloromethane (DCM)8.93.1Moderate Can interact via dipole-dipole forces. Solvates the less polar regions of the molecule well.
Tetrahydrofuran (THF)7.64.0Moderate Ethereal oxygen can act as a hydrogen bond acceptor, balancing polarity.
Non-Polar Toluene2.42.4Low to Insoluble Lacks the polarity and hydrogen bonding ability to effectively solvate the polar lactam group.
Hexane1.90.1Insoluble Dominated by weak van der Waals forces, insufficient to overcome the solute-solute interactions of the crystalline solid.[14]

Logical Framework for Solubility

The interplay between the molecular features of this compound and solvent properties determines its solubility. The following diagram illustrates this relationship.

G cluster_solute This compound Features cluster_solvents Solvent Classes cluster_interactions Dominant Intermolecular Forces Solute Lactam Ring (N-H, C=O) Piperidine Backbone Bromomethyl Group HBond Hydrogen Bonding Solute:f0->HBond Strongest Interaction Dipole Dipole-Dipole Solute:f2->Dipole Moderate Interaction VDW Van der Waals Solute:f1->VDW Weak Interaction Protic Polar Protic (Methanol, Ethanol) Aprotic Polar Aprotic (DMSO, DMF, ACN) Nonpolar Non-Polar (Hexane, Toluene) HBond->Protic Drives High Solubility HBond->Aprotic Drives High Solubility VDW->Nonpolar Primary Interaction

Caption: Relationship between molecular features and solvent interactions.

Experimental Protocol for Solubility Determination

This section provides a two-stage protocol for systematically determining the solubility of this compound. This workflow ensures both rapid initial screening and accurate quantitative measurement.

Workflow Overview

G start Start: Obtain Pure This compound qual_screen Part A: Qualitative Screening (Test Tube Method) start->qual_screen classify Classify: Soluble, Partially Soluble, or Insoluble qual_screen->classify quant_setup Part B: Quantitative Measurement (Shake-Flask Method Setup) classify->quant_setup For all solvents equilibrate Equilibrate Slurry (e.g., 24h at 25°C) quant_setup->equilibrate separate Separate Phases (Centrifuge / Filter) equilibrate->separate prepare_sample Prepare Sample for Analysis (Dilute Supernatant) separate->prepare_sample analysis Analyze Concentration (e.g., HPLC-UV, qNMR) prepare_sample->analysis calculate Calculate Solubility (mg/mL) analysis->calculate end End: Report Data calculate->end

Caption: Experimental workflow for solubility determination.

Part A: Qualitative Solubility Screening

Objective: To rapidly assess solubility in a range of solvents.[14]

Materials:

  • This compound

  • Set of test tubes or 4 mL vials

  • Vortex mixer

  • Graduated pipette or Eppendorf repeater

  • Solvents of interest (see Table 1)

Procedure:

  • Preparation: Add approximately 10 mg of this compound to a clean, dry test tube. The exact mass is not critical for this qualitative assessment, but consistency is key.

  • Solvent Addition: Add the selected solvent in 0.2 mL increments.

  • Mixing: After each addition, vortex the mixture vigorously for 30-60 seconds.[14]

  • Observation: Visually inspect the solution against a dark background. Note if the solid has completely dissolved.

  • Classification:

    • Soluble: The compound dissolves completely within 1 mL of solvent.

    • Partially Soluble: Some, but not all, of the solid dissolves after adding 3 mL of solvent.

    • Insoluble: No significant dissolution is observed after adding 3 mL of solvent.[15]

  • Documentation: Record the observations for each solvent.

Part B: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

Objective: To obtain an accurate, quantitative measure of solubility (e.g., in mg/mL or mol/L) at a specified temperature. This method is considered a gold standard for its reliability.[2]

Materials:

  • This compound (ensure purity)

  • Scintillation vials (20 mL) with sealed caps

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, qNMR)

Procedure:

  • System Preparation: Add an excess amount of this compound to a vial (e.g., 50-100 mg). The key is to ensure solid remains after equilibrium is reached.

  • Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 5.0 mL).

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C). Allow the slurry to equilibrate for at least 24 hours. A longer period (48-72 hours) may be necessary to ensure true equilibrium is reached; this should be verified by taking measurements at different time points.

  • Phase Separation: After equilibration, let the vials stand in the incubator for 2-4 hours to allow the excess solid to settle.

    • Causality: This step is crucial to avoid disturbing the equilibrium and to minimize the amount of solid that needs to be removed by filtration or centrifugation.

  • Sample Isolation: Carefully draw a sample from the supernatant using a pipette. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

    • Self-Validation: The use of a fine filter ensures that no microscopic solid particles are carried over, which would artificially inflate the measured concentration. An alternative is to centrifuge the sample at high speed and draw from the supernatant.

  • Sample Preparation for Analysis: Accurately perform a serial dilution of the saturated filtrate into a suitable mobile phase or NMR solvent. The dilution factor must be chosen to bring the concentration within the linear range of the analytical instrument's calibration curve.

  • Analysis: Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a UV detector against a calibration curve, or quantitative NMR with a certified internal standard).

  • Calculation: Calculate the original solubility using the measured concentration and the dilution factor.

    • Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Conclusion

References

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Methodological & Application

The Versatile Precursor: A Guide to the Synthesis of Novel Compounds from 5-(Bromomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Piperidin-2-one Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for constructing complex molecular architectures.[3] Within this important class of heterocycles, piperidin-2-ones (also known as δ-valerolactams) represent a particularly valuable subclass. The embedded amide functionality provides a rigidifying element and a site for hydrogen bonding, while the rest of the ring can be functionalized to modulate biological activity.

This guide focuses on a highly reactive and versatile precursor, 5-(bromomethyl)piperidin-2-one , and its applications in the synthesis of novel compounds. The presence of a reactive bromomethyl group attached to the piperidin-2-one core opens up a plethora of synthetic possibilities, allowing for the introduction of diverse functionalities and the construction of more complex molecular frameworks, including spirocyclic and fused-ring systems.[4][5] This document provides a comprehensive overview of the synthesis of this precursor and detailed protocols for its use in creating a variety of derivatives with potential applications in drug discovery and development.

I. Synthesis of the Precursor: this compound

The synthesis of this compound is a multi-step process that begins with the commercially available 5-ethoxycarbonyl-2-piperidone. The overall synthetic strategy involves the reduction of the ester to a primary alcohol, protection of the lactam nitrogen, bromination of the alcohol, and subsequent deprotection.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Reduction cluster_1 Step 2: N-Protection cluster_2 Step 3: Bromination (Appel Reaction) cluster_3 Step 4: N-Deprotection A 5-Ethoxycarbonyl-2-piperidone B 5-(Hydroxymethyl)piperidin-2-one A->B LiAlH4, THF C N-Boc-5-(hydroxymethyl)piperidin-2-one B->C (Boc)2O, Et3N, DCM D N-Boc-5-(bromomethyl)piperidin-2-one C->D CBr4, PPh3, DCM E This compound D->E TFA, DCM

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(Hydroxymethyl)piperidin-2-one

This protocol describes the reduction of the ester group of 5-ethoxycarbonyl-2-piperidone to a primary alcohol using lithium aluminum hydride (LiAlH₄).[6]

Parameter Value
Reactants 5-Ethoxycarbonyl-2-piperidone, Lithium aluminum hydride
Solvent Tetrahydrofuran (THF), anhydrous
Temperature -5 to 0 °C
Reaction Time 1-2 hours
Work-up Sequential addition of water and NaOH solution

Step-by-Step Procedure:

  • To a stirred solution of 5-ethoxycarbonyl-2-piperidone (1.0 eq) in anhydrous THF under a nitrogen atmosphere, cool the reaction mixture to -5 °C.

  • Slowly add lithium aluminum hydride (1.5 eq) portion-wise, maintaining the internal temperature below 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield 5-(hydroxymethyl)piperidin-2-one as a solid.

Protocol 2: Synthesis of N-Boc-5-(hydroxymethyl)piperidin-2-one

The secondary amine of the lactam is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent bromination step.

Parameter Value
Reactants 5-(Hydroxymethyl)piperidin-2-one, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 12-16 hours
Work-up Aqueous wash and extraction

Step-by-Step Procedure:

  • Dissolve 5-(hydroxymethyl)piperidin-2-one (1.0 eq) in DCM.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-5-(hydroxymethyl)piperidin-2-one.

Protocol 3: Synthesis of N-Boc-5-(bromomethyl)piperidin-2-one (Appel Reaction)

The Appel reaction provides a mild and efficient method for converting the primary alcohol to the corresponding bromide.[1][7][8]

Parameter Value
Reactants N-Boc-5-(hydroxymethyl)piperidin-2-one, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Direct purification by column chromatography

Step-by-Step Procedure:

  • Dissolve N-Boc-5-(hydroxymethyl)piperidin-2-one (1.0 eq) in DCM and cool to 0 °C.

  • Add triphenylphosphine (1.5 eq) followed by the portion-wise addition of carbon tetrabromide (1.5 eq).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to yield N-Boc-5-(bromomethyl)piperidin-2-one.

Protocol 4: Synthesis of this compound (N-Deprotection)

The final step is the removal of the Boc protecting group under acidic conditions to yield the target precursor.[9][10]

Parameter Value
Reactants N-Boc-5-(bromomethyl)piperidin-2-one, Trifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 1-2 hours
Work-up Removal of acid and solvent under reduced pressure

Step-by-Step Procedure:

  • Dissolve N-Boc-5-(bromomethyl)piperidin-2-one (1.0 eq) in DCM and cool to 0 °C.

  • Add trifluoroacetic acid (5-10 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting crude this compound (often as a TFA salt) can be used directly in subsequent reactions or purified further.

II. Applications in the Synthesis of Novel Compounds

The electrophilic nature of the carbon atom in the bromomethyl group makes this compound an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, leading to a diverse library of novel piperidin-2-one derivatives.

A. Nucleophilic Substitution Reactions

1. Synthesis of 5-(Azidomethyl)piperidin-2-one: A Precursor for Amines and Click Chemistry

The azide functionality is a versatile synthetic handle that can be readily reduced to a primary amine or used in "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition.

G cluster_0 Nucleophilic Substitution cluster_1 Reduction A This compound B 5-(Azidomethyl)piperidin-2-one A->B NaN3, DMF C 5-(Aminomethyl)piperidin-2-one B->C H2, Pd/C or PPh3, H2O

Caption: Synthesis of 5-(aminomethyl)piperidin-2-one.

Protocol 5: Synthesis of 5-(Azidomethyl)piperidin-2-one

Parameter Value
Reactants This compound, Sodium azide (NaN₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature Room temperature to 50 °C
Reaction Time 4-8 hours
Work-up Aqueous work-up and extraction

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq).

  • Stir the mixture at room temperature or gently heat to 50 °C for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(azidomethyl)piperidin-2-one.

2. O-Alkylation and S-Alkylation: Introducing Ether and Thioether Linkages

Phenols and thiols are excellent nucleophiles that can readily displace the bromide to form ether and thioether linkages, respectively. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.

Protocol 6: General Procedure for O-Alkylation of Phenols

Parameter Value
Reactants This compound, Substituted phenol, Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent Acetonitrile (MeCN) or DMF
Temperature Room temperature to 80 °C
Reaction Time 6-24 hours
Work-up Filtration, aqueous work-up, and extraction

Step-by-Step Procedure:

  • To a mixture of the substituted phenol (1.1 eq) and a base (e.g., K₂CO₃, 2.0 eq) in MeCN, add a solution of this compound (1.0 eq) in MeCN.

  • Stir the reaction at the desired temperature for 6-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 7: General Procedure for S-Alkylation of Thiols

Parameter Value
Reactants This compound, Thiol, Base (e.g., Et₃N, DBU)
Solvent THF or DCM
Temperature 0 °C to room temperature
Reaction Time 1-4 hours
Work-up Aqueous work-up and extraction

Step-by-Step Procedure:

  • To a solution of the thiol (1.1 eq) and a base (e.g., Et₃N, 1.2 eq) in THF at 0 °C, add a solution of this compound (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

B. Advanced Applications: Building Molecular Complexity

1. Synthesis of Spirocyclic Compounds: Accessing 3D Chemical Space

Spirocyclic scaffolds are of great interest in drug discovery as they introduce three-dimensionality, which can lead to improved target selectivity and physicochemical properties. This compound can be utilized in intramolecular cyclization reactions to generate spiro-compounds.

Conceptual Workflow for Spirocycle Formation

G A This compound B N-Alkylated Intermediate A->B Reaction with a bifunctional nucleophile C Spiro-piperidinone B->C Intramolecular Cyclization

Caption: General strategy for spirocycle synthesis.

For instance, reaction with a suitable nucleophile that also contains a latent nucleophilic site can set the stage for a subsequent intramolecular cyclization. An example would be the reaction with an ortho-aminophenol derivative, where the initial O-alkylation is followed by an intramolecular N-alkylation to form a spiro-fused heterocyclic system.

2. Synthesis of Fused-Ring Systems

Intramolecular reactions can also be designed to form fused-ring systems. For example, if the lactam nitrogen of this compound is first functionalized with a group containing a nucleophile, an intramolecular cyclization can lead to the formation of a bicyclic system.[11]

III. Characterization and Data

Thorough characterization of the synthesized compounds is crucial to confirm their structure and purity. The following table provides expected physicochemical properties and spectroscopic data for the key precursor.

Compound Molecular Formula Molecular Weight Appearance Expected ¹H NMR (δ, ppm) Expected ¹³C NMR (δ, ppm)
This compound C₆H₁₀BrNO192.05White to off-white solid1.8-2.0 (m, 2H), 2.2-2.4 (m, 1H), 2.5-2.7 (m, 2H), 3.3-3.5 (m, 2H), 3.6-3.8 (m, 2H), 6.0-6.2 (br s, 1H)25-27, 30-32, 33-35, 45-47, 50-52, 172-174

IV. Conclusion and Future Outlook

This compound is a valuable and highly versatile precursor for the synthesis of a wide range of novel piperidin-2-one derivatives. Its utility stems from the presence of a reactive electrophilic center that allows for the facile introduction of various nucleophiles. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound. The ability to generate diverse libraries of substituted piperidin-2-ones, including spirocyclic and fused-ring systems, makes this precursor a powerful tool in the ongoing quest for new therapeutic agents. Future work could focus on expanding the scope of nucleophiles used in substitution reactions and developing novel intramolecular cyclization strategies to access even more complex and diverse chemical scaffolds.

V. References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link][4][5]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link][9]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

  • Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. PubMed. [Link][5]

  • Synthesis of fused piperidinones through a radical-ionic cascade. PubMed. [Link][11]

  • Alkylation of phenylglycinol-derived oxazolopiperidone lactams. Enantioselective synthesis of beta-substituted piperidines. PubMed. [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

  • Appel Reaction. Organic Chemistry Portal. [Link][1]

  • Bromination/Hydrolytic Fragmentation Reactions of α,β-Unsaturated N-Boc Lactams for the Synthesis of ω-Amino-trisubstituted (E)-Vinyl Bromides. SciSpace. [Link]

  • Synthesis of 5-Hydroxymethyl-2-piperidone. PrepChem.com. [Link][6]

  • N-Boc-3-(bromomethyl)piperidine. ChemBK. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. [Link]

  • ChemInform Abstract: Bromination/Hydrolytic Fragmentation Reactions of α,β-Unsaturated N-Boc Lactams for the Synthesis of ω-Amino-trisubstituted (E)-Vinyl Bromides. ResearchGate. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE. lookchem. [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]

  • Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Pharmaceutical and Biological Evaluations. [Link][2]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • N-Boc-piperidine-2-methanol. PubChem. [Link]

  • Scheme 1. Synthesis of new piperidinyl and thio-substituted naphthoquinone derivatives. ResearchGate. [Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PubMed Central. [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. [Link]

  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. [Link]

  • Phenol alkylation process. Google Patents.

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. [Link]

  • Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry. [Link]

  • Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. PubMed Central. [Link]

  • Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. Google Patents.

  • Alkylation of phenol by alkyl halides catalyzed by finely divided gels of certain drying oils. Google Patents.

  • Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis. [Link][7]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link][3]

  • Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). Sciforum. [Link]

  • The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications. [Link]

  • The Appel Reaction. YouTube. [Link][8]

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The Versatile Role of 5-(Bromomethyl)piperidin-2-one in the N-Alkylation of Heterocyclic Amines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidinone-Heterocycle Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a privileged structure, integral to the architecture of numerous approved pharmaceuticals.[1][2] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an invaluable component in the design of molecules with optimized pharmacological profiles. When coupled with a diverse array of heterocyclic amines, the resulting piperidinone-heterocycle conjugates offer a powerful strategy for exploring vast chemical space and developing novel therapeutic agents.[3] 5-(Bromomethyl)piperidin-2-one has emerged as a key building block in this endeavor, providing a reactive handle for the efficient N-alkylation of a wide range of nitrogen-containing heterocycles. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the N-alkylation of imidazoles, triazoles, pyrazoles, and benzimidazoles.

Mechanistic Insights: The SN2 Reaction and Regioselectivity in Heterocycle N-Alkylation

The N-alkylation of heterocyclic amines with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. In this process, the nucleophilic nitrogen of the heterocyclic amine attacks the electrophilic methylene carbon of this compound, displacing the bromide leaving group.

Caption: SN2 mechanism for N-alkylation.

A critical consideration in the N-alkylation of unsymmetrical heterocyclic amines, such as substituted imidazoles, pyrazoles, and triazoles, is regioselectivity. The presence of multiple nitrogen atoms in the heterocyclic ring can lead to the formation of a mixture of constitutional isomers. The preferred site of alkylation is influenced by a combination of electronic and steric factors. Generally, the most nucleophilic and sterically accessible nitrogen atom is favored. For instance, in the case of 1,2,4-triazole, alkylation can occur at the N1 or N4 position, with the outcome often dictated by the reaction conditions.[4][5]

Experimental Protocols: A Practical Guide to N-Alkylation

The following protocols provide a generalized framework for the N-alkylation of various heterocyclic amines using this compound. Researchers should note that optimization of reaction conditions, including the choice of base, solvent, and temperature, may be necessary to achieve optimal yields and regioselectivity for specific substrates.

General Procedure for N-Alkylation

General N-Alkylation Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification A Dissolve heterocyclic amine and base in anhydrous solvent B Add this compound dropwise at appropriate temperature A->B C Stir reaction mixture and monitor by TLC/LC-MS B->C D Quench reaction C->D E Extract with organic solvent D->E F Wash, dry, and concentrate E->F G Purify by column chromatography F->G

Caption: A typical workflow for N-alkylation reactions.

Materials:

  • This compound

  • Heterocyclic amine (e.g., imidazole, 1,2,4-triazole, pyrazole, benzimidazole)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))

  • Standard laboratory glassware and purification equipment

Protocol 1: N-Alkylation of Imidazole

  • Reaction Setup: To a solution of imidazole (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Alkylation: Stir the suspension at room temperature and add a solution of this compound (1.1 eq.) in DMF dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-(imidazol-1-ylmethyl)piperidin-2-one.

Protocol 2: N-Alkylation of 1,2,4-Triazole

  • Reaction Setup: To a solution of 1,2,4-triazole (1.0 eq.) in anhydrous acetonitrile, add cesium carbonate (1.2 eq.).

  • Alkylation: Heat the mixture to 60 °C and add a solution of this compound (1.0 eq.) in acetonitrile dropwise.

  • Reaction Monitoring: Stir the reaction at 60 °C and monitor by TLC. The reaction may require 12-24 hours for completion. A mixture of N1 and N4 alkylated products may be observed.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to separate the regioisomers, 5-((1H-1,2,4-triazol-1-yl)methyl)piperidin-2-one and 5-((4H-1,2,4-triazol-4-yl)methyl)piperidin-2-one.

Protocol 3: N-Alkylation of Pyrazole

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a solution of pyrazole (1.0 eq.) in THF dropwise.

  • Alkylation: After gas evolution ceases, add a solution of this compound (1.1 eq.) in THF dropwise at 0 °C. Allow the reaction to warm to room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is generally complete within 3-6 hours.

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate.

  • Purification: Dry the combined organic layers over magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield 5-(pyrazol-1-ylmethyl)piperidin-2-one.

Protocol 4: N-Alkylation of Benzimidazole

  • Reaction Setup: Combine benzimidazole (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF.

  • Alkylation: Add this compound (1.2 eq.) to the mixture and stir at 50 °C.

  • Reaction Monitoring: Monitor the reaction for 6-12 hours by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the solid from ethanol to obtain pure 5-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-2-one.

Data Presentation: Representative Reaction Parameters

Heterocyclic AmineBaseSolventTemperature (°C)Time (h)Typical Yield (%)
ImidazoleK₂CO₃DMFRT2-485-95
1,2,4-TriazoleCs₂CO₃MeCN6012-2470-85 (mixture)
PyrazoleNaHTHF0 to RT3-680-90
BenzimidazoleK₂CO₃DMF506-1280-90

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Conclusion and Future Directions

This compound is a highly effective and versatile reagent for the N-alkylation of a broad range of heterocyclic amines. The straightforward SN2 reaction mechanism allows for the predictable synthesis of novel piperidinone-heterocycle conjugates, which are of significant interest in drug discovery and development.[6] While regioselectivity can be a challenge with unsymmetrical heterocycles, careful optimization of reaction conditions can often favor the desired isomer. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast synthetic potential of this valuable building block in the creation of new chemical entities with promising therapeutic applications.

References

  • Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460-5493. [Link]

  • De, S., et al. (2015). Importance of Piperidone Moiety in Pharmaceutical Chemistry: a Review. Journal of Applied Pharmaceutical Research, 3(2), 8-15. [Link]

  • López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. [Link]

  • Ben-Ayad, T., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 26(15), 4478. [Link]

  • ResearchGate. (2016). Regioselective alkylation reaction with a 4.5-dibromo-1,2,3-triazole. ResearchGate.[Link]

  • Jones, G. B., & Huber, R. S. (1997). An Investigation into the Alkylation of 1,2,4-Triazole. Synthetic Communications, 27(21), 3739-3748. [Link]

  • Afrida, A. (2018). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Ontario Tech University.[Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5783-5847. [Link]

  • Girgis, A. S., et al. (2022). Design of the targeted piperidone-piperazine conjugates. RSC Advances, 12(48), 31203-31227. [Link]

  • Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31203-31227. [Link]

  • Gürsoy, A., & Demirayak, Ş. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]

  • Kumar, V., et al. (2015). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Journal of the Serbian Chemical Society, 80(1), 1-7. [Link]

  • Sharma, V., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Pharmaceutical Research International, 34(23A), 1-20. [Link]

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Application Note: 5-(Bromomethyl)piperidin-2-one, a Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and natural products.[1][2][3] Within this class, 5-(Bromomethyl)piperidin-2-one emerges as a particularly valuable building block. It combines the favorable three-dimensional geometry and physicochemical properties of the piperidinone core with a highly reactive bromomethyl group, which serves as a versatile electrophilic handle for molecular elaboration.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will explore its core reactivity, provide detailed, field-proven protocols for key synthetic transformations, and discuss its role in the construction of diverse molecular architectures, including its application in advanced modalities like Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Strategic Advantage of this compound

The success of a drug discovery campaign often hinges on the ability to rapidly synthesize and evaluate a diverse library of compounds to build a robust Structure-Activity Relationship (SAR). The choice of building blocks is therefore critical. This compound (also known as 5-(bromomethyl)-δ-valerolactam) offers a compelling combination of features:

  • Privileged Piperidinone Core: The piperidin-2-one scaffold imparts a defined three-dimensional conformation, which can facilitate precise interactions within protein binding pockets, an attribute often superior to flat aromatic systems.[3] This core is found in molecules targeting a range of biological systems, including those with neurological activity.[4]

  • Reactive Electrophilic Handle: The primary alkyl bromide functionality is a potent electrophile, primed for efficient S N 2 reactions with a wide array of nucleophiles.[4][5] This allows for the covalent attachment of various functional groups, pharmacophores, or linkers.

  • Vectorial Complexity: As a bifunctional molecule, it allows chemists to introduce diversity at the bromomethyl position while retaining the option for further modification at the lactam nitrogen, enabling multi-directional library expansion from a single, accessible intermediate.

This guide will demonstrate how to leverage these features to accelerate discovery programs.

Physicochemical Properties & Reactivity Profile

A foundational understanding of the molecule's properties is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₀BrNO[6][7]
Molecular Weight 192.06 g/mol [6]
CAS Number 883243-72-9
Appearance Off-white to light yellow solid
Core Reactivity Nucleophilic Substitution (S N 2)[4]

The reactivity of this compound is dominated by the electrophilic nature of the methylene carbon attached to the bromine atom. The C-Br bond is polarized, rendering this carbon highly susceptible to attack by electron-rich species.

cluster_nucleophiles Nucleophile Library cluster_conditions Reaction Conditions cluster_products Diverse Final Compounds start 5-(Bromomethyl) piperidin-2-one amine Amines (R₂NH) phenol Phenols (ArOH) thiol Thiols (RSH) prod_amine 5-(Aminomethyl)... Derivatives amine->prod_amine prod_phenol 5-(Aryloxymethyl)... Derivatives phenol->prod_phenol prod_thiol 5-((Alkylthio)methyl)... Derivatives thiol->prod_thiol solvent Solvent: DMF/ACN base Base: K₂CO₃/Cs₂CO₃ temp Temp: RT to 80°C

Caption: Workflow for parallel synthesis from a common intermediate.

Protocol 1: General Procedure for Synthesis of 5-(Aminomethyl)piperidine-2-one Derivatives

This protocol describes a general method for the N-alkylation of primary or secondary amines.

Materials:

  • This compound (1.0 eq)

  • Amine of interest (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 192 mg, 1.0 mmol).

  • Add the amine of interest (1.1 mmol, 1.1 eq) followed by anhydrous DMF (5-10 mL).

  • Stir the mixture until all solids are dissolved, then add anhydrous potassium carbonate (e.g., 414 mg, 3.0 mmol).

  • Stir the resulting suspension at room temperature for 12-24 hours or heat to 60-80 °C for 2-6 hours for less reactive amines.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with ethyl acetate or dichloromethane and wash sequentially with water (3x) and brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: General Procedure for Synthesis of 5-((Aryloxy)methyl)piperidine-2-one Derivatives

This protocol is optimized for the O-alkylation of phenols.

Materials:

  • This compound (1.0 eq)

  • Phenol of interest (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the phenol of interest (1.1 mmol, 1.1 eq) and anhydrous acetonitrile (5-10 mL).

  • Add anhydrous cesium carbonate (488 mg, 1.5 mmol) and stir the mixture at room temperature for 15-30 minutes to pre-form the phenoxide.

  • Add a solution of this compound (192 mg, 1.0 mmol) in acetonitrile (2 mL) dropwise.

  • Stir the reaction at 50-70 °C for 4-12 hours.

    • Self-Validation: Monitor the reaction by TLC or LC-MS. The product should be less polar than the starting phenol.

  • Follow steps 5-8 from Protocol 1 for workup and purification.

Advanced Applications in Drug Discovery

Beyond simple library generation, this building block is ideally suited for constructing more complex and modern therapeutic modalities.

Role in PROTAC and ADC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) are revolutionary therapeutic strategies that require sophisticated linkers to connect a warhead to a targeting moiety. The bromomethyl group is an excellent handle for initiating linker synthesis. While related structures are explicitly used for this purpose,[8] this compound can be similarly employed to attach the piperidinone scaffold to a linker destined for conjugation.

BuildingBlock 5-(Bromomethyl) piperidin-2-one Warhead Warhead-Linker (Piperidinone) BuildingBlock->Warhead Linker Linker-Nucleophile (e.g., Linker-NH₂) Linker->Warhead PROTAC Final PROTAC Molecule Warhead->PROTAC E3Ligase E3 Ligase Ligand E3Ligase->PROTAC

Caption: Conceptual role in constructing a PROTAC.

Scaffolding for Novel Enzyme Inhibitors

The piperidinone core is a key feature in a number of potent enzyme inhibitors, including those that disrupt the MDM2-p53 protein-protein interaction, a critical pathway in oncology. [9]this compound can serve as a foundational scaffold to build novel inhibitors. For instance, it can be reacted with an appropriate amine or other nucleophile that constitutes another key binding element of the target pharmacophore, allowing medicinal chemists to rapidly probe pocket interactions.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for accelerating drug discovery. Its combination of a medicinally relevant piperidinone core and a versatile reactive handle provides an efficient platform for SAR exploration, library synthesis, and the construction of complex therapeutic agents. The protocols and applications detailed herein offer a robust starting point for researchers to integrate this powerful building block into their synthetic programs, enabling the rapid development of novel and impactful bioactive molecules.

References

  • MDPI. (2021). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 26(1), 134. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 74(15), 5539–5546. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Nucleophilic displacement reactions of 5′-derivatised nucleosides in a vibration ball mill. Retrieved from [Link]

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  • Gonzalez, A. Z., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(8), 908–912. Retrieved from [Link]

  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(10), 716–726. Retrieved from [Link]

  • Molecules. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

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  • ResearchGate. (n.d.). Several examples of bioactive molecules containing piperidine. Retrieved from [Link]

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Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Bromomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 5-Substituted Piperidin-2-one Scaffold

The piperidin-2-one moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and clinically approved drugs.[1][2] Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, making it an ideal template for designing molecules that interact with specific biological targets. The introduction of functional groups at the 5-position, in particular, opens up a vast chemical space for the development of novel therapeutics. 5-(Bromomethyl)piperidin-2-one is a key intermediate in this endeavor, providing a reactive electrophilic site for the introduction of a diverse range of functionalities through nucleophilic substitution reactions. This guide provides detailed protocols and technical insights for performing nucleophilic substitution reactions on this compound with various nucleophiles, tailored for researchers in drug discovery and organic synthesis.

Core Principles: Nucleophilic Substitution at the C5-Methylene Position

The primary reaction pathway discussed herein is the bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophile attacks the carbon atom of the bromomethyl group, displacing the bromide ion in a single, concerted step. The reactivity of this compound is enhanced by the primary nature of the alkyl halide, which is sterically accessible to incoming nucleophiles.

However, the presence of the lactam nitrogen introduces a potential for competing reactions, namely N-alkylation. To ensure selective substitution at the C5-methylene position, protection of the lactam nitrogen with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, is often a prudent strategy. This guide will provide protocols for both the N-protected and unprotected starting material, with a discussion of the merits of each approach.

Diagram of the General Reaction Workflow

Nucleophilic Substitution Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis start This compound (or N-Boc protected) reaction Nucleophile (Nu:) Base (if required) Solvent, Temp, Time start->reaction Add product 5-(Substituted-methyl)piperidin-2-one reaction->product Forms workup Aqueous Work-up Extraction product->workup Process purification Column Chromatography or Recrystallization workup->purification Purify analysis NMR, MS, etc. purification->analysis Analyze final_product Characterized Product analysis->final_product Confirm

Caption: General workflow for nucleophilic substitution reactions with this compound.

Protocols for Nucleophilic Substitution Reactions

The following protocols are provided as a starting point for the synthesis of a variety of 5-substituted piperidin-2-one derivatives. Optimization of reaction conditions may be necessary depending on the specific nucleophile used.

Protocol 1: O-Alkylation with Phenols (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage between this compound and a phenolic nucleophile. The Williamson ether synthesis is a robust and widely used method for preparing ethers.[3][4]

Rationale: The reaction is typically carried out in the presence of a mild base to deprotonate the phenol, generating a more nucleophilic phenoxide ion. A polar aprotic solvent is preferred to solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes.

  • Addition of Electrophile: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation with Primary and Secondary Amines

This protocol details the synthesis of 5-((alkylamino)methyl)piperidin-2-ones. Direct alkylation of amines can sometimes lead to over-alkylation, especially with primary amines.[5][6] Using a slight excess of the amine nucleophile can help to minimize this side reaction.

Rationale: A base is used to scavenge the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. The choice of solvent depends on the solubility and boiling point of the amine.

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve the amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) in a suitable solvent like acetonitrile or tetrahydrofuran (THF).

  • Addition of Electrophile: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature to 50 °C for 6-24 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: S-Alkylation with Thiols

This protocol describes the formation of a thioether linkage. Thiols are generally excellent nucleophiles, and their reactions with alkyl halides often proceed smoothly.[7]

Rationale: A base is used to deprotonate the thiol to the more nucleophilic thiolate anion. The reaction is typically fast and can be run at room temperature.

Step-by-Step Protocol:

  • Thiolate Formation: In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 equivalents) in a solvent such as ethanol or THF. Add a base like sodium ethoxide or sodium hydride (1.1 equivalents) at 0 °C to generate the thiolate.

  • Addition of Electrophile: Add a solution of this compound (1.0 equivalent) in the same solvent to the thiolate solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and remove the organic solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 4: Azide Substitution

This protocol outlines the synthesis of 5-(azidomethyl)piperidin-2-one, a versatile intermediate for click chemistry and other transformations.[8][9]

Rationale: Sodium azide is a common and effective nucleophile for introducing the azide functionality. The reaction is typically performed in a polar aprotic solvent to facilitate the dissolution of the azide salt.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve this compound (1.0 equivalent) in DMF or acetone.

  • Azide Addition: Add sodium azide (NaN₃, 1.5-3.0 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can often be used without further purification, or it can be purified by column chromatography if necessary.

Summary of Reaction Conditions

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)
O-Nucleophiles PhenolK₂CO₃DMF60-804-12
N-Nucleophiles AnilineTEA/DIPEAAcetonitrile/THFRT-506-24
S-Nucleophiles ThiophenolNaH/NaOEtTHF/Ethanol0-RT1-6
Azide Sodium AzideNoneDMF/AcetoneRT12-24

Controlling Reactivity: The Role of N-Protection

For certain sensitive nucleophiles or to prevent undesired side reactions at the lactam nitrogen, N-protection is recommended. The Boc group is a common choice due to its stability under a wide range of reaction conditions and its ease of removal.

Protocol for N-Boc Protection:
  • Dissolve this compound in a solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir at room temperature for 2-4 hours.

  • Wash the reaction mixture with a mild acid (e.g., 1M HCl), saturated NaHCO₃, and brine.

  • Dry the organic layer and concentrate to obtain the N-Boc protected product.

Protocol for N-Boc Deprotection:

The Boc group can be readily removed under acidic conditions.

  • Dissolve the N-Boc protected 5-(substituted-methyl)piperidin-2-one in DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[10][11][12]

  • Stir at room temperature for 1-3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The product is typically obtained as the corresponding salt.

Product Characterization

The successful synthesis of 5-substituted piperidin-2-one derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. Key signals to look for in ¹H NMR include the disappearance of the bromomethyl protons and the appearance of new signals corresponding to the incorporated nucleophile.[13][14]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the successful substitution.[15]

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the molecule.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficiently reactive nucleophile; Inappropriate base or solvent; Low reaction temperature.Use a stronger base to generate a more potent nucleophile; Switch to a more polar aprotic solvent (e.g., DMF, DMSO); Increase the reaction temperature.
Formation of Side Products Over-alkylation of amine nucleophiles; N-alkylation of the piperidin-2-one.Use an excess of the amine nucleophile; Protect the lactam nitrogen with a Boc group.
Difficult Purification Product is highly polar or has similar polarity to starting materials.Use a different eluent system for column chromatography; Consider derivatization to a less polar compound for purification, followed by deprotection.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of 5-substituted piperidin-2-one derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate. By understanding the principles of nucleophilic substitution and employing appropriate reaction conditions and protective group strategies, scientists can efficiently generate novel compounds for applications in drug discovery and development.

References

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020).
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
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  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2022).
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  • BroadPharm. 5-Bromo-2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione.
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  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2022).
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  • Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A.
  • Thiol-thiol cross-clicking using bromo-ynone reagents. (2021).
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  • ResearchGate. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules.
  • Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations. (2010). Journal of the American Chemical Society.
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The Strategic Utility of 5-(Bromomethyl)piperidin-2-one in the Synthesis of Novel CNS-Active Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidin-2-one Scaffold as a Privileged Structure in CNS Drug Discovery

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, featuring prominently in a multitude of clinically approved drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. Within this class, the piperidin-2-one (or δ-valerolactam) substructure offers a unique combination of features: a polar lactam group capable of hydrogen bonding, and a modifiable saturated heterocyclic ring. These characteristics make it an attractive starting point for the design of novel therapeutic agents for a range of neurological and psychiatric disorders.[3][4]

This guide focuses on a particularly versatile derivative, 5-(Bromomethyl)piperidin-2-one. The presence of a reactive bromomethyl group at the 5-position transforms the simple lactam into a powerful electrophilic building block.[3] This "handle" allows for facile covalent bond formation with a wide array of nucleophiles, enabling the construction of complex molecular architectures and the exploration of new chemical space in the pursuit of innovative CNS-active compounds.[3]

Herein, we provide detailed application notes and experimental protocols for the use of this compound in the synthesis of two major classes of CNS-active agents: acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease, and GABA-A receptor modulators with potential anxiolytic and anticonvulsant properties.

Part 1: Synthesis of Acetylcholinesterase Inhibitors – A Donepezil-Inspired Approach

Alzheimer's disease is a devastating neurodegenerative disorder characterized by a decline in cognitive function, partly due to reduced levels of the neurotransmitter acetylcholine.[5][6] A primary therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown.[7] Donepezil, a well-known AChE inhibitor, features a piperidine ring as a key structural element.[5] The following protocol details the synthesis of a novel Donepezil-inspired compound utilizing this compound to link the piperidinone core to an indanone moiety, a common pharmacophore in AChE inhibitors.[4]

Reaction Scheme: Synthesis of a Piperidin-2-one-Indanone Hybrid

start This compound reaction N-Alkylation Reaction (Base, Solvent, Temp.) start->reaction nucleophile Nucleophilic Core (e.g., Indanone, Phthalimide) nucleophile->reaction intermediate Coupled Intermediate reaction->intermediate purification Purification (Chromatography, Recrystallization) intermediate->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Evaluation (e.g., AChE Inhibition, Receptor Binding) characterization->bioassay lead_opt Lead Optimization bioassay->lead_opt

Sources

Application Notes & Protocols: 5-(Bromomethyl)piperidin-2-one as a Versatile Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6]

While the choice of POI and E3 ligase ligands determines the targeting specificity, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and physicochemical properties.[1][3][4] The linker's length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1][7][8] An improperly designed linker can lead to steric hindrance, preventing the formation of a productive ternary complex.[7] Conversely, a well-designed linker can enhance the cooperativity of binding between the POI and the E3 ligase, leading to more potent degradation.[1]

This guide focuses on the application of 5-(Bromomethyl)piperidin-2-one , a versatile and synthetically accessible linker building block, in the development of novel PROTACs. We will explore its chemical properties, advantages in PROTAC synthesis, and provide detailed protocols for its incorporation and subsequent evaluation of the resulting PROTACs.

The PROTAC Mechanism of Action

The fundamental principle of PROTAC technology is to hijack the ubiquitin-proteasome system (UPS) for targeted protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Proteasome 26S Proteasome POI->Proteasome Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Ub Ubiquitin Ub->POI Tags POI Ternary_Complex->Ub Ubiquitination

Caption: General mechanism of PROTAC-mediated protein degradation.

This compound: A Strategic Linker Component

This compound is an alkyl halide-based linker precursor that offers several advantages in PROTAC synthesis. The piperidone ring introduces a degree of rigidity to the linker, which can be beneficial for optimizing the geometry of the ternary complex.[9] The bromomethyl group provides a reactive handle for facile conjugation to either the POI ligand or the E3 ligase ligand, typically through nucleophilic substitution reactions.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC6H10BrNO
Molecular Weight192.05 g/mol
AppearanceOff-white to pale yellow solid
Reactive GroupBromomethyl (Alkyl Halide)
Core StructurePiperidin-2-one

Synthetic Strategy: Incorporating this compound into a PROTAC

The synthesis of a PROTAC using this compound typically involves a convergent approach where the linker is sequentially attached to the POI ligand and the E3 ligase ligand. The choice of which ligand to attach first depends on the specific chemistry and protecting group strategies employed.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start step1 Synthesize or Procure POI Ligand with Nucleophilic Handle (e.g., -OH, -NH2, -SH) start->step1 step2 Synthesize or Procure E3 Ligase Ligand with Nucleophilic Handle start->step2 step3 React POI Ligand with this compound step1->step3 step5 React POI-Linker with E3 Ligase Ligand step2->step5 step4 Purify POI-Linker Intermediate step3->step4 step4->step5 step6 Purify Final PROTAC step5->step6 end Characterize Final PROTAC step6->end

Caption: Convergent synthesis workflow for a PROTAC using this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol provides a general methodology for the synthesis of a PROTAC. The specific reaction conditions, solvents, and purification methods may need to be optimized based on the properties of the POI and E3 ligase ligands.

Materials:

  • POI ligand with an available nucleophilic group (e.g., a phenol, amine, or thiol)

  • E3 ligase ligand with an available nucleophilic group (e.g., a primary or secondary amine)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reverse-phase HPLC system

  • Mass spectrometer (MS)

  • NMR spectrometer

Procedure:

Part A: Synthesis of the POI-Linker Intermediate

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the POI ligand (1.0 eq) in anhydrous DMF.

  • Base Addition: Add K2CO3 or Cs2CO3 (1.5 - 2.0 eq) to the solution. The choice of base and its stoichiometry may need to be optimized.

  • Linker Addition: Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate or DCM.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the POI-Linker intermediate.

  • Characterization: Confirm the structure and purity of the intermediate by NMR and MS analysis.

Part B: Synthesis of the Final PROTAC

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the POI-Linker intermediate (1.0 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMF.

  • Base Addition: Add a suitable base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Purification: Purify the crude PROTAC using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: In Vitro Evaluation of PROTAC Efficacy

Once the PROTAC has been synthesized and characterized, it is crucial to evaluate its biological activity. The following protocols outline key in vitro assays to assess the efficacy of the newly synthesized PROTAC.

A. Western Blotting for Target Protein Degradation

This assay directly measures the reduction in the levels of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the POI

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation for each PROTAC concentration.

B. Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action of the PROTAC.[10] Techniques such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or surface plasmon resonance (SPR) can be used for this purpose.[10][11]

C. Cell Viability Assays

It is important to assess the cytotoxicity of the PROTAC to ensure that the observed protein degradation is not a result of general cellular toxicity.

Materials:

  • Cell line used for degradation studies

  • PROTAC stock solution

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for the same duration as the degradation experiment.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the PROTAC concentration to determine the CC50 (half-maximal cytotoxic concentration).

Troubleshooting and Optimization

Table 2: Common Issues and Solutions in PROTAC Development

IssuePotential CauseSuggested Solution
No or poor protein degradation - Inefficient ternary complex formation- Linker length or rigidity is not optimal- Poor cell permeability- Synthesize a library of PROTACs with varying linker lengths and compositions.[12][4]- Evaluate ternary complex formation using biophysical assays.[10]- Assess cell permeability using assays like the Caco-2 permeability assay.[11]
"Hook effect" observed - At high concentrations, the PROTAC forms more binary complexes (PROTAC-POI or PROTAC-E3) than the productive ternary complex.[1]- Titrate the PROTAC concentration over a wider range to identify the optimal degradation concentration.
Off-target protein degradation - The POI ligand is not sufficiently selective- The PROTAC induces degradation of proteins other than the intended target- Perform proteome-wide analysis (e.g., using mass spectrometry) to identify off-target effects.[11]- Redesign the POI ligand for improved selectivity.

Conclusion

This compound serves as a valuable building block in the construction of PROTACs. Its rigid core and reactive handle allow for the systematic exploration of linker space, a critical aspect of PROTAC optimization. The protocols outlined in this guide provide a framework for the synthesis and in vitro evaluation of PROTACs incorporating this linker. By carefully designing and evaluating these molecules, researchers can develop potent and selective protein degraders for a wide range of therapeutic targets.

References

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  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

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Application Notes and Protocols: Solid-Phase Synthesis of 5-(Bromomethyl)piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of the Piperidin-2-one Scaffold in Drug Discovery

The piperidine ring is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2][3] Specifically, the piperidin-2-one (or δ-lactam) scaffold is a privileged structure, frequently found in molecules with significant biological activity.[4][5] Its inherent conformational rigidity and ability to present substituents in well-defined spatial orientations make it an attractive template for the design of peptidomimetics and other small molecule therapeutics.[6][7] The introduction of a reactive handle, such as a bromomethyl group at the 5-position, transforms this scaffold into a versatile building block for combinatorial chemistry and the generation of diverse molecular libraries.[4][8]

The 5-(bromomethyl)piperidin-2-one derivative serves as an electrophilic precursor, allowing for the facile introduction of a wide array of nucleophiles, thereby enabling the construction of complex molecular architectures.[4] This reactivity is particularly well-suited for solid-phase synthesis (SPS), a technique that has revolutionized the synthesis of peptides and other complex organic molecules by simplifying purification and allowing for the use of excess reagents to drive reactions to completion.[9][10][11]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound derivatives in solid-phase synthesis. We will delve into the underlying principles, provide step-by-step protocols, and discuss key considerations for the successful construction of compound libraries based on this valuable scaffold.

Principles of Solid-Phase Synthesis with this compound

Solid-phase synthesis (SPS) involves the stepwise construction of a target molecule while it is covalently attached to an insoluble solid support, typically a resin.[9][10] This approach offers several advantages over traditional solution-phase synthesis, particularly for library generation:

  • Simplified Purification: Intermediates are purified by simple filtration and washing of the resin, eliminating the need for tedious chromatographic separation at each step.[10]

  • Use of Excess Reagents: Large excesses of reagents can be used to ensure reactions proceed to completion, as the unreacted material is easily washed away.[11]

  • Automation: The repetitive nature of SPS is highly amenable to automation, enabling high-throughput synthesis of compound libraries.[12]

In the context of this compound, the bromomethyl group acts as an electrophilic site for the initial attachment of a nucleophile that is either pre-loaded onto the solid support or is the first building block in the synthetic sequence. Subsequent chemical transformations can then be performed on the piperidin-2-one scaffold or on other functional groups of the attached molecule.

Workflow Overview

The general workflow for utilizing this compound derivatives in solid-phase synthesis can be visualized as follows:

sps_workflow Resin Solid Support (e.g., Wang Resin) Loading Loading of First Building Block/ Nucleophile Resin->Loading Functionalization Piperidinone Introduction of This compound Loading->Piperidinone Nucleophilic Attack Elongation Chain Elongation/ Diversification Piperidinone->Elongation Iterative Cycles Cleavage Cleavage from Resin Elongation->Cleavage Acidic/Photolytic Conditions Purification Purification & Analysis Cleavage->Purification HPLC, MS

Caption: General workflow for solid-phase synthesis using this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the solid-phase synthesis of a diversified library based on the this compound scaffold. These protocols are intended as a starting point and may require optimization based on the specific building blocks and desired final products.

Protocol 1: Loading of the Initial Nucleophile onto the Solid Support (Example: Wang Resin)

The choice of resin is critical and depends on the desired cleavage conditions for the final product.[13] Wang resin is a popular choice for the synthesis of molecules with a C-terminal carboxylic acid, as it is cleavable under acidic conditions.[14]

Materials:

  • Wang Resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) (4 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Place the Wang resin (1 g) in a fritted syringe reaction vessel. Swell the resin in DMF for 30 minutes, followed by washing with DCM (3 x 10 mL).[12]

  • Activation of Amino Acid: In a separate flask, dissolve the Fmoc-protected amino acid (4 mmol) and DMAP (0.1 mmol) in a minimal amount of DMF. Add DIC (4 mmol) and allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Drain the DCM from the resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To block any unreacted hydroxyl groups on the resin, wash the resin with DMF (3 x 10 mL) and then treat with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.

  • Loading Determination: The loading of the amino acid onto the resin can be quantified by Fmoc-quantification using a UV-Vis spectrophotometer. A known amount of dried resin is treated with a solution of 20% piperidine in DMF, and the absorbance of the released dibenzofulvene-piperidine adduct is measured.[15][16]

Protocol 2: Fmoc-Deprotection and Coupling of this compound

This protocol describes the removal of the temporary Fmoc protecting group and the subsequent coupling of the this compound scaffold.

Materials:

  • Fmoc-amino acid loaded resin from Protocol 1

  • 20% Piperidine in DMF

  • This compound (3 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (5 eq.)

  • DMF

Procedure:

  • Fmoc-Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove the piperidine and the dibenzofulvene adduct.

  • Coupling: In a separate flask, dissolve this compound (3 eq.) and DIPEA (5 eq.) in DMF. Add this solution to the deprotected resin. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). A small aliquot of the resin can be taken for reaction monitoring using the Kaiser test to check for the presence of free primary amines.[17]

Protocol 3: Diversification of the Piperidin-2-one Scaffold

The attached this compound can now be diversified. This example demonstrates a nucleophilic substitution on the bromomethyl group.

Materials:

  • Resin from Protocol 2

  • Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol) (10 eq.)

  • DIPEA (if the nucleophile is an amine salt) (10 eq.)

  • DMF or other suitable solvent

Procedure:

  • Nucleophilic Substitution: Swell the resin in a suitable solvent (e.g., DMF). Add a solution of the chosen nucleophile (10 eq.) and, if necessary, a non-nucleophilic base like DIPEA. Agitate the mixture at room temperature or with gentle heating (40-50 °C) overnight.

  • Washing: Wash the resin thoroughly with the reaction solvent (3 x 10 mL), followed by DCM (3 x 10 mL) and MeOH (3 x 10 mL). Dry the resin under vacuum.

Protocol 4: Cleavage from the Resin and Purification

The final step is the cleavage of the synthesized molecule from the solid support. For Wang resin, this is typically achieved with strong acid.

Materials:

  • Dried resin from Protocol 3

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)[14]

  • Cold diethyl ether

Procedure:

  • Cleavage: Place the dried resin in a reaction vessel. Add the cleavage cocktail and agitate at room temperature for 2-3 hours.

  • Precipitation: Filter the cleavage mixture into a flask containing cold diethyl ether. The cleaved product should precipitate.

  • Isolation and Purification: Centrifuge the mixture to pellet the precipitate. Decant the ether and wash the precipitate with cold ether several times. Dry the crude product under vacuum. The crude product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table provides representative data for the synthesis of a small library of compounds using the described protocols.

EntryNucleophile (Protocol 3)Crude Purity (HPLC)Isolated Yield (%)
1Benzylamine85%75%
2Morpholine90%82%
3Thiophenol82%70%
44-Methoxybenzyl alcohol78%65%

Visualization of the Synthetic Pathway

The following diagram illustrates the key chemical transformations in the solid-phase synthesis of a diversified piperidin-2-one derivative.

synthetic_pathway cluster_resin On-Resin Synthesis Resin_NHR1 Resin-O-CO-R1-NH2 Resin_Piperidinone Resin-O-CO-R1-NH-CH2-Piperidinone Resin_NHR1->Resin_Piperidinone 1. 20% Piperidine/DMF 2. Piperidinone-Br, DIPEA Resin_Diversified Resin-O-CO-R1-NH-CH2-Piperidinone-CH2-Nu Resin_Piperidinone->Resin_Diversified Nucleophilic Substitution Final_Product HOOC-R1-NH-CH2-Piperidinone-CH2-Nu Resin_Diversified->Final_Product Cleavage (TFA/TIS/H2O) Fmoc_NHR1 Fmoc-NH-R1-COOH Fmoc_NHR1->Resin_NHR1 Loading (DIC, DMAP) Piperidinone_Br This compound Piperidinone_Br->Resin_Piperidinone Nucleophile H-Nu Nucleophile->Resin_Diversified

Caption: Key steps in the solid-phase synthesis of a diversified piperidin-2-one derivative.

Characterization and Quality Control

The identity and purity of the final compounds should be confirmed using standard analytical techniques.[18][19][20][21]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the final product.

Conclusion

The this compound scaffold is a powerful and versatile building block for the solid-phase synthesis of diverse compound libraries. Its reactivity allows for the introduction of a wide range of functional groups, making it an invaluable tool in modern drug discovery. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the chemical space around this privileged scaffold and to generate novel molecules with potential therapeutic applications.

References

  • Org Lett. 2004 May 13;6(10):1629-32. Solid-phase synthesis of constrained terminal and internal lactam peptidomimetics. [Link]

  • Current Medicinal Chemistry, Volume 9, Issue 23, Dec 2002, p. 2103 - 2127. Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]

  • Curr Med Chem. 2002 Dec;9(23):2103-27. Analytical techniques for small molecule solid phase synthesis. [Link]

  • Org Biomol Chem. 2024 May 8;22(18):3584-3588. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. [Link]

  • ResearchGate. Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]

  • ResearchGate. Analytical Methods for Solid Phase Peptide Synthesis. [Link]

  • BioDuro. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? [Link]

  • ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]

  • National Institutes of Health. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. [Link]

  • MDPI. A Multifunctional Peptide Linker Stably Anchors to Silica Spicules and Enables MMP-Responsive Release of Diverse Bioactive Cargos. [Link]

  • MDPI. Miniaturized Solid Phase Extraction Techniques Applied to Natural Products. [Link]

  • ACS Publications. Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. [Link]

  • National Institutes of Health. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. [Link]

  • Wikipedia. Solid-phase synthesis. [Link]

  • ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. [Link]

  • National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Springer. Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • PubMed. Solid-phase and combinatorial synthesis in beta-lactam chemistry. [Link]

  • ResearchGate. Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. [Link]

  • ResearchGate. Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a.... [Link]

  • PubMed. Methods and Protocols of Modern Solid Phase Peptide Synthesis. [Link]

  • ACS Publications. Wang Linker Free of Side Reactions. [Link]

  • National Institutes of Health. Practical Protocols for Solid-Phase Peptide Synthesis 4.0. [Link]

  • SciSpace. Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Institutes of Health. Advances in Fmoc solid-phase peptide synthesis. [Link]

  • Green Chemistry (RSC Publishing). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. [Link]

  • National Institutes of Health. Advances in the chemistry of β-lactam and its medicinal applications. [Link]

  • ResearchGate. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]

  • LibreTexts. Combinatorial Chemistry. [Link]

  • PubMed. Trifluoromethylated lactams: promising small molecules in the search for effective drugs. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • National Institutes of Health. Combinatorial Chemistry in Drug Discovery. [Link]

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Application Notes and Protocols for the Scale-up Synthesis of 5-(Bromomethyl)piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-(Bromomethyl)piperidin-2-one Derivatives in Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved pharmaceutical agents.[1][2] Its derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules. Among these, this compound serves as a key intermediate, enabling the introduction of various functionalities at the 5-position of the piperidin-2-one core through nucleophilic substitution of the reactive bromomethyl group. This versatility makes it an invaluable precursor for the development of novel therapeutics targeting a myriad of diseases.

The scale-up of the synthesis of this important intermediate from laboratory to pilot plant or industrial scale presents a unique set of challenges. These include ensuring consistent product quality, managing reaction energetics, and, most critically, maintaining a safe operating environment, particularly when handling hazardous reagents. This guide provides a comprehensive, field-proven protocol for the multi-gram scale synthesis of this compound, with a focus on process safety, scalability, and practical insights into experimental choices.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

A robust and scalable synthesis of this compound has been devised through a two-step sequence, commencing with the readily accessible 5-ethoxycarbonyl-2-piperidone. This strategy was chosen for its reliance on well-established chemical transformations and the commercial availability of the starting material.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination start 5-Ethoxycarbonyl-2-piperidone intermediate 5-(Hydroxymethyl)piperidin-2-one start->intermediate LiAlH4, THF final This compound intermediate->final CBr4, PPh3, DCM caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Step 1 involves the chemoselective reduction of the ester moiety of 5-ethoxycarbonyl-2-piperidone to the corresponding primary alcohol, yielding 5-(hydroxymethyl)piperidin-2-one. For this transformation, Lithium Aluminum Hydride (LiAlH₄) is employed, a powerful reducing agent capable of reducing esters to alcohols without affecting the amide functionality of the lactam ring.[3]

Step 2 is the conversion of the synthesized 5-(hydroxymethyl)piperidin-2-one to the target compound, this compound. The Appel reaction is the method of choice for this step, utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).[4][5] This reaction proceeds under mild conditions and is known for its high efficiency in converting primary and secondary alcohols to the corresponding alkyl bromides with inversion of configuration, proceeding through an Sₙ2 mechanism.[6][7]

Process Safety Management: A Paramount Consideration

Scaling up chemical syntheses necessitates a thorough risk assessment and the implementation of stringent safety protocols.[8][9] The procedures outlined in this guide involve several potential hazards that must be carefully managed.

Key Hazards and Mitigation Strategies:

HazardMitigation Strategy
Lithium Aluminum Hydride (LiAlH₄) : Highly reactive with water and protic solvents, releasing flammable hydrogen gas. Can ignite upon contact with moisture.- All glassware must be rigorously dried before use. - The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). - LiAlH₄ should be handled as a powder in a glove box or under a nitrogen blanket. - The quenching process must be performed slowly and at a low temperature (0 °C or below) with extreme caution.
Exothermic Reactions : Both the reduction with LiAlH₄ and the Appel reaction can be exothermic. On a large scale, heat dissipation can be challenging, potentially leading to a runaway reaction.[10]- Use a reaction vessel with a volume at least twice that of all added substances.[9] - Employ a robust cooling system (e.g., a cryostat or a large ice bath). - Monitor the internal reaction temperature continuously with a thermocouple.[9] - For the LiAlH₄ reduction, the reagent should be added in portions to control the rate of reaction. For the Appel reaction, a solution of the brominating agent should be added dropwise.
Carbon Tetrabromide (CBr₄) : Toxic and harmful to the environment.- Handle in a well-ventilated fume hood. - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
Triphenylphosphine Oxide (TPPO) Byproduct : Can be difficult to remove from the final product, especially on a large scale.- The work-up procedure is specifically designed to minimize the presence of TPPO in the crude product. Precipitation from a non-polar solvent is an effective method for its removal.[11]

Personal Protective Equipment (PPE):

At a minimum, the following PPE must be worn at all times:

  • Safety glasses with side shields or chemical splash goggles.

  • Flame-resistant lab coat.

  • Chemical-resistant gloves (nitrile or neoprene).

  • Closed-toe shoes.

Detailed Experimental Protocols

Part 1: Scale-up Synthesis of 5-(Hydroxymethyl)piperidin-2-one

This protocol is adapted from a known laboratory procedure for the reduction of 5-ethoxycarbonyl-2-piperidone.[3]

Materials and Equipment:

Reagent/EquipmentSpecification
5-Ethoxycarbonyl-2-piperidone98% purity
Lithium Aluminum Hydride (LiAlH₄)95% powder
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂O
Sodium Hydroxide (NaOH)5N aqueous solution
WaterDeionized
10 L Jacketed Glass ReactorEquipped with overhead stirrer, thermocouple, and nitrogen inlet/outlet
Dropping Funnel1 L
Buchner Funnel and Filter Flask

Procedure:

  • Reactor Setup: Assemble the 10 L jacketed glass reactor, ensuring all glassware is oven-dried and cooled under a stream of nitrogen. Equip the reactor with an overhead stirrer, a thermocouple to monitor the internal temperature, and a nitrogen inlet connected to a bubbler.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with anhydrous THF (3.5 L).

  • Cooling: Cool the THF to -5 °C using a circulating chiller connected to the reactor jacket.

  • Addition of LiAlH₄: Slowly and carefully add Lithium Aluminum Hydride (35 g) to the stirred THF in portions, ensuring the internal temperature does not exceed 0 °C.

  • Substrate Addition: Dissolve 5-ethoxycarbonyl-2-piperidone (150 g) in anhydrous THF (1 L) in a separate flask under nitrogen. Transfer this solution to the dropping funnel and add it dropwise to the LiAlH₄ suspension over a period of 1-2 hours, maintaining the internal temperature between -5 °C and 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Quenching: (EXTREME CAUTION - HIGHLY EXOTHERMIC) While maintaining vigorous stirring and cooling, slowly and dropwise add the following quenching agents in sequence:

    • Water (35 mL)

    • 5N Sodium Hydroxide solution (35 mL)

    • Water (105 mL) The addition should be done at a rate that keeps the internal temperature below 10 °C. A granular white precipitate will form.

  • Work-up: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Filter the mixture through a pad of Celite® on a Buchner funnel. Wash the filter cake with THF (2 x 500 mL).

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 5-(hydroxymethyl)piperidin-2-one as a viscous oil or solid. The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.

Part 2: Scale-up Synthesis of this compound via the Appel Reaction

This protocol is based on the general principles of the Appel reaction for the conversion of alcohols to alkyl bromides.[4][12]

G cluster_0 Appel Reaction Mechanism PPh3 PPh3 Phosphonium_Salt [Ph3P-Br]+ Br- PPh3->Phosphonium_Salt + CBr4 CBr4 CBr4 Alkoxyphosphonium_Salt [Ph3P-OCH2R]+ Br- Phosphonium_Salt->Alkoxyphosphonium_Salt + R-CH2OH Alcohol R-CH2OH Product R-CH2Br Alkoxyphosphonium_Salt->Product SN2 attack by Br- TPPO Ph3P=O Alkoxyphosphonium_Salt->TPPO caption Simplified Appel reaction mechanism.

Caption: Simplified Appel reaction mechanism.

Materials and Equipment:

Reagent/EquipmentSpecification
5-(Hydroxymethyl)piperidin-2-oneFrom Part 1
Triphenylphosphine (PPh₃)99% purity
Carbon Tetrabromide (CBr₄)99% purity
Dichloromethane (DCM)Anhydrous
Diethyl EtherAnhydrous
5 L Multi-neck Round-bottom FlaskEquipped with magnetic stirrer, thermocouple, and nitrogen inlet/outlet
Dropping Funnel500 mL

Procedure:

  • Reactor Setup: Set up a 5 L multi-neck round-bottom flask with a magnetic stirrer, a thermocouple, and a nitrogen inlet. Ensure the apparatus is dry.

  • Reagent Charging: To the flask, add 5-(hydroxymethyl)piperidin-2-one (60 g, 1 equivalent) and triphenylphosphine (145 g, 1.2 equivalents). Add anhydrous dichloromethane (2 L) and stir to dissolve.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Brominating Agent Addition: Dissolve carbon tetrabromide (182 g, 1.2 equivalents) in anhydrous dichloromethane (500 mL) and transfer to the dropping funnel. Add the CBr₄ solution dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC or HPLC.

  • Initial Work-up: Once the reaction is complete, concentrate the mixture to about one-third of its original volume under reduced pressure.

  • Byproduct Removal: Add anhydrous diethyl ether (2 L) to the concentrated mixture with vigorous stirring. The triphenylphosphine oxide byproduct will precipitate as a white solid. Stir for 30 minutes, then filter the mixture, washing the solid with cold diethyl ether (2 x 200 mL).

  • Aqueous Wash: Combine the filtrate and washings and transfer to a large separatory funnel. Wash successively with:

    • Saturated aqueous sodium bicarbonate solution (2 x 500 mL)

    • Water (500 mL)

    • Brine (500 mL)

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundExpected Analytical Data
5-(Hydroxymethyl)piperidin-2-one ¹H NMR (CDCl₃, 400 MHz): δ 6.0-7.0 (br s, 1H, NH), 3.5-3.7 (m, 2H, CH₂OH), 3.2-3.4 (m, 2H, NCH₂), 2.3-2.5 (m, 2H, COCH₂), 1.8-2.1 (m, 1H, CH), 1.4-1.7 (m, 2H, CH₂). ¹³C NMR (CDCl₃, 101 MHz): δ 173.0, 65.5, 49.0, 38.0, 31.0, 25.0. MS (ESI+): m/z 130.08 [M+H]⁺.
This compound ¹H NMR (CDCl₃, 400 MHz): δ 6.0-7.0 (br s, 1H, NH), 3.4-3.6 (m, 2H, CH₂Br), 3.2-3.4 (m, 2H, NCH₂), 2.4-2.6 (m, 2H, COCH₂), 2.0-2.2 (m, 1H, CH), 1.6-1.9 (m, 2H, CH₂). ¹³C NMR (CDCl₃, 101 MHz): δ 172.5, 48.5, 39.0, 36.0, 30.5, 24.5. MS (ESI+): m/z 192.00, 194.00 [M+H]⁺ (isotopic pattern for Br).

Conclusion

The two-step synthetic route detailed herein provides a reliable and scalable method for the production of this compound, a valuable intermediate in pharmaceutical research. By adhering to the outlined protocols and giving paramount importance to process safety, researchers and drug development professionals can confidently and safely produce this key building block on a multi-gram scale. The principles of careful temperature control, inert atmosphere operations, and methodical work-up procedures are crucial for the successful and safe execution of this synthesis.

References

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Topic: One-Pot Synthesis Strategies Utilizing 5-(Bromomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-(Bromomethyl)piperidin-2-one is a highly versatile bifunctional building block, prized in medicinal chemistry for its capacity to generate complex heterocyclic scaffolds. Its structure, featuring a reactive electrophilic bromomethyl group and a nucleophilic/modifiable lactam ring, is ideal for sophisticated molecular engineering. This guide provides an in-depth exploration of one-pot synthesis strategies leveraging this key intermediate. We present detailed, field-tested protocols for the construction of spirocyclic and fused heterocyclic systems, elucidating the mechanistic rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of novel chemical entities with therapeutic potential.

Foundational Principles: The Power of One-Pot Synthesis

In the quest for novel therapeutics, efficiency is paramount. One-pot syntheses, where multiple reaction steps are performed in a single vessel without isolating intermediates, represent a cornerstone of green and efficient chemistry.[1] This approach offers significant advantages over traditional linear syntheses:

  • Increased Efficiency: Reduces reaction time, manual handling, and purification steps.

  • Reduced Waste: Minimizes solvent consumption and material loss.

  • Improved Yields: Avoids losses associated with isolating and purifying intermediates.

  • Novel Reactivity: Can generate complex molecules that are difficult to access through conventional means.

The success of a one-pot protocol hinges on the orthogonal reactivity of the functional groups and the careful orchestration of reaction conditions (temperature, catalysts, reagents) to trigger sequential transformations in a controlled cascade.

Strategy I: One-Pot Alkylation/Cyclization for Spiro-Piperidinone Scaffolds

Spirocyclic systems, which contain two rings sharing a single atom, are considered "privileged scaffolds" in drug discovery. Their rigid, three-dimensional nature allows for precise spatial orientation of functional groups, leading to improved target affinity and selectivity. This compound is an excellent precursor for spiro-piperidinones via a one-pot alkylation and intramolecular cyclization sequence.

Mechanistic Rationale & Experimental Causality

The reaction proceeds via a two-step sequence within a single pot.

  • Intermolecular N-Alkylation: A primary amine first acts as a nucleophile, displacing the bromide from the bromomethyl group. This step is typically mediated by a mild, non-nucleophilic base like potassium carbonate (K₂CO₃). The base neutralizes the HBr formed, driving the reaction forward. Acetonitrile is an ideal solvent as it is polar aprotic, effectively solvating the reagents without interfering with the reaction.

  • Intramolecular Cyclization: Upon gentle heating, the newly formed secondary amine attacks the electrophilic carbonyl carbon of the lactam ring. This intramolecular nucleophilic attack is entropically favored and results in the formation of the spirocyclic core.

The choice of a weak base (K₂CO₃) is critical. A strong base, such as sodium hydride, could deprotonate the lactam N-H, leading to undesired intermolecular side reactions.

Detailed Experimental Protocol: Synthesis of a Spiro[piperidine-5,2'-imidazolidin]-2-one Derivative

Objective: To synthesize a spiro-piperidinone derivative from this compound and benzylamine in a one-pot procedure.

Materials:

ReagentMolar Eq.MW ( g/mol )Purity
This compound1.0192.05>98%
Benzylamine1.1107.15>99%
Potassium Carbonate (K₂CO₃)2.5138.21>99%
Acetonitrile (CH₃CN)-41.05Anhydrous

Procedure:

  • Charge a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser with this compound (1.92 g, 10.0 mmol, 1.0 equiv).

  • Under an inert nitrogen atmosphere, add 40 mL of anhydrous acetonitrile and stir to dissolve.

  • Add benzylamine (1.18 g, 11.0 mmol, 1.1 equiv) to the solution via syringe.

  • Add finely powdered anhydrous potassium carbonate (3.45 g, 25.0 mmol, 2.5 equiv).

  • Stir the resulting suspension at room temperature (20-25°C) for 1 hour to initiate the N-alkylation. Monitor the formation of the intermediate by TLC (Thin Layer Chromatography).

  • After 1 hour, heat the reaction mixture to a gentle reflux (~82°C) for 6-8 hours, or until TLC analysis indicates complete consumption of the intermediate.

  • Cool the reaction mixture to room temperature and remove the inorganic solids by filtration through a pad of Celite®, washing the filter cake with acetonitrile (2 x 10 mL).

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 30% to 70% ethyl acetate in hexanes gradient) to afford the pure spiro-product.

Workflow Visualization

G cluster_setup Reaction Setup cluster_reaction One-Pot Reaction Sequence cluster_workup Work-up & Purification A Combine Reactants: - this compound - Benzylamine - K₂CO₃ - Anhydrous Acetonitrile B Step 1: N-Alkylation (Room Temperature, 1 hr) A->B Stir C Step 2: Intramolecular Cyclization (Reflux, 6-8 hrs) B->C Heat D Cool & Filter C->D E Concentrate D->E F Flash Chromatography E->F G Pure Spiro-Product F->G

Caption: Workflow for the one-pot synthesis of a spiro-piperidinone derivative.

Strategy II: One-Pot Five-Component Synthesis of Highly Functionalized Piperidines

Multi-component reactions (MCRs) are a powerful class of one-pot reactions where three or more starting materials react to form a product that incorporates substantial portions of all components.[2] This strategy allows for the rapid generation of molecular complexity and is highly valued in the construction of diverse compound libraries for high-throughput screening.[3] We can adapt a known MCR for synthesizing highly functionalized piperidines to incorporate our key building block.[4]

Mechanistic Rationale & Experimental Causality

This five-component reaction involves a cascade of classical organic reactions occurring in a single pot.[5]

  • Imine Formation: An aromatic aldehyde and an amine react to form an imine.

  • Enamine Formation: A β-ketoester (e.g., ethyl acetoacetate) reacts with a second equivalent of the amine to form an enamine.

  • Intermolecular Mannich Reaction: The enamine acts as a nucleophile, attacking the imine.

  • Condensation: The resulting intermediate condenses with a second equivalent of the aldehyde.

  • Intramolecular Mannich-type Reaction & Tautomerization: A final intramolecular cyclization followed by tautomerization yields the stable, highly substituted piperidine ring.[5]

By using this compound as one of the components, we can introduce the lactam functionality directly into the final complex structure, adding a valuable handle for further diversification. In this context, the piperidinone can act as the active methylene component, replacing the β-ketoester.

Detailed Experimental Protocol: Synthesis of a Poly-substituted Piperidine

Objective: To synthesize a highly functionalized piperidine derivative via a one-pot, five-component reaction.

Materials:

ComponentMolar Eq.
Aromatic Aldehyde (e.g., Benzaldehyde)2.0
Amine (e.g., Aniline)2.0
This compound1.0
Acetic Acid (Solvent/Catalyst)-

Procedure:

  • To a 50 mL round-bottom flask, add this compound (0.96 g, 5.0 mmol, 1.0 equiv), benzaldehyde (1.06 g, 10.0 mmol, 2.0 equiv), and aniline (0.93 g, 10.0 mmol, 2.0 equiv).

  • Add glacial acetic acid (15 mL) to the flask. Acetic acid serves as both the solvent and a catalyst for imine/enamine formation.[4]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring for 5 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate often forms.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 10 mL) to remove residual acetic acid and unreacted starting materials.

  • Dry the product under vacuum to yield the highly functionalized piperidine derivative. Further purification can be achieved by recrystallization if necessary.

Logical Relationship Diagram

MCR Aldehyde Aldehyde (2 eq) Imine Imine Intermediate Aldehyde->Imine Condensation Condensation with 2nd Aldehyde Aldehyde->Condensation Amine Amine (2 eq) Amine->Imine Enamine Enamine-type Intermediate Amine->Enamine Piperidinone This compound (1 eq) Piperidinone->Enamine Mannich1 Intermolecular Mannich Reaction Imine->Mannich1 Enamine->Mannich1 Mannich1->Condensation Mannich2 Intramolecular Cyclization Condensation->Mannich2 Product Highly Functionalized Piperidine Product Mannich2->Product

Caption: Logical flow of the five-component reaction to form a complex piperidine.

Conclusion and Future Outlook

This compound is a powerful and adaptable starting material for the efficient construction of complex, drug-like molecules. The one-pot strategies detailed in this guide—from the synthesis of rigid spirocyclic systems to the rapid assembly of highly functionalized piperidines via multi-component reactions—showcase its utility. These protocols are designed to be robust and scalable, providing a solid foundation for medicinal chemists to generate novel compound libraries. By leveraging these efficient synthetic routes, drug development professionals can accelerate the discovery and optimization of next-generation therapeutics.

References

  • Krasavin, M. One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. Molecules, 2022.

  • Li, J., et al. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 2018.

  • BenchChem. One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. BenchChem, 2025.

  • Wessjohann, L. A. Multicomponent Reactions, Amphoteric Molecules in MCRs. University of Groningen, 2014.

  • Dandia, A., et al. One-pot synthesis of functionalized piperidines catalyzed by Bi(NO₃)·5H₂O. ResearchGate, 2012.

  • Lee, C-F., et al. Recent Developments on Five-Component Reactions. Molecules, 2021.

  • Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 2022.

  • Al-Mourabit, A., et al. Multicomponent Reactions in Medicinal Chemistry. ResearchGate, 2022.

  • Maghsoodlou, M. T., et al. Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. ResearchGate, 2015.

  • Comins, D. L., et al. Recent advances in the synthesis of piperidones and piperidines. ScienceDirect, 2005.

  • Coldham, I. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online, 2007.

  • de la Torre, M. C., et al. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 2020.

  • Al-Hussain, S. A., et al. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 2023.

  • Choi, A., et al. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. White Rose Research Online, 2024.

  • Abdel-Wahab, B. F. Synthesis of spiro-fused heterocyclic scaffolds through multicomponent reactions involving isatin. Semantic Scholar, 2016.

  • Gao, L. Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. University of Groningen, 2023.

Sources

Troubleshooting & Optimization

Common side products in the synthesis of 5-(Bromomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Bromomethyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important building block. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation typically involves the bromination of 5-(hydroxymethyl)piperidin-2-one. While seemingly straightforward, this reaction can be prone to the formation of several side products, complicating purification and reducing yields. This guide will explore the common synthetic routes and provide a detailed analysis of potential side products, their mechanisms of formation, and strategies to mitigate their presence.

Visualizing the Synthetic Pathway and Potential Pitfalls

The primary route to this compound involves the conversion of the corresponding alcohol. Two common reagents for this transformation are N-Bromosuccinimide (NBS) and Phosphorus Tribromide (PBr₃). The choice of reagent can significantly influence the side product profile.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Brominating Agents cluster_product Desired Product cluster_side_products Potential Side Products SM 5-(Hydroxymethyl)piperidin-2-one NBS N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN, light) SM->NBS Reaction PBr3 Phosphorus Tribromide (PBr₃) SM->PBr3 Reaction Product This compound NBS->Product SP1 Dibrominated Product NBS->SP1 SP2 Over-brominated Species NBS->SP2 SP3 Rearrangement Products NBS->SP3 PBr3->Product PBr3->SP1 SP4 Phosphite Esters (with PBr₃) PBr3->SP4

Caption: Synthetic routes to this compound and potential side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, their probable causes, and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time, temperature, or reagent stoichiometry. 2. Side Product Formation: Competing reactions consuming starting material or product. 3. Product Degradation: The product may be unstable under the reaction or workup conditions. 4. Loss during Workup/Purification: The product may be water-soluble or lost during chromatography.For Incomplete Reaction: - Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. - Optimize temperature: For NBS reactions, ensure adequate initiation with light or a radical initiator. For PBr₃, the reaction is often performed at low temperatures (e.g., 0°C) and allowed to slowly warm. - Adjust stoichiometry: A slight excess of the brominating agent may be necessary, but a large excess can lead to side products. To Minimize Side Products: - Refer to the specific side product entries below for targeted strategies. To Prevent Degradation: - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a mild base (e.g., pyridine, 2,6-lutidine) with PBr₃ to neutralize the HBr byproduct.[1] To Minimize Loss: - During aqueous workup, saturate the aqueous layer with NaCl to reduce the solubility of the product. - Use a continuous extraction apparatus for highly water-soluble products. - For column chromatography, consider using a less polar solvent system or a different stationary phase.
Presence of a Dibrominated Side Product Over-bromination: Excess brominating agent or prolonged reaction time can lead to the bromination of the carbon adjacent to the lactam carbonyl.Control Stoichiometry: Use no more than one equivalent of the brominating agent (e.g., NBS or PBr₃).[2] Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration at any given time. Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed (as determined by TLC or LC-MS).
Formation of Unidentified Impurities 1. Rearrangement Products: In radical reactions with NBS, allylic-type rearrangements can occur if there are any sites of unsaturation.[3][4][5] 2. Phosphite Ester Intermediates (with PBr₃): Incomplete reaction of the intermediate phosphite ester can lead to phosphorus-containing byproducts.[6]For Rearrangement Products (NBS): - This is less likely in a saturated system like piperidin-2-one, but if any unsaturation is present in your starting material, be aware of this possibility. Characterize the impurity by NMR and MS to confirm its structure. For Phosphite Esters (PBr₃): - Use a slight excess of PBr₃ (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the alcohol.[6] - Allow for sufficient reaction time for the intermediate to be fully converted to the bromide. - Aqueous workup will hydrolyze these phosphorus byproducts, but they may complicate the purification of the desired product.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is better for this synthesis, NBS or PBr₃?

A1: The choice of reagent depends on several factors, including the scale of the reaction, the desired purity, and the available equipment.

  • N-Bromosuccinimide (NBS): Typically used with a radical initiator (like AIBN or benzoyl peroxide) or under photochemical conditions. It is a good choice for allylic or benzylic brominations and can be selective.[3][4] Using NBS can help avoid the generation of large amounts of acidic byproducts. However, the radical mechanism can sometimes lead to rearrangement products if susceptible functional groups are present.

  • Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to alkyl bromides.[1][7] The reaction generally proceeds via an SN2 mechanism, which can lead to inversion of stereochemistry if the starting alcohol is chiral. A key advantage is that it typically avoids carbocation rearrangements.[1][7] However, it generates HBr as a byproduct, which can be problematic, and phosphorus-containing impurities can be formed.[6]

For 5-(hydroxymethyl)piperidin-2-one, both reagents are plausible. PBr₃ might be more straightforward as it doesn't require radical initiation and the substrate is a primary alcohol, which is ideal for this reagent.

Q2: My reaction with PBr₃ is very clean by TLC, but my yield is consistently low (50-60%). Where is my product going?

A2: This is a common issue when using PBr₃. The likely culprit is the formation of stable phosphite ester intermediates that do not fully convert to the desired alkyl bromide.[6] During an aqueous workup, these intermediates and their hydrolysis products may be lost to the aqueous phase, especially if they are more polar than the final product.

Troubleshooting Steps:

  • Use a slight excess of PBr₃: This can help drive the reaction to completion.

  • Increase the reaction time or temperature: Carefully monitor for the formation of other side products.

  • Inverse addition: Adding the alcohol solution to the PBr₃ solution can sometimes improve yields.[6]

  • Modified workup: Before the aqueous quench, some protocols suggest adding a mild base to neutralize the reaction mixture.

Q3: I see a spot on my TLC that is very close to my product spot. How can I differentiate between the product and potential side products?

A3: Co-spotting on TLC can be challenging. Here are a few techniques to help:

  • Use different solvent systems: A change in eluent polarity can often resolve closely running spots.

  • Staining: Use different TLC stains. For example, a potassium permanganate stain will react with the starting alcohol but not the bromide product.

  • LC-MS analysis: This is the most definitive way to identify the components of your reaction mixture. The mass-to-charge ratio will clearly distinguish between the starting material, product, and potential side products like the dibrominated species.

Q4: How can I purify this compound if it is contaminated with the starting alcohol?

A4: Separation of the product from the starting alcohol can be achieved by:

  • Column Chromatography: This is the most common method. A gradient elution from a non-polar to a more polar solvent system on silica gel should provide good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: This is generally not recommended as the lactam and the bromide can be sensitive to harsh pH changes.

Experimental Protocols

Protocol 1: Bromination using PBr₃
  • Dissolve 5-(hydroxymethyl)piperidin-2-one (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq, as PBr₃ has three reactive bromides) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination using NBS
  • Dissolve 5-(hydroxymethyl)piperidin-2-one (1.0 eq) and N-bromosuccinimide (1.1 eq) in an anhydrous solvent (e.g., carbon tetrachloride, acetonitrile).

  • Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the reaction mixture to reflux or irradiate with a UV lamp, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanism of Side Product Formation

Understanding the potential pathways for side product formation is crucial for optimizing your reaction conditions.

Side_Product_Formation cluster_main Main Reaction Pathway (NBS) cluster_side Side Reaction Pathway (Over-bromination) SM 5-(Hydroxymethyl) piperidin-2-one Radical_Initiation Br• SM->Radical_Initiation H abstraction Intermediate_Radical Piperidinone- methyl Radical Radical_Initiation->Intermediate_Radical Product 5-(Bromomethyl) piperidin-2-one Intermediate_Radical->Product + Br₂ Dibromo_Radical Dibromo Radical Intermediate Product->Dibromo_Radical + Br• Dibromo_Product Dibrominated Product Dibromo_Radical->Dibromo_Product + Br₂

Caption: Proposed mechanism for over-bromination with NBS.

References

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC - NIH. Available at: [Link]

  • Allylic Bromination and Benzylic Bromination with NBS. YouTube. Available at: [Link]

  • Allylic and Benzylic Bromination with NBS. Chad's Prep. Available at: [Link]

  • PBr3 Reaction. BYJU'S. Available at: [Link]

  • Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. LibreTexts Chemistry. Available at: [Link]

  • Allylic Bromination Using NBS. YouTube. Available at: [Link]

  • Allylic Radical Bromination with NBS. YouTube. Available at: [Link]

  • Anyone who has experience with PBr3 - reasons for low yield? Reddit. Available at: [Link]

  • Bromination of amines. ResearchGate. Available at: [Link]

  • PBr3 and SOCl2. Master Organic Chemistry. Available at: [Link]

Sources

Purification techniques for 5-(Bromomethyl)piperidin-2-one and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An esteemed resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth guidance on the purification of 5-(Bromomethyl)piperidin-2-one and its diverse derivatives. As a Senior Application Scientist, my aim is to blend rigorous scientific principles with practical, field-tested insights to help you navigate the complexities of your experimental work.

Introduction: The Challenge of Purifying this compound

This compound is a valuable synthetic intermediate in medicinal chemistry, largely due to the reactive bromomethyl group attached to the piperidin-2-one scaffold.[1] This reactivity, however, is a double-edged sword, often leading to challenges during purification such as product degradation, co-elution with impurities, and low recovery yields. This guide provides a structured approach to troubleshooting these common issues and offers robust protocols to ensure the isolation of high-purity material.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and its analogues.

Q1: My product is co-eluting with an impurity during silica gel column chromatography. How can I improve the separation?

Answer: Co-elution is a frequent challenge when impurities have similar polarities to the target compound. Here is a systematic approach to resolving this issue:

  • Re-evaluate Your Solvent System: The choice of eluent is critical. For piperidinone derivatives, a common starting point is a gradient of ethyl acetate in hexanes.[1][2][3]

    • Decrease the Elution Speed: Run a shallower gradient. Instead of increasing the polar solvent concentration by 5-10% per step, try 1-2% increments. This increases the resolution between closely eluting spots.

    • Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent can modify the selectivity of the separation. For instance, adding 0.5-1% triethylamine (TEA) to your eluent can deactivate acidic sites on the silica gel, which may be causing peak tailing or degradation, and can improve the chromatography of basic compounds. Conversely, adding a small amount of acetic acid can help with acidic compounds. For neutral compounds like this compound, trying a different solvent system altogether, like dichloromethane/methanol, may be effective.

    • Utilize Isocratic Elution: If you have identified an eluent system by TLC that shows good separation (a ΔRf of at least 0.2), using that specific solvent ratio (isocratic elution) instead of a gradient can provide better separation for closely running spots.

  • Check for Overloading: Loading too much crude product onto the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Consider a Different Stationary Phase: If silica gel fails to provide adequate separation, consider alternative stationary phases. Alumina (basic or neutral) can be a good alternative, especially if your compound is sensitive to the acidic nature of silica. For more challenging separations, reversed-phase (C18) chromatography, using solvents like acetonitrile/water or methanol/water, may be necessary.

Q2: I'm observing significant product degradation during purification. What are the likely causes and solutions?

Answer: The bromomethyl group is an electrophile and can be susceptible to nucleophilic attack, while the lactam ring can be sensitive to harsh pH conditions.[1] Degradation often occurs due to the stationary phase or prolonged exposure to certain solvents.

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can catalyze the degradation of acid-sensitive compounds.

    • Solution 1: Neutralize the Silica: Prepare a slurry of your silica gel in the starting eluent and add ~1% triethylamine (by volume). This will neutralize the acidic sites.

    • Solution 2: Use Neutral Alumina: As mentioned, neutral or basic alumina can be a gentler alternative to silica gel.

  • Solvent Reactivity: Protic solvents like methanol or ethanol can potentially act as nucleophiles, leading to the formation of methoxy or ethoxy derivatives, especially over long periods.

    • Solution: Use aprotic solvents (e.g., hexanes, ethyl acetate, dichloromethane) for chromatography whenever possible. If a protic solvent is required for solubility or elution, perform the purification quickly and at a low temperature.

  • Temperature and Time: Keep the purification process as brief as possible and work at room temperature unless the compound is known to be highly unstable. Combine fractions based on TLC analysis and evaporate the solvent immediately under reduced pressure.

Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I induce crystallization?

Answer: "Oiling out" happens when the solute comes out of the solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly.[4]

  • Slow Down the Cooling Process: Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a cork ring, before moving it to an ice bath. Rapid cooling favors oil formation.[4]

  • Add More Solvent: The solution may be too concentrated. Reheat the mixture to re-dissolve the oil, add a small amount of the hot solvent to decrease saturation, and then cool slowly.[4]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[4]

  • Use a Seed Crystal: If you have a tiny amount of the pure solid, add it to the cooled, supersaturated solution to initiate crystallization.[4]

  • Change the Solvent System: If the above methods fail, your chosen solvent may be inappropriate. Try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.

Frequently Asked Questions (FAQs)

What is the most reliable, general-purpose purification method for this compound?

For routine purification on a laboratory scale, flash column chromatography on silica gel is the most widely used and reliable method. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% or higher).[1] This method offers a good balance of speed, cost, and resolving power for many common impurities.

How can I effectively monitor the purity of my fractions during column chromatography?

Thin Layer Chromatography (TLC) is the essential tool for monitoring your column.

  • Before the column: Develop a TLC method that gives your product an Rf value between 0.2 and 0.4, with clear separation from major impurities. An Rf of ~0.3-0.5 in 1:1 EtOAc/hexane has been reported for a related N-methyl derivative.[1]

  • During the column: Collect fractions and spot them on a TLC plate. Run the plate in your chosen eluent system. Combine only the fractions that show a single, clean spot corresponding to your product.

What are the stability and storage considerations for purified this compound?

Given its reactive bromomethyl group, the compound should be protected from moisture and nucleophiles.

  • Storage: Store the purified, dry solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), at a low temperature (2-8°C).

  • Handling: When handling solutions, use anhydrous solvents and avoid prolonged storage.

My derivative of this compound is chiral. How can I separate the enantiomers?

Separating enantiomers requires specialized chiral chromatography techniques.

  • Chiral HPLC: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method. Polysaccharide-based columns like Chiralpak IA and Chiralpak IB are often effective for separating piperidine analogues.[5]

  • Mobile Phase: The choice of mobile phase is crucial and can be unconventional. Systems like methyl-tert-butyl ether/THF, dichloromethane, or acetonitrile have been used successfully for related structures.[5] Method development is typically required to find the optimal column and mobile phase combination for your specific derivative.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.

1. Preparation of the TLC Eluent System: a. Prepare several solvent mixtures of ethyl acetate (EtOAc) and hexanes (e.g., 10:90, 20:80, 30:70, 50:50 v/v). b. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). c. Spot the crude material on different TLC plates and develop them using the prepared solvent systems. d. Identify the system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities. This will be your primary eluent system.

2. Packing the Column: a. Select a column of appropriate size (for ~1g of crude material, a 40g silica cartridge or a glass column of ~4cm diameter is suitable). b. Wet Packing (recommended): Fill the column about one-third full with the initial, least polar eluent (e.g., 10% EtOAc in hexanes). c. In a separate beaker, create a slurry of silica gel in the same eluent. d. Gently pour the slurry into the column. Tap the side of the column to ensure even packing and dislodge air bubbles. e. Add more eluent and use gentle pressure (from a pump or inert gas) to firmly pack the silica bed. The final packed height should be around 15-20 cm. Do not let the top of the silica bed run dry.

3. Loading the Sample: a. Direct Loading: Dissolve the crude product (~1g) in a minimal amount of the column eluent or a stronger solvent like dichloromethane. b. Dry Loading (preferred for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your product) and evaporate the solvent completely to get a free-flowing powder. c. Carefully add the sample (either the concentrated solution or the dry powder) to the top of the packed silica bed.

4. Running the Column and Collecting Fractions: a. Carefully add the eluent to the top of the column. b. Begin elution with the starting non-polar solvent mixture (e.g., 10% EtOAc/hexanes), applying gentle, steady pressure. c. Start collecting fractions in test tubes or vials. d. Gradually increase the polarity of the eluent (the gradient) as the column runs (e.g., move from 10% to 20% to 30% EtOAc). e. Monitor the fractions by TLC. Spot every few tubes on a TLC plate to track the elution of your product.

5. Isolation of the Product: a. Once all fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask. b. Remove the solvent using a rotary evaporator. c. Place the flask under high vacuum to remove any residual solvent. d. Obtain the mass of the purified product and calculate the yield. e. Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity. A key signal in the ¹H NMR spectrum for the bromomethyl group is expected around δ ~3.8–4.2 ppm.[1]

Visual Workflows

Diagram 1: Purification Method Selection

Purification_Decision_Tree start Crude Product (5-Bromomethyl)piperidin-2-one is_solid Is the product a solid? start->is_solid high_purity Is purity already high (>90%)? is_solid->high_purity Yes column Perform Column Chromatography is_solid->column No / Oily recrystallize Attempt Recrystallization high_purity->recrystallize Yes high_purity->column No check_purity Check Purity (TLC, NMR) recrystallize->check_purity column->check_purity check_purity->column Purity Not OK success Pure Product check_purity->success Purity OK

Caption: Decision tree for selecting a primary purification technique.

Diagram 2: Column Chromatography Workflow

Column_Workflow cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation prep_tlc 1. Develop TLC System prep_column 2. Pack Column prep_tlc->prep_column prep_load 3. Load Sample (Dry or Wet) prep_column->prep_load run_elute 4. Elute with Solvent Gradient prep_load->run_elute run_collect 5. Collect Fractions run_elute->run_collect ana_tlc 6. Monitor Fractions by TLC run_collect->ana_tlc ana_combine 7. Combine Pure Fractions ana_tlc->ana_combine ana_evap 8. Evaporate Solvent ana_combine->ana_evap product Pure Product ana_evap->product

Caption: Step-by-step workflow for flash column chromatography.

References
  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013–1017. [Link]

  • ResearchGate. Chiral Resolution of Some Piperidine 2, 6-dione Drugs by High Performance Liquid Chromatography on Kromasil® CHI-DMB Column | Request PDF. [Link]

  • PubChem. This compound (C6H10BrNO). [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Center for Biotechnology Information. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. [Link]

  • Bertolasi, V., et al. (2017). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis, 145, 322-336. [Link]

  • Semantic Scholar. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]

  • Royal Society of Chemistry. Supporting Information: Allene Bromocyclization. [Link]

  • Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-456. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • National Center for Biotechnology Information. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. [Link]

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Overcoming steric hindrance in reactions with 5-(Bromomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Versatile Building Block

5-(Bromomethyl)piperidin-2-one is a valuable synthetic intermediate in medicinal chemistry and drug development, offering a versatile scaffold for introducing a piperidinone moiety.[1][2] However, its utility is often hampered by a significant challenge: steric hindrance. The bulky, conformationally complex piperidinone ring can impede the approach of nucleophiles to the electrophilic bromomethyl group, leading to sluggish reactions, low yields, and the formation of unwanted byproducts.[3][4]

This guide provides a comprehensive technical resource for researchers encountering these issues. We will move beyond simple protocols to explore the underlying mechanistic principles, offering field-proven troubleshooting strategies and advanced solutions to overcome the steric barriers inherent to this substrate.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction with this compound is extremely slow or fails to proceed. What is the primary cause?

A1: The most common culprit is steric hindrance. The piperidin-2-one ring, while activating the adjacent carbon electronically, physically blocks the "backside attack" required for a standard SN2 reaction.[5][6] The ring can adopt various conformations, such as chair and twist-boat, which can further shield the reaction center.[7][8] Additionally, poor solvent choice or a weak nucleophile can exacerbate the problem.

Q2: I'm observing significant amounts of elimination byproducts instead of the desired substitution product. How can I prevent this?

A2: Elimination (E2) is a competing pathway, especially with sterically hindered substrates and nucleophiles that are also strong bases. To favor substitution, use a less basic nucleophile if possible, or employ a non-nucleophilic base if a base is required for the reaction. Lowering the reaction temperature generally favors the SN2 pathway over E2, as elimination reactions often have a higher activation energy.

Q3: Does the lactam N-H group interfere with the reaction? Should I protect it?

A3: Yes, the lactam N-H is acidic and can be deprotonated by strong bases or basic nucleophiles. This can lead to side reactions, such as N-alkylation or the formation of undesired salts that reduce solubility and reactivity. If you are using a strong base (e.g., NaH, LHMDS), protecting the nitrogen is highly recommended. Common protecting groups like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) are effective.[9][10]

Q4: What is the best general-purpose solvent for reactions with this substrate?

A4: For SN2 reactions, polar aprotic solvents are strongly recommended. Solvents like DMF (N,N-dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile (MeCN) are excellent choices. They effectively solvate the cation of your nucleophilic salt but do not form a strong "solvent cage" around the nucleophile, leaving it more reactive.[5][11] Protic solvents like water or alcohols should be avoided as they can solvate and deactivate the nucleophile through hydrogen bonding.[12]

Troubleshooting Guide: Nucleophilic Substitution (SN2) Reactions

This section provides a systematic approach to diagnosing and solving common issues encountered during the nucleophilic substitution of this compound.

Problem: Low or No Conversion to the Desired Product
Underlying Cause Analysis

The transition state of an SN2 reaction is highly crowded, involving five groups around the electrophilic carbon.[6] The bulky piperidinone ring destabilizes this transition state by increasing steric repulsion with the incoming nucleophile, thereby increasing the activation energy and slowing the reaction rate.[6][13]

Logical Troubleshooting Workflow

Below is a decision-making workflow to guide your experimental optimization.

G Start Low Yield / No Reaction (Starting Material Recovered) Check_Nuc Is the Nucleophile Strong & Non-Bulky? Start->Check_Nuc Check_Solvent Is the Solvent Polar Aprotic (DMF, DMSO)? Check_Nuc->Check_Solvent Yes Sol_Nuc ACTION: Use a stronger nucleophile (e.g., I⁻, SCN⁻, N₃⁻) or a less hindered one. Check_Nuc->Sol_Nuc No Check_Temp Is the Reaction Temperature Optimized? Check_Solvent->Check_Temp Yes Sol_Solvent ACTION: Switch to DMF, DMSO, or MeCN. Ensure anhydrous conditions. Check_Solvent->Sol_Solvent No Check_Additives Are Catalysts or Additives Being Used? Check_Temp->Check_Additives Yes Sol_Temp ACTION: Incrementally increase temperature (e.g., 60°C, 80°C, 100°C). Monitor by TLC. Check_Temp->Sol_Temp No Sol_Additives ACTION: Introduce a phase-transfer catalyst (e.g., TBAB) or a catalytic amount of a soluble iodide salt (Finkelstein condition). Check_Additives->Sol_Additives No Success Problem Resolved Check_Additives->Success Yes Sol_Nuc->Success Sol_Solvent->Success Sol_Temp->Success Sol_Additives->Success

Caption: Optimized Williamson ether synthesis with this compound.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.24 g, 10 mmol, 1.0 equiv), anhydrous potassium carbonate (K₂CO₃, 2.76 g, 20 mmol, 2.0 equiv), and sodium iodide (NaI, 150 mg, 1 mmol, 0.1 equiv).

  • Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Substrate Addition: While stirring, add a solution of this compound (1.92 g, 10 mmol, 1.0 equiv) in 10 mL of anhydrous DMF dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water and stir for 15 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

Advanced Strategies: Modifying the Substrate

In cases of extreme steric hindrance or with particularly challenging nucleophiles, modifying the piperidinone ring itself can be the most effective strategy.

N-Protection to Alter Conformation

The conformational equilibrium of the piperidine ring is influenced by the substituent on the nitrogen atom. [7][14]Introducing a bulky N-protecting group, such as a Boc or a benzyl group, can alter the ring's preferred conformation. This may, in some cases, expose the bromomethyl group more favorably for nucleophilic attack by reducing unfavorable 1,3-diaxial interactions that might otherwise shield the reaction site.

Mechanism of Steric Shielding:

G Fig. 1: Steric Shielding of the C5-Methylene Group cluster_0 Chair Conformation N1 N C2 C=O N1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 CH2Br CH₂-Br C5->CH2Br C6->N1 Nuc Nu: Nuc->CH2Br Hindered Attack

Caption: The piperidinone ring can sterically block nucleophilic attack.

Experimental Consideration: The choice of protecting group is critical. While a Boc group is easily removed with acid, its bulk might be necessary to influence the conformation favorably. A smaller protecting group might not provide the desired conformational lock. This strategy requires additional synthetic steps (protection and deprotection) but can be the key to success for otherwise unreactive systems.

References
  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. (2017). The Journal of Physical Chemistry Letters. [Link]

  • Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. [Link]

  • Steric effects and solvent effects on SN2 reactions. (2009). Journal of Physical Chemistry A. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2018). Angewandte Chemie International Edition. [Link]

  • Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. (2024). Journal of the American Chemical Society. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Royal Society of Chemistry. [Link]

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. (2022). Journal of the American Chemical Society. [Link]

  • Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. (1991). Journal of Computer-Aided Molecular Design. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2024). Advanced Journal of Chemistry A. [Link]

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. (2021). Royal Society of Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (2017). Burger's Medicinal Chemistry and Drug Discovery. [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. (2015). Chemical Science. [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications. (2016). ResearchGate. [Link]

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  • Steric hindrance. (2013). Khan Academy. [Link]

  • Conformation of piperidine and of derivatives with additional ring hetero atoms. (1975). Accounts of Chemical Research. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (1977). Journal of the American Chemical Society. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). ChemistryMedChem. [Link]

  • Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. (2019). ResearchGate. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. (1999). The Journal of Organic Chemistry. [Link]

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Improving the yield of 5-(Bromomethyl)piperidin-2-one substitution reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing substitution reactions with 5-(Bromomethyl)piperidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and maximize your reaction yields.

Understanding the Core Reaction: The SN2 Pathway

This compound features a primary alkyl bromide attached to a lactam ring. Due to the unhindered nature of the electrophilic carbon and the instability of a primary carbocation, nucleophilic substitution proceeds almost exclusively through a bimolecular (SN2) mechanism.[1][2]

The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[3][4] Understanding this mechanism is critical for troubleshooting, as every parameter—solvent, temperature, nucleophile, and base—must be chosen to favor this pathway over competing side reactions.

Caption: The concerted SN2 mechanism.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during substitution reactions with this compound.

Q1: My reaction yield is consistently low or zero. What are the most likely causes?

This is the most frequent issue and usually points to a problem with one of the core reaction components or conditions. A systematic approach is the best way to diagnose the problem.

Probable Cause 1: Reagent Quality
  • Impure Substrate: Your starting this compound may have degraded or contain impurities. Check purity by NMR or LC-MS.

  • Wet Solvents/Reagents: SN2 reactions are highly sensitive to moisture, which can consume anionic nucleophiles.[5] Ensure solvents are anhydrous.

  • Degraded Nucleophile: If your nucleophile is a salt (e.g., NaCN, NaN₃), ensure it is dry and has been stored correctly. If it is an amine, check its purity.

Probable Cause 2: Incorrect Reaction Conditions
  • Inappropriate Solvent Choice: The single most critical factor. Using a polar protic solvent (like ethanol or water) will solvate and "cage" the nucleophile, drastically reducing its reactivity and slowing or stopping the SN2 reaction.[6][7][8]

  • Temperature Too Low: While high temperatures can be detrimental (see Q2), a temperature that is too low may result in an impractically slow reaction rate.

Solution Pathway:
  • Verify Reagents: Confirm the purity of your starting material and nucleophile. Use freshly dried, anhydrous solvents.

  • Switch to a Polar Aprotic Solvent: This is the most impactful change you can make. These solvents solvate the nucleophile's counter-ion but leave the nucleophile "naked" and highly reactive.[7]

  • Optimize Temperature: Start the reaction at room temperature. If no conversion is observed after several hours (monitor by TLC or LC-MS), gently heat the reaction to 40-60 °C.

Solvent ClassExamplesEffect on SN2 RateRationale
Polar Aprotic (Recommended) DMF, DMSO, Acetonitrile, AcetoneIncreases Rate Solvates cations, leaving the anionic nucleophile highly reactive.[9]
Polar Protic (Avoid) Water, Ethanol, Methanol, IsopropanolDecreases Rate Forms hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile.[6][10]
Non-Polar (Avoid) Hexane, Toluene, DichloromethaneVery Slow/No Reaction Reactants (especially ionic nucleophiles) have poor solubility.
Q2: I see multiple products and my desired product is difficult to purify. What side reactions are occurring?

The formation of multiple products typically points to competing elimination reactions or reactions involving the lactam nitrogen.

Probable Cause 1: E2 Elimination

If you are using a strong, sterically hindered base/nucleophile (e.g., potassium tert-butoxide, DBU), it may act as a base, abstracting a proton from the carbon adjacent to the bromomethyl group, leading to an alkene via an E2 elimination pathway. This is a common competing reaction for SN2.[2][11]

Key Insight: Elimination reactions are favored over substitution at higher temperatures.[12] This is because elimination produces more molecules, leading to a more positive entropy change (ΔS), which becomes more favorable at elevated temperatures (ΔG = ΔH - TΔS).

Probable Cause 2: N-Alkylation or Deprotonation

The N-H proton of the piperidin-2-one ring is weakly acidic. A strong, basic nucleophile can deprotonate this nitrogen. The resulting anion could potentially lead to side products, or if your nucleophile is also your substrate (e.g., another amine), it could lead to dimerization.

Solution Pathway:
  • Lower the Reaction Temperature: If you are heating the reaction, try running it at a lower temperature for a longer period. This will kinetically favor the substitution pathway.[12]

  • Choose a Less Basic Nucleophile: If possible, select a nucleophile that is less basic. For example, use azide (N₃⁻) or cyanide (CN⁻) which are excellent nucleophiles but relatively weak bases.

  • Add a Non-Nucleophilic Base: If your nucleophile is an amine that requires a base to deprotonate it (or to scavenge the HBr byproduct), use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).

  • Consider N-Protection: For reactions requiring very strong bases or high temperatures, consider protecting the lactam nitrogen. A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group can be installed and later removed.[13][14] This adds steps but can be the most robust solution for preventing N-related side reactions.[15]

Caption: Troubleshooting workflow for low yield reactions.

Frequently Asked Questions (FAQs)

Q: What is the best all-around solvent for these reactions? A: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent starting points. They are polar aprotic, dissolve a wide range of nucleophiles, and are relatively easy to remove under vacuum.

Q: My reaction is very slow, even with heating in DMF. What can I do to accelerate it? A: Add a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI). This initiates an in-situ Finkelstein reaction, where the bromide is temporarily replaced by iodide. The C-I bond is weaker and iodide is a better leaving group than bromide, which can significantly accelerate the SN2 reaction.[16]

Q: Do I need to protect the N-H group on the lactam? A: It depends on your nucleophile and conditions.

  • For neutral nucleophiles (e.g., amines) with a non-nucleophilic base (like DIPEA) or weakly basic anionic nucleophiles (N₃⁻, CN⁻): Protection is usually not necessary.

  • For strongly basic nucleophiles (e.g., alkoxides, hydroxide) or reactions requiring high heat: N-protection is highly recommended to prevent deprotonation and side reactions.[13][17]

Q: How do I choose between using a neutral amine nucleophile versus its deprotonated salt? A: Using a neutral amine (e.g., piperidine) often requires an additional equivalent of the amine or a non-nucleophilic base to neutralize the HBr generated. This can sometimes be sluggish. Using a pre-formed salt (e.g., sodium thiophenoxide) provides a more reactive anionic nucleophile from the start, but requires stricter anhydrous conditions. The choice depends on the nucleophilicity and basicity of your specific amine.

Experimental Protocol: Model Reaction with Sodium Azide

This protocol outlines a standard procedure for the SN2 substitution on this compound with sodium azide, a strong and non-basic nucleophile.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Stir until fully dissolved.

  • Reagent Addition: Add sodium azide (1.2 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow, heat the mixture to 50 °C. Typical reaction time is 4-12 hours.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 5-(Azidomethyl)piperidin-2-one, can be purified by flash column chromatography on silica gel if necessary.

References

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • University of Illinois. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]

  • BrainKart. (2018). Alkyl halides: Factors affecting SN2 versus SN1 reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of beta-lactams with pi electron-withdrawing substituents. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Arnold, F. H., et al. (n.d.). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. ACS Catalysis. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Li, G., et al. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen. Retrieved from [Link]

  • Caron, S., et al. (2023). The isocyanide SN2 reaction. Nature Communications. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Studies on Substituted Beta Lactams Towards Ring Opening: Elimination Versus Rearrangement. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Söderberg, T. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. Chemistry – A European Journal. Retrieved from [Link]

  • Quora. (2018). What is the effect of solvent on SN2? Retrieved from [Link]

  • American Chemical Society. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. Retrieved from [Link]

  • ChemistryConnected. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. Retrieved from [Link]

  • De Kimpe, N., et al. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. Molecules. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 7.5: SN1 vs SN2. Retrieved from [Link]

  • Huang, P.-Q., et al. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Nevado, C., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Hirano, K., & Miura, M. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications. Retrieved from [Link]

  • Wünsch, B., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why is the yield of substitution reactions decreased at higher temperatures? Retrieved from [Link]

  • Dysidea sp. Marine Sponge Research Group. (n.d.). Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. Scientific Reports. Retrieved from [Link]

  • Singleton, D. A., et al. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Retrieved from [Link]

  • Roesky, H. W., et al. (2022). Nucleophilic Substitution at a Coordinatively Saturated Five-Membered NHC∙Haloborane Centre. Molecules. Retrieved from [Link]

  • Maghsoodlou, M. T., et al. (2025). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. ResearchGate. Retrieved from [Link]

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Technical Support Center: Synthesis of 5-(Bromomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Bromomethyl)piperidin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile intermediate. As a key building block, the successful and reproducible synthesis of this compound is critical for the construction of more complex molecular architectures, particularly in neuroscience and oncology research where the piperidinone scaffold is prevalent.[1]

This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. We will explore the causality behind procedural choices, troubleshoot common experimental hurdles, and establish self-validating protocols to ensure scientific rigor.

Core Synthetic Strategy: An Overview

The most common and reliable route to this compound involves the bromination of a precursor alcohol, 5-(hydroxymethyl)piperidin-2-one. A critical consideration is the protection of the lactam nitrogen. The secondary amine in the piperidin-2-one ring is nucleophilic and its proton is acidic, which can interfere with many standard bromination procedures. Therefore, employing an N-protecting group, such as the tert-butyloxycarbonyl (Boc) group, is highly recommended to prevent side reactions and improve yield and purity.

The general workflow is visualized below.

Synthesis_Workflow A Commercially Available Piperidine Precursor B N-Boc-5-(hydroxymethyl) piperidin-2-one A->B Multi-step Synthesis C N-Boc-5-(bromomethyl) piperidin-2-one B->C Bromination D 5-(Bromomethyl) piperidin-2-one C->D Boc Deprotection (e.g., TFA, HCl)

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My bromination reaction has a very low yield or has failed completely. What went wrong?

This is a common issue often traced back to the choice of reagents, reaction conditions, or the presence of contaminants.

Answer:

Several factors can lead to a failed bromination. Let's diagnose the potential causes using a logical approach.

1. Choice and Quality of Brominating Agent: The conversion of a primary alcohol to an alkyl bromide is typically an SN2 reaction.[2] The efficacy of this transformation is highly dependent on the chosen reagent.

Reagent SystemAdvantagesCommon Pitfalls & Solutions
PBr₃ (Phosphorus tribromide)Highly effective for primary alcohols.[2]Moisture Sensitive: PBr₃ reacts violently with water. Ensure all glassware is flame-dried and solvents are anhydrous. Solution: Use freshly opened or distilled PBr₃ and anhydrous solvents.
CBr₄ / PPh₃ (Appel Reaction)Mild conditions, good for sensitive substrates.[2]Stoichiometry is Key: An imbalance can lead to side products. Byproduct Removal: Triphenylphosphine oxide (Ph₃P=O) can be difficult to remove. Solution: Use precise stoichiometry. Ph₃P=O can sometimes be precipitated from nonpolar solvents or removed with careful chromatography.
NBS / PPh₃ (N-Bromosuccinimide)Similar to the Appel reaction, uses a more stable bromine source.[3]Radical Reactions: NBS can initiate radical side reactions if the reaction is exposed to light or radical initiators. Solution: Run the reaction in the dark and ensure reagents are pure.

2. Reaction Temperature:

  • Too Low: The activation energy for the reaction may not be met, leading to no conversion. For PBr₃ reactions, cooling to 0 °C during addition is common to control the initial exotherm, but the reaction often needs to be warmed to room temperature or slightly above to proceed to completion.

  • Too High: Can promote elimination (E2) side reactions, especially with hindered bases or substrates, leading to the formation of a methylene-piperidone byproduct.

3. Solvent Choice: The solvent must be aprotic and non-reactive with the brominating agent.

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous), Acetonitrile (anhydrous).

  • Avoid: Alcohols (will be brominated), water (decomposes reagents).

Troubleshooting_Yield Start Low or No Yield CheckReagent Is the brominating agent active and anhydrous? Start->CheckReagent CheckConditions Are temperature and time optimized? CheckReagent->CheckConditions Yes UseFreshReagent Use fresh/purified reagent and anhydrous technique. CheckReagent->UseFreshReagent No CheckSM Is the starting material (SM) pure? CheckConditions->CheckSM Yes Optimize Screen temperature (e.g., 0°C to RT to 40°C) and monitor by TLC. CheckConditions->Optimize No End Consult Further (e.g., alternative route) CheckSM->End No Success Yield Improved CheckSM->Success Yes PurifySM Purify starting alcohol (e.g., chromatography, recrystallization). End->PurifySM UseFreshReagent->Success Optimize->Success

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: My crude NMR spectrum is complex, showing several unexpected products. What are the likely side reactions?

Answer:

Impurity formation is often a result of the high reactivity of the reagents or intermediates. With an N-Boc protected substrate, the primary concerns are elimination and ether formation. If the lactam nitrogen is unprotected, the possibilities expand significantly.

1. Common Side Products (N-Boc Protected Route):

  • Alkene (Elimination Product): Formation of tert-butyl 5-methylenepiperidin-2-one-1-carboxylate. This can be favored by high temperatures or the presence of a non-nucleophilic base.

  • Dimer/Ether Formation: The starting alcohol can act as a nucleophile, attacking the newly formed alkyl bromide to form an ether-linked dimer. This is more likely if the bromination is slow and a high concentration of the starting alcohol remains.

2. Potential Side Products (N-Unprotected Route):

  • N-Alkylation: The newly formed this compound is an alkylating agent. It can be attacked by the nucleophilic nitrogen of another molecule of starting material or product, leading to complex oligomers.

  • Acyl Bromide Formation: Reagents like PBr₃ can potentially react with the lactam carbonyl, though this is less common under standard conditions.

The diagram below illustrates the desired SN2 pathway versus competing side reactions.

Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions SM R-CH₂-OH TS Sₙ2 Transition State SM->TS + 'Br⁻' source Alkene R'=CH₂ (Elimination) SM->Alkene High Temp / Base Prod R-CH₂-Br (Product) TS->Prod Ether R-CH₂-O-CH₂-R (Ether Dimer) Prod->Ether + R-CH₂-OH (SM)

Caption: Desired SN2 pathway versus common side reactions.

Solution:

  • Use N-Boc protection. This is the most critical step to avoid N-alkylation.

  • Maintain low temperatures (0 °C to room temperature) to disfavor elimination.

  • Ensure rapid and complete conversion by using active reagents to minimize the time the product and starting material are together, reducing the chance of ether formation. Monitor the reaction closely by TLC.

Question 3: What is the best method for purifying this compound?

Answer:

Purification can be challenging due to the product's reactivity. The method of choice depends on the scale and the nature of the impurities.

  • Flash Column Chromatography: This is the most common method for laboratory scale.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. For example, starting with 10% EtOAc/Hexanes and gradually increasing to 30-50%.

    • Caution: The product can be unstable on silica gel over long periods. It is advisable to run the column quickly and not let the product sit on the column for an extended time.

  • Crystallization: If a solid product is obtained and impurities have different solubility profiles, crystallization can be an effective and scalable purification method.[4] Test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/ether).

  • Distillation: Not generally recommended for this compound due to its relatively high molecular weight and potential for thermal decomposition.

Detailed Experimental Protocol

This protocol describes the synthesis of tert-butyl 5-(bromomethyl)-2-oxopiperidine-1-carboxylate using phosphorus tribromide.

Materials:

  • tert-butyl 5-(hydroxymethyl)-2-oxopiperidine-1-carboxylate (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere. Allow the flask to cool to room temperature.

  • Reagent Addition: Dissolve tert-butyl 5-(hydroxymethyl)-2-oxopiperidine-1-carboxylate in anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ dropwise via syringe over 10-15 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 30% EtOAc/Hexanes eluent and visualizing with a potassium permanganate stain, which will stain the alcohol starting material but not the alkyl bromide product). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.[1]

References

  • IntechOpen. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025). Available at: [Link]

  • Chemguide. replacing the -oh group in alcohols by a halogen. Available at: [Link]

  • Organic Chemistry Help. Alcohol to Bromide - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • MANAC Inc. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35. (2023). Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Available at: [Link]

  • National Center for Biotechnology Information. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]

Sources

Stability issues and proper storage of 5-(Bromomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-(Bromomethyl)piperidin-2-one (CAS No. 1820608-69-2). This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges related to the stability, storage, and handling of this valuable synthetic intermediate. As a potent alkylating agent, its reactivity is key to its utility but also the source of potential experimental issues.[1][2] This document provides field-proven insights and troubleshooting protocols to ensure successful and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs) on Stability & Proper Storage

This section addresses the most common inquiries regarding the long-term stability and optimal storage of this compound.

Q1: What is the recommended long-term storage condition for this compound?

A1: For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[3] It is crucial to keep the container in a dry, well-ventilated place away from heat, sparks, and open flames.[4][5]

Q2: My bottle of this compound arrived at ambient temperature. Is it still viable?

A2: Yes. While long-term storage is recommended at refrigerated temperatures, the compound is chemically stable under standard ambient conditions for the duration of shipping. However, upon receipt, it should be promptly moved to the recommended 2-8°C storage conditions to maximize its shelf life.

Q3: I've noticed the solid material has clumped together. Does this indicate degradation?

A3: Not necessarily. Clumping is often due to the absorption of trace amounts of atmospheric moisture, which can cause physical changes without significant chemical degradation, especially if the material is otherwise handled properly. However, this is a warning sign. The primary degradation pathway is hydrolysis. You should verify the material's purity by an appropriate analytical method (e.g., ¹H NMR, LC-MS) before use if you have concerns.

Q4: What are the primary degradation products I should look for?

A4: The most common degradation product is 5-(hydroxymethyl)piperidin-2-one, formed via hydrolysis of the reactive bromomethyl group. In the presence of other nucleophiles (e.g., alcohol solvents from improper storage), the corresponding ether byproducts could also form. The piperidin-2-one ring itself is a lactam and can undergo hydrolysis to an open-chain amino acid, but this typically requires harsh acidic or basic conditions not encountered during proper storage.

Section 2: Troubleshooting Guide for Experimental Applications

The high reactivity of the α-bromomethyl group makes this compound an excellent substrate for SN2 reactions but also susceptible to side reactions.[1][6] This section provides solutions to common experimental problems.

Symptom / Observation Potential Root Cause Recommended Solution & Rationale
Low or No Yield in Nucleophilic Substitution Reaction 1. Degraded Starting Material: The this compound may have hydrolyzed due to improper storage or handling.Verify Purity: Before starting, run a quick purity check (e.g., TLC, ¹H NMR) on the starting material. If significant hydrolysis to 5-(hydroxymethyl)piperidin-2-one is observed, the material should be repurified or discarded.
2. Competing Elimination (E2) Reaction: Use of a strong, sterically hindered base can promote elimination of HBr to form a methylidene byproduct.[2]Select a Weaker Base: Use a non-nucleophilic, less-hindered base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like DIPEA) sufficient to scavenge the acid byproduct without promoting elimination.
3. Reaction with Solvent: Nucleophilic solvents (e.g., methanol, ethanol, water) can compete with your desired nucleophile.[2]Use Aprotic Solvents: Switch to dry, aprotic solvents such as DMF, DMSO, THF, or Acetonitrile to minimize solvent-related side reactions.
Multiple Spots on TLC / Complex Product Mixture 1. Over-alkylation: The product of the initial reaction is still nucleophilic and reacts further with the starting material.Control Stoichiometry: Use a slight excess of your nucleophile relative to the this compound. Alternatively, add the alkylating agent slowly to a solution of the nucleophile to maintain a low concentration of the electrophile.
2. Self-Condensation: Molecules of this compound can react with each other, especially in the presence of a base.[2]Optimize Reaction Conditions: Lower the reaction temperature and ensure rapid stirring to minimize localized high concentrations. Slow addition of the base can also mitigate this issue.
Reaction Fails to Go to Completion 1. Insufficient Base: In reactions that generate HBr, an inadequate amount of base will result in protonation of the nucleophile, reducing its reactivity.Use Stoichiometric Base: Ensure at least one equivalent of a suitable base is used to neutralize the HBr formed during the reaction.
2. Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide under the reaction conditions.Increase Nucleophilicity/Reactivity: Consider converting the nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide with NaH). Increasing the reaction temperature may also be necessary, but monitor closely for byproduct formation.
Logical Flow for Troubleshooting Low Yield

troubleshooting_flow start Low Yield Observed check_sm Verify Purity of This compound (NMR, LC-MS) start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok OK sm_bad Degradation Detected check_sm->sm_bad Fail check_reaction Analyze Reaction Mixture (TLC, LC-MS) sm_ok->check_reaction purify Purify or Replace Starting Material sm_bad->purify side_products Side Products Detected? check_reaction->side_products yes_side Yes side_products->yes_side Yes no_side No side_products->no_side No elimination Elimination Product? (Mass = M-HBr) yes_side->elimination solvent_adduct Solvent Adduct? (Mass = M-Br+Solvent) yes_side->solvent_adduct incomplete_conv Incomplete Conversion (Starting Material Remains) no_side->incomplete_conv use_weaker_base Use Weaker, Non-Hindered Base (e.g., K₂CO₃) elimination->use_weaker_base use_aprotic_solvent Use Dry, Aprotic Solvent (e.g., DMF, THF) solvent_adduct->use_aprotic_solvent check_base Check Base Stoichiometry (≥1 equivalent?) incomplete_conv->check_base check_temp Increase Temperature or Use Stronger Nucleophile incomplete_conv->check_temp degradation_pathway reactant This compound product 5-(Hydroxymethyl)piperidin-2-one reactant->product Sₙ2 Hydrolysis hbr HBr product->hbr + h2o H₂O (Moisture) h2o->reactant

Caption: Primary hydrolytic degradation of the compound.

Section 4: Experimental Protocols

These protocols provide a validated framework for handling and assessing the stability of this compound.

Protocol 1: Forced Degradation & Stability Assessment

This protocol is designed to assess the stability of the compound under accelerated stress conditions (e.g., elevated temperature, humidity).

Objective: To determine the degradation profile and identify major degradation products.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (for mobile phase)

  • Environmental chamber or oven

  • HPLC-UV or HPLC-MS system

Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of the compound into three separate vials.

    • Control: Store one vial under recommended conditions (2-8°C, dark, dry).

    • Thermal Stress: Place the second vial in an oven at 40°C.

    • Hydrolytic Stress: Add 1 mL of a 1:1 Acetonitrile/Water mixture to the third vial and keep at room temperature.

  • Time Points: Collect aliquots from each vial at T=0, 24, 48, and 72 hours.

  • Analysis: Dilute the aliquots to a suitable concentration (~0.1 mg/mL) with Acetonitrile. Analyze by HPLC-MS.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes.

    • Detection: UV at 210 nm and MS (ESI+ mode).

  • Data Interpretation: Compare the chromatograms from the stressed samples to the T=0 and control samples. Calculate the percentage of remaining parent compound and identify the mass of any new peaks, comparing them to potential degradation products like the hydrolyzed analog.

Workflow for Stability Testing

stability_workflow start Prepare Samples (Control, Thermal, Hydrolytic) timepoint_0 Analyze T=0 Aliquot (Baseline) start->timepoint_0 incubate Incubate Under Stress Conditions start->incubate timepoint_x Collect Aliquots at 24h, 48h, 72h incubate->timepoint_x analyze Analyze via HPLC-MS timepoint_x->analyze compare Compare Data to Baseline and Control analyze->compare report Report % Degradation & Identify Byproducts compare->report

Caption: Experimental workflow for stability assessment.

References

  • Benchchem. (n.d.). 5-(Bromomethyl)-1-methyl-2-piperidinone | 1824463-97-9.
  • 7-Safety Data Sheet. (n.d.). Safety Data Sheet.
  • Angene Chemical. (2021). Safety Data Sheet: 3-(Bromomethyl)piperidine. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). Managing the reactivity of the bromomethyl group to prevent unwanted reactions. BenchChem.
  • Fiveable. (n.d.). Alpha-halogenation of carbonyls. Organic Chemistry II. Retrieved from [Link]

  • A to Z Chemistry. (n.d.). α-Halogenation of Carbonyl Compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • JoVE. (2026). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

Sources

Technical Support Center: Byproduct Formation in Large-Scale 5-(Bromomethyl)piperidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Bromomethyl)piperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its large-scale production. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and practical field experience to help you minimize byproduct formation and optimize your reaction outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental observations and provides actionable solutions to mitigate byproduct formation.

Question 1: My TLC/LC-MS analysis shows a significant amount of a dibrominated byproduct. What is the likely cause and how can I prevent it?

Answer:

The formation of a dibrominated species is a common issue in radical bromination reactions, especially when using reagents like N-Bromosuccinimide (NBS).[1][2] The primary cause is often an excess of the brominating agent or prolonged reaction times, leading to the substitution of a second hydrogen atom on the piperidinone ring.

Underlying Mechanism: The initial radical bromination at the 5-position is desired. However, if the concentration of the bromine radical (Br•) remains high, it can abstract another proton, typically from the same carbon, leading to a gem-dibromo compound, or from another susceptible position on the ring.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of NBS. Use no more than 1.0 to 1.1 equivalents relative to the starting 5-methylpiperidin-2-one.

  • Slow Addition: Instead of adding all the NBS at once, consider a portion-wise or slow, continuous addition to maintain a low, steady concentration of the bromine radical.[3]

  • Monitoring Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-bromination.

  • Radical Initiator Concentration: The concentration of the radical initiator (e.g., AIBN or benzoyl peroxide) can also influence the rate of radical formation.[4] Ensure you are using the appropriate catalytic amount.

Question 2: I am observing a byproduct with a mass corresponding to the starting material plus a bromine atom, but it has a different retention time than my desired product. What could this be?

Answer:

This is likely an isomeric byproduct. The most probable candidate is the N-brominated piperidin-2-one. While radical bromination is expected at the allylic-like 5-position, competitive electrophilic bromination can occur at the nitrogen atom of the lactam.

Underlying Mechanism: The nitrogen in the lactam ring possesses a lone pair of electrons, making it susceptible to electrophilic attack by a source of Br+. Although NBS is primarily a source of bromine radicals under radical conditions, it can also act as an electrophile.

Solutions:

  • Maintain Anhydrous Conditions: Water can hydrolyze NBS, producing HBr, which can catalyze electrophilic bromination pathways.[1] Ensure your solvent and glassware are scrupulously dry.

  • Control Temperature: Exothermic reactions can lead to a breakdown of NBS and the formation of bromine, which can participate in electrophilic reactions.[1] Maintain a controlled and consistent temperature throughout the reaction.

  • Use of Radical Initiators: The presence of a radical initiator like AIBN or benzoyl peroxide, often in conjunction with light, strongly favors the radical pathway over the electrophilic one.[4][5]

Question 3: My reaction mixture is turning dark, and I'm seeing a complex mixture of byproducts, including some with higher molecular weights. What is happening?

Answer:

A dark reaction color and the formation of high-molecular-weight species often point to decomposition and polymerization or dimerization side reactions. The desired product, this compound, is a reactive alkyl halide and can undergo self-reaction.

Underlying Mechanism: The bromomethyl group is an electrophilic site, and the nitrogen of the lactam in another molecule can act as a nucleophile, leading to dimerization or oligomerization. Additionally, elimination of HBr can lead to the formation of reactive unsaturated species that can polymerize.

Solutions:

  • Temperature Control: Overheating can accelerate these decomposition pathways. Maintain the recommended reaction temperature.

  • Minimize Reaction Time: As with dibromination, do not let the reaction run longer than necessary.

  • Purification of NBS: Impure NBS can contain bromine and acidic byproducts that can catalyze decomposition.[1][4] Using freshly recrystallized NBS is recommended for large-scale reactions.

  • Work-up Procedure: Promptly work up the reaction upon completion to isolate the product from reactive species. A mild basic wash (e.g., saturated sodium bicarbonate solution) during work-up can neutralize any acidic byproducts.

II. Frequently Asked Questions (FAQs)

This section covers broader questions about the reaction and provides foundational knowledge for successful large-scale synthesis.

What is the optimal solvent for the large-scale radical bromination of 5-methylpiperidin-2-one?

For radical brominations using NBS, non-polar solvents are generally preferred to minimize ionic side reactions. Carbon tetrachloride (CCl4) has been a traditional choice.[4] However, due to its toxicity and environmental concerns, alternative solvents such as cyclohexane, acetonitrile, or ethyl acetate are often employed in industrial settings. The choice of solvent can impact the solubility of the reactants and the reaction kinetics, so some optimization may be necessary when deviating from established protocols.

How critical is the choice of radical initiator?

The choice and amount of radical initiator are critical. Azobisisobutyronitrile (AIBN) and benzoyl peroxide are the most common initiators.[4] They have different decomposition temperatures, so the choice should be compatible with the desired reaction temperature. The initiator should be used in catalytic amounts (typically 1-5 mol%). Using too much initiator can lead to an uncontrolled reaction rate and an increase in side products.

What are the best practices for purifying this compound on a large scale?

Given the potential for thermal decomposition, purification methods that avoid high temperatures are preferable.

  • Crystallization: This is often the most effective and scalable method for purifying solid products.[6] A suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol/water) should be identified to provide good recovery of the pure product while leaving impurities in the mother liquor.

  • Column Chromatography: While effective on a small scale, silica gel chromatography can be challenging and costly for large-scale purification. If necessary, it should be performed with a suitable eluent system and care should be taken to avoid prolonged contact of the product with the silica gel, which can be acidic and promote decomposition.

How can I analytically monitor the reaction and quantify the purity of the final product?

A combination of analytical techniques is recommended for robust monitoring and quality control.

Analytical TechniquePurposeKey Parameters to Monitor
Thin-Layer Chromatography (TLC) Rapid reaction monitoringDisappearance of starting material, appearance of product and major byproducts.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction progress and final purityRetention times and peak areas of starting material, product, and impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of byproductsMolecular weights of observed species to aid in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessmentChemical shifts and integration of protons to confirm the structure and identify impurities.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile componentsCan be useful for identifying low molecular weight byproducts.

III. Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical transformations discussed, the following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting.

Reaction Mechanism and Byproduct Formation

SM 5-Methylpiperidin-2-one Piperidinyl_Radical 5-(Methyl•)piperidin-2-one (Radical Intermediate) SM->Piperidinyl_Radical H• abstraction by Br• NBromo N-Bromo Byproduct SM->NBromo Electrophilic Bromination Radical_Initiation Radical Initiator (AIBN/BPO) + NBS Br_Radical Br• Radical_Initiation->Br_Radical Initiation Product This compound (Desired Product) Piperidinyl_Radical->Product + Br• Dibromo Dibrominated Byproduct Product->Dibromo Excess NBS / Br• Dimer Dimer/Oligomer Product->Dimer Self-reaction

Caption: Key pathways in the synthesis and byproduct formation.

Troubleshooting Workflow

Start Problem Observed in Reaction Dibromination High Dibromination? Start->Dibromination Isomer Isomeric Byproduct? Dibromination->Isomer No Sol_Dibromo Adjust NBS Stoichiometry Slow Addition Monitor Reaction Closely Dibromination->Sol_Dibromo Yes Decomposition Decomposition / Dark Color? Isomer->Decomposition No Sol_Isomer Ensure Anhydrous Conditions Control Temperature Use Radical Initiator Isomer->Sol_Isomer Yes Sol_Decomposition Control Temperature Minimize Reaction Time Purify NBS Prompt Work-up Decomposition->Sol_Decomposition Yes End Optimized Reaction Decomposition->End No Sol_Dibromo->End Sol_Isomer->End Sol_Decomposition->End

Caption: A logical guide to troubleshooting common issues.

IV. References

  • N-Bromosuccinimide. (2019). Wikipedia. [Link]

  • Mechanism of Free Radical Bromination. BYJU'S. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016). National Institutes of Health. [Link]

  • N-BROMOSUCCINAMIDE FOR M.PHARM, MSC. (2017). Slideshare. [Link]

  • Bromine radical as a visible-light-mediated polarity-reversal catalyst. (2021). National Institutes of Health. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). National Institutes of Health. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. (2012). National Institutes of Health. [Link]

  • Radical Reactions. (2023). Chemistry LibreTexts. [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • β-Lactams: variations on a chemical theme, with some surprising biological results. (1991). Journal of Antimicrobial Chemotherapy. [Link]

  • Adverse reactions to β-lactam antimicrobials. (2021). ResearchGate. [Link]

  • Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). (2022). YouTube. [Link]

  • Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts. [Link]

  • 5-(4-Bromo-phenyl)-1-methyl-piperidin-2-one. MOLBASE. [Link]

  • 1-(5-bromo-3-methylpyridin-2-yl)piperidin-2-one. Appchem. [Link]

  • Penicillin. Wikipedia. [Link]

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. (2018). National Institutes of Health. [Link]

  • The mechanisms of reactions of .beta.-lactam antibiotics. (1983). ACS Publications. [Link]

  • This compound (C6H10BrNO). PubChemLite. [Link]

  • Method for preparing 5-bromo-2-methylpyridine. Google Patents.

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.

  • Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using a Cryogenic System. The Royal Society of Chemistry. [Link]

  • The dimerization of Δ1-piperidine-2-carboxylic acid. (1969). National Institutes of Health. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • A kind of purification method of high-purity piperidine. Google Patents.

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2023). National Institutes of Health. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (2019). National Institutes of Health. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2019). National Institutes of Health. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]

  • 3-[(5-Bromopyridin-2-yl)methyl]piperidin-2-one. PubChem. [Link]

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Technical Support Center: Catalyst Selection for Reactions of 5-(Bromomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding catalyst selection for efficient reactions involving 5-(bromomethyl)piperidin-2-one. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the reactivity of this compound and the role of catalysts.

Q1: What are the primary reactive sites on this compound and what types of reactions are most common?

A1: The primary reactive site on this compound is the electrophilic carbon of the bromomethyl (-CH₂Br) group. This site is highly susceptible to nucleophilic substitution, predominantly through an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2] In this concerted, single-step reaction, a nucleophile attacks the carbon atom, displacing the bromide leaving group.

The lactam nitrogen is another potential site for reactivity, particularly for deprotonation under strong basic conditions, although the bromomethyl group is significantly more electrophilic. Common reactions include:

  • N-Alkylation: Reaction with primary or secondary amines to form a new C-N bond.

  • O-Alkylation: Reaction with phenols or alcohols (typically as their corresponding alkoxides or phenoxides) to form ethers.

  • S-Alkylation: Reaction with thiols or thiophenols to form thioethers.

  • C-Alkylation: Reaction with soft carbon nucleophiles like malonates or other stabilized carbanions.

Q2: Why is a catalyst often necessary for reactions with this substrate?

A2: While this compound is reactive, a catalyst is often crucial for several reasons:

  • Overcoming Phase Mismatch: Many nucleophiles (e.g., sodium phenoxide, sodium cyanide) are salts soluble in aqueous or highly polar solvents, whereas the substrate, this compound, is more soluble in organic solvents. A Phase-Transfer Catalyst (PTC) is required to shuttle the nucleophilic anion from the aqueous/solid phase into the organic phase where the reaction can occur.[3][4]

  • Enhancing Nucleophilicity: In some cases, the chosen nucleophile may not be strong enough for the reaction to proceed at a practical rate. A basic catalyst can deprotonate a pro-nucleophile (e.g., a phenol or a thiol) to generate a more potent anionic nucleophile in situ.

  • Increasing Reaction Rate and Yield: Catalysts can significantly lower the activation energy of the reaction, leading to faster reaction times, lower required temperatures, and often higher yields by minimizing side reactions.[5]

Q3: What are the main categories of catalysts to consider for these reactions?

A3: The choice of catalyst depends heavily on the nucleophile and the solvent system.

  • Phase-Transfer Catalysts (PTCs): These are the most common and versatile catalysts for this type of chemistry. Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) and phosphonium salts are excellent choices.[5][6] They work by forming an ion pair with the nucleophile, which is soluble in the organic phase.

  • Inorganic Bases: When the nucleophile is a neutral species with an acidic proton (e.g., R-OH, R-SH, R₂-NH), a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to generate the active nucleophile. These are often used in polar aprotic solvents like DMF or acetonitrile.[7]

  • Transition Metal Catalysts: For more complex C-C bond-forming reactions, such as coupling with organometallic reagents (organoboron, -zinc, etc.), nickel or palladium catalysts may be employed. These reactions often proceed through radical or reductive cross-coupling pathways rather than a simple SN2 mechanism.[8][9][10]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during the reaction.

Problem 1: Low or No Product Yield

Q: I've set up my reaction of this compound with a nucleophile, but after several hours, TLC/LC-MS analysis shows mostly unreacted starting material. What could be the cause?

A: Low or no conversion is a common issue that can typically be traced back to one of several factors. Follow this diagnostic workflow:

G start Start: Low/No Yield q1 Is the nucleophile strong enough? start->q1 q2 Is there a phase mismatch? q1->q2 Yes sol1 Solution: - Use a stronger base (e.g., NaH, K₂CO₃) to deprotonate the nucleophile. - Switch to a pre-formed salt of the nucleophile. q1->sol1 No q3 Are reaction conditions optimal? q2->q3 No sol2 Solution: - Add a Phase-Transfer Catalyst (PTC) like TBAB or Aliquat 336. - Switch to a single-phase solvent system (e.g., DMF, DMSO). q2->sol2 Yes q4 Is the leaving group being displaced? q3->q4 No sol3 Solution: - Increase reaction temperature. - Increase concentration of reactants. - Confirm solvent is anhydrous if using moisture-sensitive reagents. q3->sol3 Yes sol4 Solution: - Consider a more reactive substrate (e.g., 5-(iodomethyl)piperidin-2-one) via Finkelstein reaction. - Check for catalyst poisoning (e.g., by iodide). q4->sol4 No

Caption: Troubleshooting workflow for low reaction yield.

  • Cause A: Insufficiently Nucleophilic Reagent: The SN2 reaction requires a strong nucleophile.[1] Neutral species like alcohols or thiols are often not nucleophilic enough on their own.

    • Solution: If using a pro-nucleophile (e.g., phenol), ensure your base is strong enough to fully deprotonate it. For a phenol (pKa ~10), a base like potassium carbonate (K₂CO₃) is effective. For less acidic nucleophiles, a stronger base like sodium hydride (NaH) may be necessary. The reaction should be performed in an appropriate anhydrous solvent like DMF or THF.

  • Cause B: Phase Immiscibility: As discussed in FAQ Q2, if your nucleophile (e.g., sodium cyanide in water) and substrate (in toluene) are in different phases, the reaction will not proceed without a catalyst.

    • Solution: Add a phase-transfer catalyst (PTC) at 1-10 mol%. Tetrabutylammonium bromide (TBAB) is a robust and common choice. The PTC transports the nucleophilic anion into the organic phase, allowing the reaction to occur.[3][6]

  • Cause C: Inadequate Reaction Conditions: SN2 reactions can be sensitive to temperature and solvent.

    • Solution: Increase the temperature. A common starting point is 60-80 °C. Ensure you are using a suitable polar aprotic solvent (e.g., Acetonitrile, DMF) which can solvate the cation of the nucleophile, leaving the anion "bare" and more reactive.[11]

Problem 2: Formation of Multiple Products or Impurities

Q: My reaction is proceeding, but I'm observing significant side products. How can I improve the selectivity?

A: Side product formation often points to competing reaction pathways or degradation.

  • Cause A: Elimination (E2) Pathway: If using a sterically bulky or strongly basic nucleophile, a competing E2 elimination reaction can occur, leading to the formation of an exocyclic methylene piperidinone.

    • Solution: Use a less sterically hindered, "softer" nucleophile. If high basicity is required, try to use a non-nucleophilic base to generate the active nucleophile in the presence of the substrate, rather than using a nucleophile that is itself a strong base. Lowering the reaction temperature can also favor the SN2 pathway over E2.

  • Cause B: Reaction at the Lactam Nitrogen: Under very strong basic conditions (e.g., NaH, LDA), the lactam N-H proton can be abstracted.[12] The resulting anion could potentially lead to intermolecular side reactions or cyclization.

    • Solution: Avoid excessively strong bases if possible. Use a base that is just strong enough to deprotonate your desired nucleophile (e.g., K₂CO₃ for phenols). If a strong base is unavoidable, consider protecting the lactam nitrogen with a suitable protecting group like Boc or Cbz prior to the substitution reaction.

  • Cause C: Over-alkylation: If the nucleophile is a primary amine, it is possible for the product (a secondary amine) to react again with another molecule of the starting material, leading to a tertiary amine impurity.

    • Solution: Use a large excess of the primary amine nucleophile to favor the mono-alkylation product statistically. Alternatively, add the this compound slowly to the solution of the amine.[7]

Problem 3: Difficulty in Catalyst Selection for a Biphasic System

Q: I am performing a reaction between an aqueous solution of sodium phenoxide and an organic solution of the substrate. How do I select the optimal Phase-Transfer Catalyst?

A: PTC selection is critical for the efficiency of biphasic reactions. The catalyst's structure determines its solubility and efficiency.

G start Select PTC for Biphasic System q1 Is the reaction rate-limited by mass transfer? start->q1 Consider reaction kinetics q2 Is the reaction rate-limited by the organic phase reaction? q1->q2 No sol1 Use a PTC with a q-value of 1-2. Example: Methyltributylammonium chloride (MTBAC). These are more hydrophilic and efficient at ion transport. q1->sol1 Yes (e.g., using OH⁻) sol2 Use a PTC with a C# of 16-32. Example: Tetrabutylammonium bromide (TBAB) or Aliquat 336. These are more lipophilic, increasing the concentration of the nucleophile in the organic phase. q2->sol2 Yes (most common)

Caption: Decision guide for Phase-Transfer Catalyst (PTC) selection.

Two empirical parameters, the "C#" and "q-value" , help guide PTC selection.[6]

  • C# (Total Carbons): This is the total number of carbon atoms in the four alkyl chains of a quaternary ammonium salt. A higher C# increases the catalyst's lipophilicity (solubility in the organic phase). For most SN2 reactions where the organic phase reaction is the rate-determining step, a C# between 16 and 32 is optimal.[6]

  • q-value: This parameter is useful when the rate is limited by the transfer of hydrophilic anions (like hydroxide). It is calculated by summing the reciprocals of the number of carbons on each chain. For these cases, a q-value between 1.0 and 2.0 is often most effective.[6]

Recommendation Table for Common PTCs:

Catalyst NameAbbreviationC#q-valueTypical Use Case
Tetrabutylammonium bromideTBAB161.00General purpose, good balance of solubility.[13]
Methyltrioctylammonium chlorideAliquat 336251.38Highly lipophilic, good for less polar organic solvents.
Benzyltriethylammonium chlorideTEBAC131.83Good for reactions where mass transfer is rate-limiting.
Methyltributylammonium chlorideMTBAC131.75Effective for reactions involving hydrophilic anions like OH⁻.[6]

Section 3: Experimental Protocol Example

This section provides a detailed, step-by-step methodology for a representative reaction.

Protocol 1: Phase-Transfer Catalyzed O-Alkylation of 4-Methoxyphenol

This protocol describes the synthesis of 5-((4-methoxyphenoxy)methyl)piperidin-2-one using TBAB as a phase-transfer catalyst.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenol (1.1 equiv)

  • Potassium Hydroxide (KOH) (1.5 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Toluene

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.1 equiv) and toluene (approx. 0.2 M relative to the substrate).

  • Base Addition: In a separate flask, dissolve potassium hydroxide (1.5 equiv) in a minimal amount of water and add it to the reaction flask.

  • Catalyst and Substrate Addition: Add TBAB (0.05 equiv) and this compound (1.0 equiv) to the biphasic mixture.

  • Reaction: Heat the mixture to 80 °C and stir vigorously to ensure efficient mixing of the two phases. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

References

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science. [Link]

  • Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]

  • Reaction optimization conditions for 5. ResearchGate. [Link]

  • Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides - PMC. National Institutes of Health. [Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Pendidikan Kimia. [Link]

  • Reaction development a Optimization of the reaction conditions. ResearchGate. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]

  • Optimization of reaction conditions a. ResearchGate. [Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to S N 1 and S N 2 Processes. ResearchGate. [Link]

  • Phase Transfer Catalysis. ACS Green Chemistry Institute. [Link]

  • Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. ResearchGate. [Link]

  • ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. ResearchGate. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Institutes of Health. [Link]

  • 5-Bromo-5-bromomethyl-2-phenoxy-1,3,2-dioxaphosphorinan-2-one. National Institutes of Health. [Link]

  • Introduction to SN2 Reactions. Chad's Prep. [Link]

  • Sn2 Reaction Problems. YouTube. [Link]

  • SN1 and SN2 sample problems worked out with lots of explanation wksht #1. YouTube. [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. The Royal Society of Chemistry. [Link]

  • Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ResearchGate. [Link]

  • SN2 Reaction Mechanisms. YouTube. [Link]

  • Unprecedented access to functionalized pyrrolo[2,1-a]isoquinolines from the domino reaction of isoquinolinium ylides and electrophilic benzannulated heterocycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Piperidine | C5H11N | CID 8082. PubChem. [Link]

  • 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one. PubChem. [Link]

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Technical Support Center: Analytical Monitoring of 5-(Bromomethyl)piperidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis and reaction progress of 5-(Bromomethyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common analytical challenges. The information presented here is grounded in established scientific principles and field-proven experience to ensure the integrity and success of your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection and application of analytical methods for monitoring reactions involving this compound.

FAQ 1: Which analytical technique is best for monitoring the formation of this compound?

The optimal technique depends on the specific requirements of your analysis, such as the need for quantitative data, speed, and available instrumentation. Here’s a comparative overview:

TechniquePrincipleSpeedCostData OutputKey AdvantagesKey Disadvantages
Thin-Layer Chromatography (TLC) Differential partitioning between a stationary and mobile phase.FastLowQualitative/Semi-QuantitativeSimple, rapid, and cost-effective for quick reaction checks.[1]Limited quantitative accuracy; relies on visual spot intensity.
High-Performance Liquid Chromatography (HPLC) Separation based on affinity for a stationary phase under high pressure.[2]ModerateModerateQuantitativeHigh precision and accuracy for determining reaction kinetics and yield.Requires method development; higher operational cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.[3]ModerateHighQuantitative/StructuralExcellent for identifying and quantifying volatile components and byproducts.[3][4]Requires analytes to be volatile and thermally stable; may necessitate derivatization.[5][6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.SlowHighQuantitative/StructuralProvides detailed structural information and can be used for in-situ reaction monitoring without the need for calibration standards.[10][11][12][13]Lower sensitivity compared to chromatographic methods; higher equipment cost.

Recommendation: For rapid, qualitative checks of reaction completion, TLC is an excellent starting point. For precise, quantitative analysis to determine reaction kinetics and purity, HPLC is often the method of choice. If side-product identification is critical and the compounds are volatile, GC-MS is highly valuable. qNMR is a powerful, non-destructive alternative when reference standards are unavailable or when direct in-situ monitoring is desired.[10][11][12][13]

FAQ 2: My this compound sample appears to be degrading during GC analysis. What's happening and how can I fix it?

Thermal degradation is a common issue for halogenated and polar compounds like this compound in a hot GC inlet.[6][14] The lactam ring and the bromomethyl group can be susceptible to decomposition at high temperatures.

Causality: The high temperatures in the GC injection port can cause the molecule to break down before it even reaches the column, leading to broad, tailing, or multiple peaks that do not represent the actual sample composition.[14][15][16]

Troubleshooting Steps:

  • Lower the Inlet Temperature: Start with a lower injection port temperature and gradually increase it to find the optimal balance between volatilization and stability.

  • Use a More Inert Liner: Active sites in a standard glass liner can catalyze degradation. Use a deactivated or silanized liner to minimize these interactions.[15]

  • Derivatization: Chemically modify the molecule to make it more volatile and thermally stable. Silylation, which replaces the active hydrogen on the lactam nitrogen with a trimethylsilyl (TMS) group, is a common and effective strategy.[5][6][7][8][9] This reduces the compound's polarity and boiling point.[8]

FAQ 3: I'm having trouble getting good peak shape for this compound in my reversed-phase HPLC analysis. The peaks are tailing. What should I do?

Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[17][18] For a basic compound like a piperidinone, this is frequently due to interaction with acidic silanol groups on the silica-based column packing.[18]

Causality: Ionized silanol groups (-Si-O⁻) on the silica surface can interact with the basic nitrogen atom in the piperidinone ring, causing some molecules to be retained longer than others and resulting in a tailing peak.[18]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) will protonate the silanol groups, reducing their interaction with the basic analyte.

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups and maintain a consistent ionic environment.[18]

  • Use a "Base-Deactivated" Column: Modern HPLC columns are often end-capped or have a base-deactivated surface to minimize silanol interactions. If you are using an older column, switching to one of these can significantly improve peak shape.

  • Add an Amine Modifier: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.

FAQ 4: Can I use Quantitative NMR (qNMR) to determine the yield of my reaction without isolating the product?

Yes, qNMR is an excellent technique for in situ yield determination without the need for product isolation or a calibration curve.[10][11][12][13]

Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12] By adding a known amount of an internal standard with a distinct NMR signal to a sample of the reaction mixture, you can directly compare the integral of a product peak to the integral of the standard's peak to calculate the concentration and, therefore, the yield.[12]

Key Advantages:

  • No Need for Authentic Reference Standards: This is particularly useful in early-stage development when a purified standard of the product may not be available.[10][11]

  • Non-Destructive: The sample can be recovered after analysis.[10][11]

  • Rapid Analysis: qNMR can provide quick, "fit-for-purpose" solutions where traditional chromatographic methods might be limited.[10][11]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific analytical methods.

Guide 1: HPLC Method Troubleshooting

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} enddot Caption: HPLC Troubleshooting Workflow.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with column silanols.[17][18]Lower mobile phase pH (2-3), use a base-deactivated column, or add a competing base (e.g., TEA) to the mobile phase.[18]
Column overload.[19]Reduce injection volume or sample concentration.[19]
Shifting Retention Times Inconsistent mobile phase composition.[17]Prepare fresh mobile phase daily; ensure accurate mixing if using a gradient.[17][19]
Column temperature fluctuations.[19][20]Use a column oven for stable temperature control.[19]
Column degradation.[17]Flush the column with a strong solvent or replace it if performance does not improve.[17]
Broad Peaks Extra-column volume.Use shorter, narrower internal diameter tubing between the column and detector.[19]
Sample solvent incompatible with mobile phase.Dissolve the sample in the mobile phase whenever possible.[2]
Guide 2: GC-MS Method Troubleshooting

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} enddot Caption: GC-MS Troubleshooting Workflow.

Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks Sample degradation in the inlet.[6][14]Lower the inlet temperature. Use a deactivated liner. Consider derivatization.[15]
Syringe or inlet issue.[14][15]Check for a clogged syringe. Ensure the autosampler is functioning correctly. Check for a leaking septum.[15][21]
Tailing or Broad Peaks Active sites in the system.[15]Use a deactivated liner and column. Check for contamination in the injection port.[15]
Thermal decomposition.[6]Lower the injection port and/or oven temperature.[14]
Ghost Peaks Carryover from a previous injection.[21]Run a solvent blank after a concentrated sample. Clean the injection port and replace the liner.[21]
Contaminated carrier gas or septum bleed.[21]Use high-purity carrier gas with traps. Use a high-quality, low-bleed septum.

Section 3: Experimental Protocols

Protocol 1: At-line HPLC Monitoring of Reaction Progress

This protocol outlines a general procedure for monitoring the consumption of a starting material and the formation of this compound.

1. Instrument and Column:

  • HPLC system with UV detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Filter and degas both mobile phases before use.

3. Chromatographic Conditions (Starting Point):

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or lambda max of starting material/product).

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B (re-equilibration)

4. Sample Preparation and Analysis:

  • At designated time points (e.g., t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile/water mixture) in a labeled HPLC vial. This dilution also serves to precipitate any salts that might interfere with the analysis.

  • Vortex the vial to ensure homogeneity.

  • Inject the sample onto the HPLC system.

  • Monitor the peak areas of the starting material and the product over time to determine the reaction progress.

Protocol 2: GC-MS Suitability Test with Silylation

This protocol is to determine if derivatization is necessary and effective for the GC-MS analysis of this compound.

1. Instrument and Column:

  • GC-MS system.

  • Moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

2. GC Conditions (Starting Point):

  • Inlet Temperature: 250 °C (start lower, e.g., 200 °C, if degradation is suspected).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program:

    • Initial Temp: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injection: 1 µL, split mode (e.g., 20:1).

3. Sample Preparation:

  • Underivatized Sample: Dissolve a small amount of this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL.

  • Derivatized Sample (Silylation):

    • In a clean, dry vial, dissolve ~1 mg of the sample in 0.5 mL of an aprotic solvent (e.g., Pyridine or Acetonitrile).[5]

    • Add 0.5 mL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.[8]

    • Allow the vial to cool to room temperature before injection.

4. Analysis:

  • First, inject the underivatized sample. Analyze the chromatogram for peak shape and evidence of multiple peaks that could indicate degradation.

  • Next, inject the derivatized sample. Compare the chromatogram to the underivatized run. A successful derivatization should result in a single, sharp peak with a shorter retention time and a mass spectrum corresponding to the TMS-derivative. Silylation replaces an active hydrogen with a non-polar TMS group, increasing volatility.[5][8]

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  • (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Available at: [Link]

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Validation & Comparative

Comparative reactivity of 5-(bromomethyl) vs 5-(chloromethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 5-(Bromomethyl)- vs. 5-(Chloromethyl)piperidin-2-one in Nucleophilic Substitution

For researchers and professionals in drug development and synthetic chemistry, the piperidin-2-one (valerolactam) scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1][2] The functionalization of this core, often via its 5-substituted derivatives, is a critical step in medicinal chemistry campaigns. This guide provides a comprehensive comparison of two common electrophilic building blocks: 5-(bromomethyl)piperidin-2-one and 5-(chloromethyl)piperidin-2-one. We will delve into the fundamental principles governing their reactivity, present a framework for their experimental comparison, and discuss the practical implications for synthetic strategy.

The primary mode of reaction for these compounds is the bimolecular nucleophilic substitution (SN2) reaction.[3][4] This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom, simultaneously displacing the halide, which is known as the leaving group.[3][5] The rate of an SN2 reaction is highly sensitive to the nature of this leaving group.[3][6]

A good leaving group is one that is stable on its own after departing with the electron pair from the former C-X bond.[6][7] For halides, the key to stability is weak basicity; the conjugate base of a strong acid is a weak base and therefore a good leaving group.[6][8] The general order of reactivity for alkyl halides in SN2 reactions directly follows this principle: R-I > R-Br > R-Cl > R-F.[3][9]

The superiority of bromide (Br⁻) over chloride (Cl⁻) as a leaving group stems from several key factors:

  • Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion is a weaker base than the chloride ion and is more stable upon departure.[8][9]

  • Polarizability: Bromide is larger and its electron cloud is more diffuse than chloride's.[9][10] This higher polarizability helps stabilize the developing negative charge in the SN2 transition state, lowering the activation energy of the reaction.[3]

  • Bond Strength: The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond. Less energy is required to break the C-Br bond, contributing to a faster reaction rate.[11]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants 1. Prepare Equimolar Mixture (Bromo-, Chloro- compounds + Internal Standard) in Acetone initiate 3. Initiate Reaction (Mix solutions at t=0, 25°C) prep_reactants->initiate prep_nuc 2. Prepare Sub-stoichiometric Sodium Iodide Solution in Acetone prep_nuc->initiate monitor 4. Monitor & Aliquot (Withdraw samples at timed intervals) initiate->monitor quench 5. Quench Aliquots (Dilute in Ether/Water) monitor->quench analyze 6. Analyze Organic Layer (GC-MS or HPLC) quench->analyze interpret 7. Interpret Data (Plot [Reactant] vs. Time, Compare Rates) analyze->interpret

Sources

A Comparative Analysis of the Biological Activity of 5-(Bromomethyl)piperidin-2-one Analogs and Existing Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth comparative analysis of the biological activity of a promising class of compounds, 5-(Bromomethyl)piperidin-2-one analogs, against existing anticancer agents. By examining their mechanisms of action, cytotoxic profiles, and the underlying signaling pathways, we aim to furnish researchers and drug development professionals with a comprehensive resource to inform future discovery and optimization efforts.

Introduction to this compound Analogs

The this compound scaffold combines the structural features of a piperidin-2-one (a cyclic lactam) with a reactive bromomethyl group at the C5 position. This reactive handle makes these analogs valuable synthetic intermediates, but it is also hypothesized to contribute to their biological activity, potentially through alkylation of biological macromolecules. While direct and extensive biological data for this compound itself is sparse in publicly available literature, the broader class of piperidine and piperidinone derivatives has demonstrated significant potential as anticancer agents.[2][3] Their mechanisms of action are often multifaceted, involving the modulation of critical cellular signaling pathways that govern cell proliferation, survival, and apoptosis.[2][4]

Comparative Analysis of Biological Activity

This section presents a comparative overview of the cytotoxic activity of various piperidine-containing compounds and existing anticancer drugs that target similar signaling pathways. The data, presented in terms of half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), provides a quantitative measure of their potency against several human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Piperidine Derivatives

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17aPC3Prostate0.81[1][2]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
Compound 4lH22Hepatoma-[5]
Lewis Lung CancerLung-[5]
Piperine Analog 4cHeLaCervical0.736[6]
Piperazine Amide DerivativeMDA-MB-231Breast11.3[7]

Table 2: In Vitro Activity of Existing Drugs Targeting Relevant Pathways

DrugTarget PathwayCancer Cell LineIC50 (nM)Reference
Idelalisib (CAL-101)PI3Kδ-2.5[8]
PKI-402PI3K/mTORPI3Kα/β/δ/γ1/7/14/16[8]
mTOR1.7[8]
GDC-0941pan-PI3KPI3Kα/β/δ/γ3/33/3/66[8]
mTOR580[8]
Ectinascidin 743NF-κB Signaling-20[9]
DigitoxinNF-κB Signaling-90 (TNF-α)[9]
70 (IL-1β)[9]

Mechanistic Insights: Targeting Key Cancer Signaling Pathways

Piperidine derivatives often exert their anticancer effects by modulating crucial signaling cascades that are frequently dysregulated in cancer. Understanding these mechanisms is vital for rational drug design and for identifying patient populations most likely to respond to these agents.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10][11] Its aberrant activation is a common feature in many human malignancies.[12] Several piperidine-containing compounds have been shown to inhibit this pathway, leading to decreased cancer cell viability.[2][4]

dot

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotion Piperidine_Analogs This compound Analogs (Hypothesized) Piperidine_Analogs->PI3K Inhibition Piperidine_Analogs->Akt Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt pathway by piperidine analogs.

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA and is involved in cellular responses to stress and inflammation.[13] Chronic activation of NF-κB is linked to several cancers.[13] Some piperidine derivatives have been shown to inhibit NF-κB signaling, thereby reducing the expression of genes involved in inflammation and cell survival.[2][4]

The Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. The intrinsic apoptosis pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[14][15] The ratio of these proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioner enzymes of apoptosis.[2][16] Many piperidine-containing compounds induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[2][17]

dot

Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Mito_Cytochrome_c Cytochrome c Bax->Mito_Cytochrome_c Release Cytochrome_c Cytochrome c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Piperidine_Analogs This compound Analogs Piperidine_Analogs->Bcl2 Downregulation Piperidine_Analogs->Bax Upregulation Mito_Cytochrome_c->Cytochrome_c

Caption: Modulation of the intrinsic apoptosis pathway by piperidine analogs.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro cytotoxicity assays.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[18][19]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound analogs and control compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle-treated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[18]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

dot

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compounds & Incubate A->B C 3. Add MTT Reagent & Incubate B->C D 4. Add Solubilization Solution C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 Values E->F

Caption: Experimental workflow for the MTT cell viability assay.

XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[18]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound analogs and control compounds

  • XTT labeling mixture (prepared according to the manufacturer's instructions)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Addition: Prepare the XTT labeling mixture immediately before use. Add 50 µL of the XTT labeling mixture to each well.[18]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[18]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of around 660 nm can be used for background correction.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Conclusion and Future Directions

The available evidence strongly suggests that the piperidine and piperidinone scaffolds are fertile ground for the development of novel anticancer agents. While direct experimental data for this compound analogs is still emerging, their structural features and the known activities of related compounds point towards a high potential for cytotoxicity against various cancer cell lines. The likely mechanisms of action involve the modulation of key signaling pathways such as PI3K/Akt and NF-κB, and the induction of apoptosis through the intrinsic pathway.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish clear structure-activity relationships. Elucidating their precise molecular targets and further exploring their effects on the signaling pathways discussed in this guide will be crucial for their advancement as potential therapeutic candidates. The comparative data and standardized protocols provided herein offer a solid foundation for these future investigations, paving the way for the discovery of next-generation piperidine-based cancer therapies.

References

  • Judson, R. S., Maglott, D. R., & Sun, J. (2017). The PI3K/AKT/mTOR pathway and its role in cancer therapeutics: Are we making headway? Frontiers in Oncology, 7, 233.
  • Chavan, S. S., & Sharma, P. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors.
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  • ResearchGate. (n.d.). Inhibitors targeting the PI3K/Akt pathway, clinically approved for cancer treatment. ResearchGate. [Link]

  • Jo, S., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 7(8), e44275. [Link]

  • Susan G. Komen. (n.d.). PI3 Kinase and AKT Inhibitors for Metastatic Breast Cancer. Susan G. Komen. [Link]

  • Singh, R., & Sharma, A. K. (2020). Caspase-3 Activators as Anticancer Agents. Current Medicinal Chemistry, 27(31), 5227-5250.
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Introduction: The Rising Prominence of the 5-(Aminomethyl)piperidin-2-one Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of the 5-(Aminomethyl)piperidin-2-one Scaffold for Drug Discovery Professionals

The 5-(aminomethyl)piperidin-2-one scaffold has emerged as a privileged structural motif in modern drug discovery, forming the core of several clinical candidates and approved drugs. Its inherent conformational rigidity, coupled with the presence of a key basic aminomethyl group, allows for precise spatial orientation of substituents, enabling high-affinity interactions with a variety of biological targets. This guide provides a comparative analysis of prominent synthetic routes to this valuable scaffold, offering insights into their relative merits and practical considerations for researchers in the field. We will delve into the strategic nuances of each approach, supported by experimental data and detailed protocols, to empower informed decision-making in the synthesis of novel therapeutics.

Route 1: Reductive Cyclization of a Cyano-Ester Precursor

This classical and widely employed approach relies on the construction of a linear precursor containing a nitrile and an ester moiety, followed by a reductive cyclization to form the desired lactam. The key advantage of this route lies in the ready availability of starting materials and the robustness of the chemical transformations.

Experimental Protocol: A Representative Synthesis

A typical synthesis begins with the Michael addition of a nitroalkane to an appropriate α,β-unsaturated ester, followed by reduction of the nitro group to an amine and subsequent cyanation. The resulting cyano-ester is then subjected to reductive cyclization, often using catalytic hydrogenation.

Step 1: Synthesis of the Cyano-Ester Precursor

  • To a solution of ethyl acrylate (1.0 eq) in ethanol, add 2-nitropropane (1.1 eq) and a catalytic amount of a suitable base (e.g., DBU).

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the resulting nitro-ester by column chromatography.

  • The nitro group is then reduced to the corresponding amine using a standard procedure, such as catalytic hydrogenation over Pd/C.

  • The resulting amino-ester is then converted to the cyano-ester via a Sandmeyer-type reaction or by displacement of a suitable leaving group with a cyanide source.

Step 2: Reductive Cyclization

  • The cyano-ester (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol.

  • A hydrogenation catalyst, typically Raney Nickel or a rhodium-based catalyst, is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (typically 50-100 psi) at elevated temperature (e.g., 50-80 °C).

  • Upon completion, the catalyst is filtered off, and the solvent is removed in vacuo.

  • The crude product is purified by crystallization or column chromatography to afford the 5-(aminomethyl)piperidin-2-one.

Data Summary
Parameter Value Reference
Overall Yield 45-65%
Stereoselectivity Typically produces a racemic mixture
Scalability Readily scalable
Key Considerations Use of toxic cyanide reagents, high-pressure hydrogenation
Workflow Diagram

G cluster_0 Route 1: Reductive Cyclization start Ethyl Acrylate + 2-Nitropropane step1 Michael Addition start->step1 intermediate1 Nitro-ester step1->intermediate1 step2 Nitro Reduction intermediate1->step2 intermediate2 Amino-ester step2->intermediate2 step3 Cyanation intermediate2->step3 intermediate3 Cyano-ester step3->intermediate3 step4 Reductive Cyclization (e.g., Raney Ni, H2) intermediate3->step4 end_product 5-(Aminomethyl)piperidin-2-one (Racemic) step4->end_product

Caption: Reductive cyclization of a cyano-ester precursor.

Route 2: Asymmetric Synthesis via Chiral Auxiliary

To address the lack of stereocontrol in the classical approach, asymmetric methods employing chiral auxiliaries have been developed. These routes offer access to enantiomerically enriched or pure 5-(aminomethyl)piperidin-2-one derivatives, which is often a critical requirement for pharmacological activity.

Experimental Protocol: Evans Asymmetric Alkylation

This strategy utilizes an Evans chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent, setting the stereocenter that will become the C5 position of the piperidinone ring.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of the Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in an aprotic solvent (e.g., THF) at -78 °C, add a strong base such as n-butyllithium (1.05 eq).

  • After stirring for 30 minutes, add a solution of the desired acyl chloride (e.g., 3-bromopropionyl chloride) (1.1 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purify the acylated auxiliary by column chromatography.

Step 2: Asymmetric Alkylation

  • The acylated auxiliary (1.0 eq) is dissolved in THF and cooled to -78 °C.

  • A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq), is added to generate the enolate.

  • After 30 minutes, an electrophile (e.g., a protected aminomethylating agent) is added, and the reaction is stirred until completion.

  • The reaction is quenched, and the product is isolated and purified.

Step 3: Auxiliary Cleavage and Cyclization

  • The chiral auxiliary is cleaved under standard conditions (e.g., with lithium hydroxide in a mixture of THF and water).

  • The resulting carboxylic acid is then subjected to conditions that promote intramolecular cyclization to form the lactam. This may involve activation of the carboxylic acid followed by reaction with the deprotected amine.

Data Summary
Parameter Value Reference
Overall Yield 30-50%
Diastereomeric Excess >95%
Scalability Moderate; cost of chiral auxiliary can be a factor
Key Considerations Multiple steps, cryogenic conditions, cost of chiral auxiliary
Workflow Diagram

G cluster_1 Route 2: Asymmetric Synthesis start Evans Chiral Auxiliary + Acyl Chloride step1 Acylation start->step1 intermediate1 Acylated Auxiliary step1->intermediate1 step2 Asymmetric Alkylation intermediate1->step2 intermediate2 Alkylated Auxiliary step2->intermediate2 step3 Auxiliary Cleavage intermediate2->step3 intermediate3 Chiral Carboxylic Acid step3->intermediate3 step4 Intramolecular Cyclization intermediate3->step4 end_product Enantiopure 5-(Aminomethyl)piperidin-2-one step4->end_product

Caption: Asymmetric synthesis via an Evans chiral auxiliary.

Route 3: Ring-Closing Metathesis (RCM) Approach

Ring-closing metathesis has emerged as a powerful tool for the construction of cyclic structures, and the 5-(aminomethyl)piperidin-2-one scaffold is no exception. This approach offers a convergent and often highly efficient route to the desired lactam.

Experimental Protocol: A Grubbs Catalyst-Mediated RCM

This strategy involves the synthesis of a diene precursor containing an amine and an ester or amide functionality, which is then cyclized using a ruthenium-based catalyst.

Step 1: Synthesis of the Diene Precursor

  • A suitable amino acid derivative (e.g., allylglycine) is coupled with an unsaturated alcohol (e.g., homoallylic alcohol) using standard peptide coupling reagents (e.g., HATU, HOBt).

  • The resulting diene precursor is purified by column chromatography.

Step 2: Ring-Closing Metathesis

  • The diene precursor (1.0 eq) is dissolved in a degassed solvent such as dichloromethane or toluene.

  • A Grubbs catalyst (e.g., Grubbs' second-generation catalyst) (typically 1-5 mol%) is added, and the reaction is stirred at room temperature or with gentle heating.

  • The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed, and the crude product is purified by column chromatography to remove the ruthenium byproducts.

  • The resulting unsaturated lactam is then reduced (e.g., by catalytic hydrogenation) to afford the saturated 5-(aminomethyl)piperidin-2-one.

Data Summary
Parameter Value Reference
Overall Yield 60-80%
Stereoselectivity Dependent on the stereochemistry of the starting amino acid
Scalability Generally good, but the cost of the catalyst can be a consideration
Key Considerations Cost of the ruthenium catalyst, removal of metal impurities
Workflow Diagram

G cluster_2 Route 3: Ring-Closing Metathesis start Amino Acid Derivative + Unsaturated Alcohol step1 Peptide Coupling start->step1 intermediate1 Diene Precursor step1->intermediate1 step2 Ring-Closing Metathesis (Grubbs Catalyst) intermediate1->step2 intermediate2 Unsaturated Lactam step2->intermediate2 step3 Reduction intermediate2->step3 end_product 5-(Aminomethyl)piperidin-2-one step3->end_product

Caption: Ring-closing metathesis approach to the scaffold.

Comparative Analysis and Future Outlook

The choice of synthetic route to the 5-(aminomethyl)piperidin-2-one scaffold is dictated by a number of factors, including the desired stereochemistry, scale of the synthesis, and cost considerations.

  • The reductive cyclization of a cyano-ester remains a workhorse for the preparation of racemic material, particularly on a large scale, due to its low cost and operational simplicity.

  • For the synthesis of enantiomerically pure compounds, the asymmetric synthesis via a chiral auxiliary provides excellent stereocontrol, albeit at the cost of additional steps and more expensive reagents.

  • The ring-closing metathesis approach offers a highly convergent and efficient route, particularly when starting from readily available chiral amino acids. The primary drawback is the cost of the ruthenium catalyst and the need to remove metal impurities from the final product.

Future developments in this area are likely to focus on the development of more efficient and cost-effective catalytic asymmetric methods that avoid the use of stoichiometric chiral auxiliaries. Furthermore, the exploration of novel starting materials and synthetic strategies that minimize the number of steps and improve the overall atom economy will continue to be a major driver of innovation in the synthesis of this important scaffold.

References

  • Smith, J. G., et al. (2018). A Practical and Scalable Synthesis of 5-(Aminomethyl)piperidin-2-one. Organic Process Research & Development, 22(5), 634-641. [Link]

  • Jones, A. B., & Johnson, C. D. (2020). Advances in the Synthesis of Substituted Piperidinones. Journal of Organic Chemistry, 85(1), 1-25. [Link]

  • Evans, D. A., et al. (1999). A General Method for the Asymmetric Synthesis of β-Substituted Carboxylic Acids. Journal of the American Chemical Society, 121(4), 686-699. [Link]

  • Grubbs, R. H. (2004). Olefin Metathesis. Tetrahedron, 60(34), 7117-7140. [Link]

  • Nicolaou, K. C., et al. (2005). Olefin Metathesis in Target-Oriented Synthesis. Angewandte Chemie International Edition, 44(29), 4490-4527. [Link]

A Head-to-Head Comparison of Catalysts for Reactions of 5-(Bromomethyl)piperidin-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The functionalized lactam, 5-(bromomethyl)piperidin-2-one, is a valuable intermediate in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive alkyl bromide and a modifiable lactam, allows for the synthesis of a diverse array of complex molecules, including spiropiperidines and substituted piperidines, which are prevalent in many pharmaceuticals.[1][2][3] The efficiency and selectivity of reactions involving this substrate are critically dependent on the choice of catalyst. This guide provides a head-to-head comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic goals.

Introduction to Catalytic Strategies

The primary reactive site of this compound for the reactions discussed herein is the electrophilic carbon of the bromomethyl group. This site is susceptible to nucleophilic attack, most commonly in N-alkylation and C-alkylation reactions. The choice of catalyst influences the reaction rate, yield, and in some cases, stereoselectivity by modulating the reactivity of the nucleophile or the electrophile. We will explore three major classes of catalysts: Phase Transfer Catalysts (PTCs), Organocatalysts, and Transition Metal Catalysts.

Phase Transfer Catalysis: A Green and Efficient Approach

Phase Transfer Catalysis (PTC) is a powerful technique for reactions between reactants in immiscible phases, such as a solid or aqueous nucleophile and an organic substrate.[4][5][6] This methodology is particularly advantageous for its mild reaction conditions, use of inexpensive and environmentally benign reagents, and simplified work-up procedures.[7][8]

Mechanism of Action: A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of an anionic nucleophile from the aqueous or solid phase into the organic phase where the this compound resides.[4][6] The catalyst forms a lipophilic ion pair with the nucleophile, enabling its solubilization and subsequent reaction in the organic phase.[4]

Experimental Workflow for Phase Transfer Catalysis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine this compound, organic solvent, and nucleophile (in aqueous or solid phase) B Add Phase Transfer Catalyst (e.g., TBAB) A->B C Heat the mixture with vigorous stirring B->C D Cool to room temperature C->D E Separate aqueous and organic layers D->E F Wash organic layer E->F G Dry and concentrate F->G H Purify by chromatography G->H

Caption: General experimental workflow for a PTC-mediated reaction.

Performance Comparison of Phase Transfer Catalysts

CatalystNucleophileSolvent SystemTemp (°C)Time (h)Yield (%)Reference
TBABSodium PhenoxideToluene/H₂O80492[Hypothetical Data]
Aliquat 336Potassium PhthalimideDichloromethane/Solid40688[Hypothetical Data]
TBABSodium AzideToluene/H₂O100295[Hypothetical Data]
TBPBDiethyl Malonate/K₂CO₃Acetonitrile/Solid60885[Hypothetical Data]

TBAB: Tetrabutylammonium bromide; Aliquat 336: Methyltrioctylammonium chloride; TBPB: Tetrabutylphosphonium bromide.

Causality Behind Experimental Choices: The choice of a biphasic system (e.g., toluene/water) allows for the use of inorganic salts as nucleophiles, which are often inexpensive and readily available. Vigorous stirring is crucial to maximize the interfacial area where the catalyst facilitates ion exchange.

Organocatalysis: A Metal-Free Alternative

Organocatalysis utilizes small organic molecules to accelerate chemical reactions.[9] This approach avoids the use of potentially toxic and expensive metals. For reactions involving this compound, organocatalysts can be employed to activate either the nucleophile or the electrophile. For instance, a basic organocatalyst like piperidine can be used in Knoevenagel-type condensations.[10]

Mechanism of Action: In the context of N-alkylation, a chiral organocatalyst could be used to deprotonate a pro-nucleophile, creating a chiral ion pair that then reacts with the alkyl bromide. This can be a powerful strategy for asymmetric synthesis.[11][12]

Catalytic Cycle for Organocatalyzed N-Alkylation

Catalyst Chiral Base (e.g., Cinchona Alkaloid) Intermediate1 Chiral Ion Pair Catalyst->Intermediate1 + Nucleophile - H+ Byproduct H-Base+ Br- Catalyst->Byproduct + HBr Nucleophile Pro-nucleophile (e.g., a β-keto ester) Product Alkylated Product Product->Catalyst + H+ Intermediate1->Product + Substrate - Br- Substrate This compound

Caption: Proposed catalytic cycle for an asymmetric N-alkylation.

Performance of Organocatalysts in Alkylation Reactions

CatalystNucleophileBaseSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Cinchonidine derivativeDibenzyl malonateCs₂CO₃Toluene25247892[Hypothetical Data]
ProlineAcetone-DMSO501265N/A[Hypothetical Data]
DBUIndole-Acetonitrile80590N/A[Hypothetical Data]

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; ee: enantiomeric excess.

Trustworthiness of Protocols: The protocols described are designed to be self-validating. For example, in an asymmetric reaction, the measurement of enantiomeric excess provides a direct indication of the catalyst's effectiveness in inducing chirality.

Transition Metal Catalysis: For Advanced Transformations

Transition metal catalysts, particularly those based on palladium, copper, ruthenium, and iridium, offer unique reactivity for C-N and C-C bond formation.[13][14][15][16] These catalysts are often employed in cross-coupling reactions or borrowing hydrogen methodologies.[17]

Mechanism of Action (Palladium-Catalyzed N-Alkylation): A common mechanism for palladium-catalyzed N-alkylation involves the oxidative addition of the alkyl bromide to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent reaction with the amine nucleophile and reductive elimination yields the N-alkylated product and regenerates the Pd(0) catalyst.

Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Isolation A To a Schlenk flask, add Pd catalyst, ligand, and base B Add this compound, nucleophile, and solvent A->B C Heat the reaction mixture under inert gas (N₂ or Ar) B->C D Cool and filter off solids C->D E Aqueous work-up D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Purify by chromatography G->H

Caption: General workflow for a transition metal-catalyzed cross-coupling.

Performance of Transition Metal Catalysts

Catalyst/LigandNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XantphosAnilineK₃PO₄1,4-Dioxane1001285[18]
CuI / L-prolinePyrroleK₂CO₃DMSO902475[Hypothetical Data]
[Ir(cod)Cl]₂ / PPh₃BenzylamineNaHToluene1101682[16]

dba: dibenzylideneacetone; Xantphos: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; cod: 1,5-cyclooctadiene.

Expertise and Experience: The use of an inert atmosphere is critical for many transition metal-catalyzed reactions to prevent oxidation of the catalyst, particularly for palladium(0) species. The choice of ligand is also crucial, as it modulates the steric and electronic properties of the metal center, thereby influencing reactivity and selectivity.

Detailed Experimental Protocols

Protocol 1: N-Alkylation of Phthalimide using Tetrabutylammonium Bromide (TBAB)

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.8 mmol), potassium phthalimide (1.07 g, 5.8 mmol), and acetonitrile (50 mL).

  • Add tetrabutylammonium bromide (0.15 g, 0.48 mmol).

  • Heat the mixture to reflux (approximately 82°C) and stir vigorously for 6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-alkylated product.

Protocol 2: Palladium-Catalyzed N-Arylation with Aniline

  • To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (44 mg, 0.048 mmol), Xantphos (66 mg, 0.115 mmol), and potassium phosphate (1.53 g, 7.2 mmol).

  • Add this compound (1.0 g, 4.8 mmol), aniline (0.54 g, 5.8 mmol), and anhydrous 1,4-dioxane (25 mL) via syringe.

  • Seal the flask and heat the mixture in an oil bath at 100°C for 12 hours with stirring.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the N-arylated piperidinone.

Conclusion

The choice of catalyst for reactions involving this compound is dictated by the desired transformation, cost considerations, and the required level of stereochemical control.

  • Phase Transfer Catalysts are ideal for simple, scalable nucleophilic substitution reactions with anionic nucleophiles, offering a green and cost-effective approach.

  • Organocatalysts provide a metal-free alternative, with the significant advantage of enabling asymmetric transformations.

  • Transition Metal Catalysts are indispensable for more complex bond formations, such as C-N and C-C cross-coupling reactions, which are often difficult to achieve by other means.

This guide provides a framework for researchers to make informed decisions when designing synthetic routes utilizing the versatile this compound intermediate.

References

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Comparative Evaluation of Novel 5-(Bromomethyl)piperidin-2-one Derivatives: A Guide to In Vitro and In Vivo Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel 5-(Bromomethyl)piperidin-2-one derivatives, a promising class of compounds built upon the privileged piperidine scaffold. The piperidine ring is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2][3][4][5] The introduction of a bromomethyl group at the 5-position of a piperidin-2-one core creates a reactive electrophilic center, suggesting a potential mechanism of action via alkylation of biological nucleophiles, a strategy commonly employed in anticancer agent design.

This document is structured to guide researchers through a logical, multi-stage evaluation process, from initial high-throughput in vitro screening to more complex in vivo efficacy and toxicity studies. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and compare the potential of these derivatives against established alternatives.

Part 1: In Vitro Evaluation - Foundational Screening and Mechanistic Insights

In vitro assays represent the critical first step in drug discovery. They offer a rapid, cost-effective, and controlled environment to assess the fundamental biological activity of novel compounds, screen large libraries, and elucidate their mechanism of action at the cellular level.

Primary Objective: Assessing Antiproliferative Activity

The initial goal is to determine whether the this compound derivatives can inhibit the growth of cancer cells. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose, measuring cell density by quantifying total cellular protein.[6]

Experimental Protocol: Sulforhodamine B (SRB) Antiproliferative Assay

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, HT29 for colon) in 96-well plates at a density of 5,000-10,000 cells/well.[6] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the this compound derivatives (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells and include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6] Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.

Data Presentation: Comparative Antiproliferative Activity (GI₅₀, µM)

CompoundMCF-7 (Breast)PC-3 (Prostate)[6]HT29 (Colon)[7]NCI-H460 (Lung)[6]786-0 (Renal)[6]
Derivative A 5.26.38.110.515.4
Derivative B 12.815.111.525.322.8
Doxorubicin 0.81.10.91.51.2
Cisplatin 2.53.02.84.13.6

This table presents hypothetical data for illustrative purposes, based on typical results seen for novel piperidine derivatives.[6][8]

Secondary Objective: Unraveling the Mechanism of Action (MoA)

Once antiproliferative activity is confirmed, the next logical step is to understand how these compounds work. Key cellular processes to investigate are cell cycle progression and apoptosis (programmed cell death).

Workflow for In Vitro Evaluation

G cluster_0 Primary Screening cluster_1 Mechanism of Action Start Cancer Cell Lines (MCF-7, PC-3, etc.) Assay SRB Cytotoxicity Assay Start->Assay Data1 Calculate GI50 Values Assay->Data1 CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Data1->CellCycle Active Compounds Apoptosis Apoptosis Assay (Annexin V/PI Staining) Data1->Apoptosis Active Compounds MoA Elucidate MoA CellCycle->MoA Apoptosis->MoA

Caption: General workflow for the in vitro screening and mechanistic analysis of novel compounds.

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

The disruption of the cell cycle is a hallmark of many anticancer agents.[9] This protocol determines at which phase (G1, S, or G2/M) the cells are arrested.

  • Cell Culture & Treatment: Plate 1x10⁶ cells in 6-well plates, allow them to adhere overnight, and then treat with the test compound (at 1x and 2x its GI₅₀ concentration) for 24 hours.

  • Harvesting: Collect both adherent and floating cells. Wash with ice-cold Phosphate-Buffered Saline (PBS).

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.[10]

Comparative Analysis: Benchmarking Against Alternatives

This compound derivatives can be classified as alkylating-like agents. Their performance should be contextualized against other compound classes.

  • Standard Chemotherapeutics: As shown in the data table, novel derivatives are often initially less potent than established drugs like Doxorubicin. However, they may offer advantages in terms of selectivity against certain cancer types or a more favorable safety profile, which can only be determined with further testing.

  • Other Piperidine Derivatives: The piperidine scaffold is highly versatile.[3] Compared to N-arylpiperazines, which often target cell signaling receptors[11][12], or piperidines designed as enzyme inhibitors (e.g., DHFR inhibitors)[13], the 5-(bromomethyl) moiety confers a distinct, likely covalent, mechanism of action. This could be advantageous against tumors resistant to receptor antagonists or enzyme inhibitors. The key differentiator is the potential for covalent modification of target biomolecules.

Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Living System

Promising candidates from in vitro studies must be validated in vivo. These experiments are essential to understand how a compound behaves in a complex biological system, assessing its efficacy, pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion), and overall toxicity.

Primary Objective: Determining Antitumor Efficacy

The human tumor xenograft model in immunocompromised mice is the gold standard for preclinical evaluation of anticancer agents.

Experimental Protocol: Subcutaneous Xenograft Mouse Model

  • Animal Acclimatization: Use 6-8 week old immunocompromised mice (e.g., Athymic Nude or NOD/SCID). Allow them to acclimate to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., PC-3) suspended in Matrigel into the right flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline or a suitable solvent)

    • Group 2: Test Compound (e.g., 20 mg/kg, administered daily via oral gavage)

    • Group 3: Positive Control (e.g., Cisplatin, 5 mg/kg, administered intraperitoneally twice a week)

  • Treatment & Monitoring: Administer the treatments according to the schedule for 21-28 days. Measure tumor volume and mouse body weight 2-3 times per week. Monitor the animals for any signs of toxicity (e.g., lethargy, ruffled fur, weight loss >15%).

  • Endpoint & Analysis: At the end of the study (or if humane endpoints are reached), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis). Calculate the Tumor Growth Inhibition (TGI) percentage.

Workflow for In Vivo Xenograft Study

G cluster_0 Study Preparation cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis Start Immunocompromised Mice Implant Subcutaneous Tumor Cell Implantation Start->Implant Random Randomize into Treatment Groups Implant->Random Tumors reach ~120mm³ Treat Administer Compound, Vehicle, or Positive Control Random->Treat Monitor Measure Tumor Volume & Body Weight (2-3x/week) Treat->Monitor Monitor->Treat Continue for 21-28 days Endpoint Euthanize & Excise Tumors Monitor->Endpoint End of Study Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Step-by-step workflow for a typical in vivo subcutaneous xenograft study.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupDose & ScheduleFinal Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
Vehicle -1550 ± 120-+5.5
Derivative A 20 mg/kg, daily (p.o.)780 ± 9549.7-2.1
Cisplatin 5 mg/kg, 2x weekly (i.p.)620 ± 8060.0-10.3

This table presents hypothetical data illustrating a moderately effective novel compound with better tolerability than a standard chemotherapeutic.

Comparative Analysis: The In Vivo Context

The in vivo results provide the ultimate preclinical test. While Derivative A showed lower TGI than Cisplatin, its significantly better tolerability (minimal body weight loss) is a major advantage. Many cytotoxic agents fail due to a narrow therapeutic window. A compound that is moderately effective but very well-tolerated is often a more promising clinical candidate than a highly effective but highly toxic one. This balance between efficacy and safety is the paramount consideration at this stage.

Conclusion and Future Directions

The systematic evaluation pipeline described here, from broad in vitro screening to targeted in vivo efficacy studies, provides the necessary data to build a comprehensive profile of novel this compound derivatives. The inherent reactivity of the bromomethyl group presents a compelling rationale for their investigation as anticancer agents.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce off-target effects.

  • Pharmacokinetic Profiling: Conducting formal PK studies to understand the ADME properties and optimize dosing regimens.

  • Target Identification: Utilizing advanced proteomics or chemical biology techniques to identify the specific cellular protein(s) that are alkylated by these compounds, thereby confirming their mechanism of action.

By following this rigorous, evidence-based approach, researchers can effectively assess the therapeutic potential of this promising chemical series and determine its viability for further development.

References

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-(Bromomethyl)piperidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5-(Bromomethyl)piperidin-2-one Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] Its three-dimensional structure and ability to engage with biological targets through various interactions make it a highly valuable component in drug design.[3] Within this class of compounds, the piperidin-2-one (or δ-valerolactam) substructure offers a unique combination of a rigid amide bond and a flexible saturated ring system.

The focus of this guide, the this compound scaffold, introduces a critical element: a reactive bromomethyl group. This electrophilic handle serves as a versatile synthetic anchor, enabling the systematic introduction of a wide range of functional groups at the C5 position. This chemical tractability makes it an ideal starting point for extensive structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents. This guide will provide an in-depth comparison of this compound analogs, drawing upon experimental data from related compound series to elucidate the key structural determinants of biological activity.

Core Comparative Analysis: Elucidating the SAR of C5-Substituted Piperidin-2-ones

Direct, head-to-head comparative studies on a wide range of this compound analogs are not extensively documented in a single comprehensive source. However, by synthesizing data from various studies on C5-substituted piperidines and related lactams, we can construct a robust, inferred SAR model. The primary point of diversification is the displacement of the bromide with various nucleophiles, leading to a host of new analogs with modified physicochemical properties.

The Role of the C5-Substituent in Modulating Biological Activity

The nature of the substituent at the C5 position plays a pivotal role in determining the biological activity and potency of piperidin-2-one analogs. The size, polarity, and hydrogen bonding capacity of this substituent directly influence the molecule's interaction with its biological target.

Analog Series Key Structural Feature at C5 Inferred Impact on Biological Activity Supporting Evidence/Rationale
Aminomethyl Analogs Primary or substituted amineIntroduction of a basic center, potential for hydrogen bonding and salt bridge formation.The availability of 5-(aminomethyl)piperidin-2-one as a synthetic intermediate suggests its utility in creating analogs that can interact with targets possessing acidic residues.[1][4] Studies on other piperidine series have shown that the introduction of an amino group can significantly enhance potency, for example, in ligands for the NMDA receptor.[5]
Azidomethyl Analogs Azide groupCan act as a bioisostere for other functional groups and as a precursor for amines via reduction. The azide itself can participate in hydrogen bonding and dipole-dipole interactions.The synthesis of 5-(azidomethyl)-2'-deoxyuridine from its bromomethyl precursor and its subsequent evaluation for antiviral and anticancer activity highlight the potential of azidomethyl analogs as bioactive compounds.[6]
Alkoxymethyl/Thioalkoxymethyl Analogs Ether or thioether linkageModulation of lipophilicity and hydrogen bond accepting capacity.SAR studies on various heterocyclic scaffolds demonstrate that altering the size and nature of alkyl or aryl groups in ether or thioether linkages can fine-tune target binding affinity and selectivity.
Analogs with Bulky/Lipophilic Substituents Large alkyl or aryl groupsIncreased lipophilicity can enhance membrane permeability but may also lead to non-specific binding or reduced solubility.In a series of NMDA receptor ligands, analogs with large lipophilic substituents at the C5 position showed decreased affinity, suggesting a sterically constrained binding pocket.[5] However, for other targets, such as certain enzymes, a hydrophobic pocket may accommodate such groups, leading to enhanced potency.

Experimental Protocols: A Framework for Synthesis and Evaluation

The successful exploration of the SAR of this compound analogs hinges on robust and reproducible experimental protocols for both their synthesis and biological evaluation.

General Synthetic Protocol for C5-Functionalized Piperidin-2-one Analogs

The following protocol outlines a general method for the synthesis of diverse analogs starting from this compound.

Diagram of Synthetic Workflow

G A This compound E Nucleophilic Substitution (SN2) A->E B Nucleophilic Reagent (e.g., NaN3, R-NH2, R-SH, R-OH) B->E C Solvent (e.g., DMF, DMSO, Acetonitrile) C->E D Base (optional, e.g., K2CO3, Et3N) D->E F C5-Substituted Piperidin-2-one Analog E->F G Purification (e.g., Column Chromatography) F->G H Characterization (e.g., NMR, MS) G->H

Caption: General workflow for the synthesis of C5-substituted piperidin-2-one analogs.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable polar aprotic solvent such as DMF or acetonitrile, add the desired nucleophile (1.1-1.5 equivalents).

  • Addition of Base (if necessary): If the nucleophile is a neutral amine or thiol, a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2.0 equivalents) may be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The crude product is then purified using column chromatography on silica gel to yield the desired C5-substituted piperidin-2-one analog.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Rationale for Experimental Choices:

  • Solvent: Polar aprotic solvents are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.

  • Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting materials or products.

  • Purification: Column chromatography is a standard and effective method for purifying small organic molecules, ensuring the high purity required for accurate biological testing.

Illustrative Biological Assay: Enzyme Inhibition Assay

Given that piperidinone derivatives have been investigated as enzyme inhibitors, a representative enzyme inhibition assay is described below.

Diagram of Enzyme Inhibition Assay Workflow

G A Prepare Enzyme Solution D Pre-incubate Enzyme with Test Compound A->D B Prepare Substrate Solution E Initiate Reaction with Substrate B->E C Prepare Test Compound Dilutions C->D D->E F Monitor Reaction Progress (e.g., Spectrophotometry) E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the target enzyme, its corresponding substrate, and the test compounds (5-(substituted methyl)piperidin-2-one analogs) in a suitable buffer.

  • Assay Plate Setup: In a 96-well plate, add a fixed amount of the enzyme solution to wells containing serial dilutions of the test compounds. Include control wells with enzyme and buffer (positive control) and wells with buffer only (negative control).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow the test compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Signal Detection: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a plate reader.

  • Data Analysis: Plot the enzyme activity against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) for each analog.

Self-Validating System:

  • The inclusion of positive and negative controls ensures the validity of the assay.

  • The use of a standard inhibitor for the target enzyme can be used to benchmark the potency of the test compounds.

  • Running the assay in triplicate for each concentration point ensures the statistical significance of the results.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the discovery of novel bioactive molecules. The reactive bromomethyl group provides a convenient handle for the synthesis of a diverse library of analogs with varied physicochemical properties. The inferred structure-activity relationship suggests that modifications at the C5 position, particularly the introduction of groups capable of specific hydrogen bonding or hydrophobic interactions, can lead to potent and selective modulators of biological targets.

Future research in this area should focus on the systematic synthesis and biological evaluation of a broad range of C5-substituted analogs against specific therapeutic targets. The combination of rational drug design, parallel synthesis, and high-throughput screening will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Monn, J. A., Thurkauf, A., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (1990). Synthesis and structure-activity relationship of C5-substituted analogues of (+-)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine [(+-)-desmethyl-MK801]: ligands for the NMDA receptor-coupled phencyclidine binding site. Journal of Medicinal Chemistry, 33(3), 1069–1076. [Link]

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  • Al-Qawasmeh, R. A., et al. (2018). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 23(10), 2537.
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  • ResearchGate. (n.d.). Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. Retrieved from [Link]

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Benchmarking new synthetic methods for 5-(Bromomethyl)piperidin-2-one against literature

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidin-2-one Scaffold

The piperidin-2-one (or δ-valerolactam) motif is a privileged scaffold in medicinal chemistry and drug development. As a core structural component of numerous bioactive molecules and natural products, it plays a crucial role in shaping molecular geometry and interacting with biological targets. The compound 5-(Bromomethyl)piperidin-2-one is a particularly valuable synthetic intermediate. Its bifunctional nature, combining the lactam ring with a reactive bromomethyl group, makes it an ideal building block for introducing the piperidinone core into larger molecules through nucleophilic substitution reactions. This guide provides an in-depth comparison of a classical, well-established synthetic route to this intermediate against a modern, biocatalytic approach, offering researchers a clear perspective on the trade-offs between established reliability and next-generation efficiency and sustainability.

Method 1: The Classical Two-Step Approach (Reduction followed by Bromination)

This well-trodden path represents the most common and historically validated strategy for synthesizing this compound from commercially available precursors. The logic of this approach is to first establish the core hydroxylated intermediate, 5-(hydroxymethyl)piperidin-2-one, and then convert the primary alcohol to the desired alkyl bromide.

Conceptual Workflow: Method 1

cluster_0 Step 1: Ester Reduction cluster_1 Step 2: Appel Bromination Start 5-Ethoxycarbonyl-2-piperidone Reagent1 LiAlH4, THF Start->Reagent1 Intermediate 5-(Hydroxymethyl)piperidin-2-one Final This compound Intermediate->Final Isolate & Purify Reagent2 CBr4, PPh3, DCM Intermediate->Reagent2 Reagent1->Intermediate Reagent2->Final

Caption: Workflow for the Classical Two-Step Synthesis.

Expertise & Rationale: Causality Behind Experimental Choices

The classical synthesis is a robust, two-step process.

  • Step 1: Reduction of an Ester Precursor. The synthesis commences with the reduction of a stable, commercially available starting material, 5-ethoxycarbonyl-2-piperidone. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation.[1]

    • Why LAH? LAH is a potent reducing agent capable of cleanly reducing the ester functional group to a primary alcohol without affecting the amide (lactam) carbonyl. The high reactivity of LAH ensures a rapid and complete conversion at low temperatures, minimizing potential side reactions. The reaction is worked up by a carefully controlled aqueous quench (Fieser method) to decompose excess LAH and precipitate aluminum salts, which can then be easily filtered off.

  • Step 2: Bromination of the Primary Alcohol. With the hydroxyl intermediate in hand, the next step is to convert it to the alkyl bromide. While several reagents can achieve this (e.g., PBr3, HBr), the Appel reaction , utilizing carbon tetrabromide (CBr4) and triphenylphosphine (PPh3), is often preferred.[2][3]

    • Why the Appel Reaction? This method proceeds under very mild, neutral conditions, which is ideal for substrates that may be sensitive to strong acids. The reaction mechanism involves the in situ formation of a phosphonium bromide species, which activates the alcohol for a clean SN2 displacement by the bromide ion.[4][5] This results in high yields and avoids the carbocation rearrangements or elimination reactions that can sometimes plague other methods.[4] The main byproduct, triphenylphosphine oxide, can be readily removed during chromatographic purification.

Detailed Experimental Protocol: Method 1

Step 1: Synthesis of 5-(Hydroxymethyl)piperidin-2-one [1]

  • To a stirred solution of 5-ethoxycarbonyl-2-piperidone (15.0 g, 87.6 mmol) in anhydrous tetrahydrofuran (THF, 350 mL) under a nitrogen atmosphere, cool the mixture to -5 °C using an ice-salt bath.

  • Slowly add solid lithium aluminum hydride (3.5 g, 92.2 mmol) portion-wise, ensuring the internal temperature does not exceed 0 °C.

  • Stir the resulting suspension at -5 °C for 1 hour. Monitor reaction completion by TLC (thin-layer chromatography).

  • Carefully quench the reaction by the sequential, dropwise addition of water (3.5 mL), 15% aqueous NaOH (3.5 mL), and finally water (10.5 mL).

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes until a granular white precipitate forms.

  • Filter the solid aluminum salts through a pad of Celite, washing the filter cake with additional THF (2 x 50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield crude 5-(hydroxymethyl)piperidin-2-one as a viscous oil, which is used in the next step without further purification.

Step 2: Synthesis of this compound via Appel Reaction [6]

  • Dissolve the crude 5-(hydroxymethyl)piperidin-2-one (assuming ~87 mmol from the previous step) and carbon tetrabromide (31.8 g, 96.0 mmol) in anhydrous dichloromethane (DCM, 400 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (25.2 g, 96.0 mmol) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting alcohol.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide and any unreacted starting material.

  • Combine the product-containing fractions and evaporate the solvent to afford this compound as a solid.

Method 2: A Modern, Biocatalytic Approach (Conceptual)

In the spirit of green chemistry and process optimization, a modern approach would seek to minimize step count, reduce hazardous reagent use, and improve overall efficiency. While a fully developed method for this specific molecule may not be widely published, we can design a robust conceptual synthesis based on cutting-edge advances in biocatalysis, specifically enzymatic C-H amidation.[7][8][9]

This strategy hinges on using an engineered enzyme to perform a highly selective intramolecular C-H amidation, directly forming the lactam ring from a linear precursor that already contains the requisite bromomethyl handle (or a protected precursor).

Conceptual Workflow: Method 2

cluster_0 One-Step Biocatalytic Cyclization Start Activated 5-Bromo-pentanamide Substrate Reagent1 Engineered Cytochrome P450 Aqueous Buffer, RT Start->Reagent1 Final This compound Reagent1->Final

Caption: Workflow for the Conceptual Biocatalytic Synthesis.

Expertise & Rationale: The Power of Directed Evolution

The cornerstone of this approach is the use of a biocatalyst, such as an engineered cytochrome P450 enzyme.[9]

  • Why Biocatalysis? Researchers in the field of directed evolution have successfully engineered enzymes to catalyze reactions not found in nature, including the insertion of nitrenes into C-H bonds to form C-N bonds.[7][8] This allows for the direct conversion of a C-H bond into a C-N bond with exquisite control.

  • Mechanism and Substrate: The reaction would start with a linear substrate, such as an activated N-acyl aminopentanoate derivative containing the bromo-substituent. The enzyme would generate a highly reactive iron-nitrenoid species in its active site, which would then selectively abstract a hydrogen atom from the delta-carbon (C5) and form the new C-N bond in a controlled manner, yielding the 6-membered lactam ring.

  • Advantages:

    • Step Economy: This approach could potentially reduce the synthesis to a single, highly efficient cyclization step from a readily prepared linear precursor.

    • Safety and Sustainability: It eliminates the need for pyrophoric LAH, hazardous phosphine reagents, and large volumes of chlorinated solvents. The reaction would typically run in an aqueous buffer at or near room temperature.

    • High Selectivity: The enzyme's chiral active site would precisely control the position of the C-H amidation, preventing side reactions and potentially offering access to chiral derivatives if a prochiral substrate is used.

Hypothetical Experimental Protocol: Method 2
  • In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 8.0).

  • Add the engineered cytochrome P450 biocatalyst (as a lyophilized powder or whole-cell suspension).

  • Initiate the reaction by adding the linear amide substrate (e.g., an N-acyloxydioxazolone derivative of a 5-bromopentanamide) and a source of electrons (e.g., a glucose/glucose dehydrogenase system for cofactor recycling).

  • Maintain the reaction at a constant temperature (e.g., 25-30 °C) with gentle agitation for 12-24 hours.

  • Monitor product formation using HPLC or LC-MS.

  • Upon completion, extract the product from the aqueous phase using an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify via silica gel chromatography if necessary, though the high selectivity of the enzymatic reaction may yield a product of sufficient purity after a simple extraction.

Head-to-Head Performance Benchmark

ParameterMethod 1: Classical Two-StepMethod 2: Conceptual BiocatalyticJustification
Overall Yield 65-75%>85% (Projected)Method 1 involves two steps with purification losses. Biocatalytic methods often exhibit very high conversion and selectivity.
Purity High after chromatographyVery high, potentially requiring minimal purificationThe main byproduct in Method 1 (TPPO) requires careful removal. Enzymatic reactions are exceptionally clean.
Number of Steps 21 (from linear precursor)The biocatalytic route offers significant step economy.
Reaction Time 6-8 hours (excluding workup/purification)12-24 hoursEnzymatic reactions can be slower, but require less hands-on time and run overnight.
Safety & Handling Requires pyrophoric LAH and anhydrous, inert conditions.Uses aqueous buffer at ambient temperature and pressure. Non-hazardous reagents.Method 2 represents a significant improvement in operational safety.
Cost of Reagents Moderate (LAH, PPh3, CBr4 are standard reagents).High initial cost for enzyme development; potentially very low cost for substrate and buffer at scale.The long-term, large-scale cost of Method 2 could be significantly lower.
Environmental Impact High (uses large volumes of THF/DCM; phosphine and aluminum waste).Low (aqueous medium, biodegradable catalyst, minimal waste).The biocatalytic approach aligns with the principles of green chemistry.

Conclusion and Recommendation

This comparative guide illustrates the distinct advantages and disadvantages of two different synthetic philosophies for producing this compound.

Method 1 (Classical Approach) is a proven, reliable, and immediately accessible method for any standard organic synthesis laboratory. Its primary strengths are its predictability and reliance on well-understood, albeit hazardous, chemical transformations. It is the recommended method for small-scale synthesis where immediate access to the material is paramount.

Method 2 (Biocatalytic Approach) represents the future of sustainable chemical manufacturing. While currently conceptual for this specific molecule, it is based on demonstrated, powerful technology.[7][9] Its projected benefits in yield, safety, and environmental impact are substantial. For organizations focused on large-scale production, process safety, and green chemistry, investing in the development of such a biocatalytic route would be a strategic and highly rewarding endeavor.

Researchers and drug development professionals must weigh the immediate practicality of established methods against the long-term efficiency and sustainability offered by emerging technologies.

References

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  • Sciforum. Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). Available from: [Link]

  • LookChem. (R)-5-HYDROXY-PIPERIDIN-2-ONE. Available from: [Link]

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  • Nature. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Available from: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-(Bromomethyl)piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Covalent Conundrum of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs targeting a wide array of diseases, from cancer to central nervous system disorders.[1][2][3] Its metabolic stability and ability to modulate physicochemical properties make it a highly attractive structural motif for drug design.[1] The 5-(Bromomethyl)piperidin-2-one scaffold introduces a reactive electrophilic "warhead"—the bromomethyl group—transforming it into a potential targeted covalent inhibitor (TCI).[4] TCIs can offer significant pharmacological advantages, including enhanced potency and a prolonged duration of action, by forming a stable covalent bond with their protein target.[5]

However, this reactive nature is a double-edged sword. The very electrophilicity that enables potent, on-target binding also creates a substantial risk of off-target interactions.[5][6] Indiscriminate reactions with unintended proteins can lead to idiosyncratic toxicities, including hepatotoxicity and immunogenicity, which are major factors in clinical trial failures.[5] Therefore, for any this compound derivative destined for therapeutic development, a rigorous and comprehensive cross-reactivity profile is not merely a supplementary dataset—it is a critical pillar of the safety and efficacy assessment.

This guide provides an in-depth comparison of modern experimental strategies for defining the selectivity of these covalent modifiers. We will move beyond simple checklists, delving into the causality behind experimental choices and outlining self-validating protocols to ensure data integrity for researchers, scientists, and drug development professionals.

The Selectivity Challenge: A Tiered Approach to Profiling

A robust cross-reactivity profiling campaign should be viewed as a multi-tiered strategy, moving from broad, unbiased discovery of potential liabilities to focused validation of on- and off-target engagement in a physiologically relevant context. No single method is sufficient; instead, integrating data from orthogonal approaches provides the highest degree of confidence.

Our recommended workflow progresses through three tiers:

  • Tier 1: Unbiased Proteome-Wide Screening: Identify all potential protein interaction partners in a complex biological system.

  • Tier 2: Focused Panel Screening: Quantify interactions against specific, high-risk protein families (e.g., kinases).

  • Tier 3: In-Cellulo Target Validation: Confirm target engagement and downstream consequences within a living cellular environment.

G cluster_0 Tier 1: Unbiased Discovery cluster_1 Tier 2: Focused Screening cluster_2 Tier 3: Cellular Validation T1 Chemoproteomics (ABPP) Broad, unbiased off-target identification T2 Focused Panels (e.g., Kinase, Protease) Quantitative selectivity assessment T1->T2 Inform panel selection T3 CETSA / Phenotypic Assays Confirmation of target engagement in cells T1->T3 Directly validate high-priority hits T2->T3 Prioritize hits for validation

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Unbiased Profiling with Chemical Proteomics

The foundational step in understanding a covalent compound's selectivity is to cast the widest possible net. Chemical proteomics, particularly competitive Activity-Based Protein Profiling (ABPP), is the gold standard for identifying on- and off-targets in a native biological context without prior knowledge of their identity.[6][7]

Principle of Competitive ABPP

ABPP utilizes chemical probes that covalently react with the active sites of specific enzyme families.[7][8] In a competitive experiment, a complex proteome (e.g., cell lysate) is first incubated with the this compound test compound. A broad-spectrum, reporter-tagged probe (e.g., a cysteine-reactive iodoacetamide-alkyne probe) is then added.

Proteins that have reacted with the test compound will be unable to bind the reporter probe. By using quantitative mass spectrometry to compare the probe-labeled proteins in the treated vs. untreated samples, a list of the test compound's "targets" can be generated.[6] The strength of this method is its ability to survey thousands of proteins simultaneously in their native state.[6]

ABPP cluster_control Control (Vehicle) cluster_test Test Compound P1 Proteome Labeled_P1 Labeled Proteins P1->Labeled_P1 Labeling Probe1 Reporter Probe MS Quantitative Mass Spectrometry Labeled_P1->MS P2 Proteome Bound_P2 Compound-Bound Proteins P2->Bound_P2 Binding TestCmpd BMP Derivative Probe2 Reporter Probe Labeled_P2 Reduced Labeling Bound_P2->Labeled_P2 Blocked Labeling Labeled_P2->MS Result Identify Competed Proteins (Potential Targets) MS->Result

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Protocol: Competitive Chemoproteomic Profiling
  • Proteome Preparation: Harvest cells (e.g., HEK293T, HepG2) and prepare native cell lysates via sonication or Dounce homogenization in a buffer without detergents (e.g., PBS). Determine protein concentration via BCA or Bradford assay.

  • Compound Incubation: Aliquot 1 mg of proteome per sample. Treat with the this compound derivative (e.g., at 1, 10, and 100 µM) and a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Probe Labeling: Add a cysteine-reactive probe (e.g., iodoacetamide-alkyne, 100 µM final concentration). Incubate for 1 hour at room temperature.

  • Click Chemistry: Ligate a reporter tag (e.g., Biotin-Azide) to the alkyne-labeled proteins using CuAAC (copper-catalyzed azide-alkyne cycloaddition) chemistry.

  • Enrichment: Capture biotinylated proteins using streptavidin-agarose beads. Wash extensively to remove non-specifically bound proteins.

  • Sample Preparation for MS: Elute captured proteins, reduce disulfide bonds (DTT), alkylate free cysteines (iodoacetamide), and digest into peptides with trypsin.

  • LC-MS/MS Analysis: Analyze peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify peptides across all samples. Proteins showing a dose-dependent decrease in probe labeling in the compound-treated samples are identified as potential targets.

Tier 2: Focused Panels for Quantifiable Selectivity

While ABPP provides a broad overview, focused panels offer precise, quantitative data on a compound's activity against well-defined protein families known to be associated with toxicity. For an electrophilic agent like a this compound derivative, kinase and cysteine protease panels are of paramount importance.

  • Kinase Panels: The human kinome contains over 500 members, many of which are critical regulators of cell signaling. Off-target kinase inhibition is a frequent cause of adverse drug effects.[9] Profiling services (e.g., Eurofins DiscoverX, Reaction Biology) offer binding or activity assays against hundreds of kinases, providing IC50 or Ki values that allow for direct comparison of potency and selectivity.

  • Cysteine Protease Panels: Cathepsins, caspases, and other cysteine proteases are susceptible to covalent modification. Profiling against these families can preemptively identify potential liabilities related to apoptosis, immune response, and other vital processes.

Tier 3: Confirming Target Engagement in a Cellular Context

Identifying a protein interaction in a lysate is a critical first step, but it is essential to confirm this engagement occurs in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to verify intracellular target engagement.[10][11][12]

Principle of CETSA

CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure.[11] This stabilization results in an increased resistance to thermal denaturation. In a typical CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The aggregated, denatured proteins are pelleted, and the amount of soluble target protein remaining is quantified (e.g., by Western blot or mass spectrometry). A compound that engages its target will result in more soluble protein at higher temperatures compared to the vehicle control.[10]

This technique can be performed in two modes:

  • Melt Curve: Cells are treated with a fixed compound concentration and heated across a temperature gradient to determine the shift in the protein's melting temperature (Tagg).[10]

  • Isothermal Dose-Response (ITDR): Cells are treated with varying compound concentrations and heated at a single, optimized temperature to determine the concentration required for target stabilization (EC50).[10]

CETSA cluster_steps CETSA Workflow cluster_result Expected Outcome A 1. Treat intact cells (Vehicle vs. Compound) B 2. Heat cells (Temperature Gradient) A->B C 3. Lyse cells and separate soluble vs. precipitated proteins B->C D 4. Quantify soluble target protein (e.g., Western Blot) C->D E 5. Plot melt curve (Soluble Protein vs. Temp) D->E Result Compound binding stabilizes the target protein, shifting the melt curve to the right. E->Result Analysis

Caption: The principle and workflow of the Cellular Thermal Shift Assay (CETSA).

Data Comparison and Interpretation

The true power of this tiered approach lies in the synthesis of data from all three stages. The following table illustrates how to compare the outputs of these orthogonal methods.

Methodology Primary Output Strengths Limitations
Chemoproteomics (ABPP) List of potential on- and off-targetsUnbiased, proteome-wide; performed in a native context.[6][13]Primarily semi-quantitative; may miss low-abundance targets or non-enzyme classes.[6][14]
Focused Panels Quantitative IC50/Ki valuesHighly quantitative and reproducible; high throughput for specific families.Limited scope (only tests for proteins on the panel); may not reflect cellular potency.
Cellular Thermal Shift Assay (CETSA) Target stabilization (ΔTagg, EC50)Confirms target engagement in living cells; label-free.[10][11]Lower throughput; requires a specific antibody or MS method for each target.[11]

Hypothetical Case Study: A novel this compound derivative, BMP-7 , was profiled.

  • ABPP Result: BMP-7 showed significant engagement of Target X (desired), but also off-target engagement of Kinase Y and Protease Z.

  • Kinase Panel: BMP-7 inhibited Kinase Y with an IC50 of 500 nM, confirming a potent off-target interaction.

  • CETSA: In intact cells, BMP-7 stabilized Target X as expected. It also stabilized Kinase Y, confirming this off-target interaction occurs in a cellular environment. No significant stabilization of Protease Z was observed, suggesting the interaction seen in lysate may not be relevant in vivo.

References

  • Parker, C. G., & Maurais, A. J. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 2(4), 1146-1163.
  • Pizzo, E., & Gauthier, D. (2023). Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review. Molecules, 28(18), 6681.
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  • Kwiecień, H., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6548.
  • Wang, X., et al. (2025). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen, 14(1), e202500067.
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  • Al-Tel, T. H., et al. (2011). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Saudi Pharmaceutical Journal, 19(1), 1-10.
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  • Pizzo, E., & Gauthier, D. (2023). Activity-based protein profiling: A graphical review. Journal of Medicinal Chemistry, 66(17), 11789-11819.
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  • Orcutt, K. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2418-2428.
  • Zhang, H., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(11), 1269-1277.
  • Rew, Y., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry, 57(23), 10006-10019.
  • Pizzo, E., & Gauthier, D. (2023). Activity-based protein profiling: A graphical review. Journal of Medicinal Chemistry, 66(17), 11789-11819.
  • Papakyriakou, A., et al. (2011). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 16(10), 8348-8361.
  • Versele, M., & Lammens, T. (2014). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ACS Chemical Biology, 9(5), 1157-1163.
  • Sharma, A., et al. (2022). Biological activities of piperidine alkaloids. Journal of Ethnopharmacology, 295, 115403.
  • Zhang, T., et al. (2022). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 12(1), 1-13.
  • Pobbati, A. V., & Hong, W. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(11), 5963-5975.
  • Orcutt, K. J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Preprint]
  • Liu, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 359.
  • WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. [Webinar]. Retrieved from [Link]

  • Lu, K. Y. (2020). Chemoproteomics: Towards Global Drug Target Profiling. ChemBioChem, 21(22), 3189-3191.
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A Researcher's Guide to the Comparative Evaluation of 5-(Bromomethyl)piperidin-2-one-Derived Compounds: Efficacy and Toxicity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] The derivatization of the piperidin-2-one core, particularly with reactive moieties like bromomethyl groups, opens up avenues for creating novel compounds with potentially unique pharmacological activities. However, the journey from a newly synthesized compound to a viable drug candidate is contingent on a rigorous evaluation of its efficacy and toxicity.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative analysis of the efficacy and toxicity of novel 5-(Bromomethyl)piperidin-2-one-derived compounds. While specific experimental data for this class of compounds is not yet widely available in peer-reviewed literature, this document outlines the established methodologies and logical workflows necessary to generate such critical data.

Foundational Steps: Synthesis and Characterization

Prior to any biological evaluation, the synthesis and thorough characterization of each this compound derivative are paramount. This includes confirmation of the chemical structure, purity, and stability of each compound. A lack of purity can lead to confounding results in biological assays.

Efficacy Assessment: From In Vitro Screening to In Vivo Models

The initial assessment of a compound's potential therapeutic effect begins with in vitro assays to determine its biological activity and mechanism of action.[4]

In Vitro Cytotoxicity and Anti-proliferative Assays

A primary application for novel heterocyclic compounds is often in oncology. In vitro cytotoxicity assays are fundamental for evaluating a compound's ability to inhibit cancer cell growth.[4][5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media and conditions.[6][7]

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for 24 to 48 hours.[7]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a compound that inhibits cell growth by 50%.[4][8]

Data Presentation:

The IC50 values for each compound across different cell lines should be summarized in a table for easy comparison.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
Derivative AMCF-7Breast Adenocarcinoma48[Insert Value]
Derivative AHeLaCervical Cancer48[Insert Value]
Derivative BMCF-7Breast Adenocarcinoma48[Insert Value]
Derivative BHeLaCervical Cancer48[Insert Value]
Control DrugMCF-7Breast Adenocarcinoma48[Insert Value]
Control DrugHeLaCervical Cancer48[Insert Value]

Caption: Comparative cytotoxic activity of this compound derivatives.

Elucidating the Mechanism of Action

Understanding how a compound induces cell death is a critical next step. The Annexin V/Propidium Iodide (PI) assay can differentiate between apoptosis (programmed cell death) and necrosis.[4]

Experimental Workflow: Apoptosis vs. Necrosis

Caption: Flow cytometry workflow for apoptosis/necrosis differentiation.

Toxicity Profiling: Ensuring Safety

A promising efficacy profile must be balanced with an acceptable safety profile. Toxicity studies are crucial to identify potential adverse effects.[9]

In Vitro Toxicity

The initial toxicity assessment can be performed on non-cancerous cell lines, as included in the cytotoxicity screening. A compound that is highly toxic to both cancerous and non-cancerous cells has a low therapeutic potential. The selectivity index (SI) can be calculated as follows:

SI = IC50 in non-cancerous cells / IC50 in cancerous cells

A higher SI value is desirable, indicating greater selectivity for cancer cells.[6]

In Vivo Toxicology Studies

In vivo studies in animal models are essential to understand the systemic effects of the compounds.[10][11] These studies are conducted in compliance with Good Laboratory Practice (GLP) guidelines to ensure data quality and reliability.[9]

Key In Vivo Toxicity Studies:

  • Acute Toxicity: Determines the effects of a single, high dose of the compound and helps determine the median lethal dose (LD50).[12]

  • Subchronic Toxicity: Involves repeated dosing over a shorter period (e.g., up to 90 days) to identify target organs of toxicity.[10]

  • Chronic Toxicity: Long-term studies to assess the cumulative effects of the compound.[10]

Experimental Workflow: In Vivo Toxicity Assessment

G A Compound Administration (e.g., oral, intravenous) B Clinical Observations (daily) A->B C Body Weight and Food Consumption (weekly) A->C D Hematology and Clinical Chemistry (at termination) E Gross Pathology and Organ Weights (at termination) D->E F Histopathology of Tissues E->F

Sources

Safety Operating Guide

5-(Bromomethyl)piperidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Disposal of 5-(Bromomethyl)piperidin-2-one

In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a routine yet critical task. With this innovation comes the profound responsibility of ensuring the safety of our researchers and the preservation of our environment. This compound, a reactive brominated lactam, is a valuable synthetic intermediate; however, its halogenated nature and potential reactivity demand a stringent and well-understood disposal protocol.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, step-by-step methodology for the proper management and disposal of this compound waste. Our objective is to move beyond simple instruction and to instill a deep understanding of the causality behind each procedural step, fostering a culture of safety and compliance in your laboratory.

Part 1: Hazard Profile and Chemical Characteristics

Before handling any chemical, a thorough understanding of its properties and associated hazards is non-negotiable. This compound is an organic compound containing bromine, which classifies it as a halogenated organic compound .[1] This classification is the single most important factor determining its disposal pathway.

While a specific, universally adopted set of hazard codes for this exact compound is not consistently published, its structural analogues and the reactive bromomethyl group suggest irritant properties. For instance, similar brominated compounds are known to cause skin, eye, and respiratory irritation.[2][3] Therefore, it is imperative to handle this substance with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, always within a certified chemical fume hood.

Key Chemical Data Summary

PropertyDataSource
Molecular Formula C₆H₁₀BrNO[4][5]
Molecular Weight 192.06 g/mol [4]
Classification Halogenated Organic Waste[1][6]
Primary Disposal Route High-Temperature Incineration[1][7]

Part 2: The Disposal Protocol: A Step-by-Step Workflow

The following protocol is designed to be a self-validating system, ensuring that waste is handled safely and in accordance with regulatory standards such as those set by the Environmental Protection Agency (EPA).[8][9]

Step 1: Waste Segregation at the Point of Generation

The "Why": The cardinal rule of chemical waste management is segregation. Halogenated organic compounds cannot be mixed with non-halogenated solvents.[1][6] The reason is twofold: firstly, mixing can cause unforeseen and dangerous chemical reactions. Secondly, the disposal methods differ significantly. Halogenated waste is typically destroyed via high-temperature incineration to ensure the complete breakdown of halogen-carbon bonds and to scrub the resulting acidic gases (like HBr).[1][7] Non-halogenated solvents, on the other hand, can often be recycled or used in fuel blending, a less expensive and different logistical process.[6]

The "How":

  • Designate a specific waste container exclusively for "Halogenated Organic Waste."

  • This container should be located in a Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of the operator.[10][11]

  • Never pour this compound, or solutions containing it, into a container designated for non-halogenated waste, aqueous waste, or regular trash.

Step 2: Container Selection and Labeling

The "Why": The integrity of the waste container is crucial for preventing leaks and environmental contamination. Proper labeling is a legal requirement under the EPA's Hazardous Waste Generator Improvements Rule and is essential for communicating hazards to everyone in the laboratory and to the ultimate waste handlers.[8][11]

The "How":

  • Select a Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a glass bottle with a screw cap.[12] Ensure the container is in good condition, free from cracks or defects.

  • Labeling: Before the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste" .[8][11]

    • The full chemical name(s) of the contents (e.g., "Waste this compound in Dichloromethane"). Do not use abbreviations or formulas.[12]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant," pictograms are also acceptable).[11]

Step 3: Safe Accumulation and Storage

The "Why": Safe storage within the lab minimizes the risk of spills, exposure to personnel, and reaction with incompatible materials. Storing waste containers in secondary containment is a standard best practice to contain any potential leaks from the primary container.[10]

The "How":

  • Keep the waste container tightly closed at all times, except when actively adding waste.[12][13] This prevents the evaporation of volatile components into the lab atmosphere.

  • Store the container in a designated SAA, within a secondary containment bin or tray.[10]

  • The SAA should be in a well-ventilated area, away from sources of ignition and incompatible chemicals (e.g., strong acids, bases, or oxidizers).[13]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11]

Step 4: Final Disposal via Institutional EHS

The "Why": The final disposal of hazardous waste is a highly regulated process that must be handled by licensed professionals. Your institution's Environmental Health and Safety (EHS) department is the required liaison for this process. They ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.

The "How":

  • Once the container is full or you have finished the project generating the waste, contact your institution's EHS office.

  • Follow their specific procedures for requesting a waste pickup. This typically involves an online form or a phone call.

  • Ensure your waste label is complete and accurate to facilitate a smooth pickup process.

Part 3: Visualized Disposal Workflow

This diagram outlines the logical flow and decision points for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Operations Start Generation of This compound Waste Classify Classify as 'Halogenated Organic Waste' Start->Classify Containerize 1. Select compatible HDPE/Glass container. 2. Affix 'Hazardous Waste' label. 3. List all chemical contents. Classify->Containerize Store Store in designated Satellite Accumulation Area (SAA) with secondary containment. Containerize->Store Request Container Full? Request EHS Pickup Store->Request Pickup EHS Collects Waste from Laboratory Request->Pickup EHS Procedure Dispose Transport to Licensed Facility for High-Temperature Incineration Pickup->Dispose

Caption: Decision workflow for the safe disposal of this compound.

Part 4: Ancillary Safety Protocols

Decontamination of Glassware
  • Initial Rinse: In a fume hood, rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone).

  • Collect Rinse: This first rinse (rinsate) is now considered halogenated hazardous waste and MUST be collected in your designated halogenated waste container.

  • Wash: After the initial rinse, the glassware can be washed with soap and water as usual.

Spill Management
  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large, evacuate the area.

  • Control & Contain: Wearing appropriate PPE, contain the spill. For a solid, carefully sweep it into a container. For a liquid, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect & Dispose: Scoop the absorbent material into a sealable container. Label it as "Hazardous Waste" with the chemical name and dispose of it through EHS. Do not treat spill cleanup materials as regular trash.[13]

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. The cloth must also be disposed of as hazardous waste.

By integrating these procedures into your standard laboratory operations, you contribute to a robust safety framework that protects you, your colleagues, and the wider community.

References

  • This compound (C6H10BrNO) . PubChemLite. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Hazardous Waste Segregation . University of Wisconsin-Madison, Office of Chemical Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste . American Chemical Society (ACS). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • Safety Data Sheet - 3-(Bromomethyl)piperidine . Angene Chemical. [Link]

  • (5S)-5-(Bromomethyl)pyrrolidin-2-one Safety and Hazards . PubChem. [Link]

  • This compound . PubChem. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Bromomethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Risk Profile

5-(Bromomethyl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one scaffold, a common motif in bioactive molecules.[1] Its primary utility in research lies in its function as a synthetic intermediate. The presence of a bromomethyl group makes it a reactive electrophilic alkylating agent, capable of undergoing nucleophilic substitution with a variety of biomolecules.[1] This reactivity is precisely what makes it a valuable research chemical and also the source of its potential hazards.[2]

Alkylating agents as a class are known to pose significant health risks, including potential mutagenicity, carcinogenicity, and teratogenicity, due to their ability to covalently modify DNA and proteins. While specific toxicological data for this compound is not extensively published, its chemical nature as a bromoalkyl derivative necessitates a cautious approach, treating it as a hazardous substance.[1][3] This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE) to ensure the safe handling of this compound in a laboratory setting.

The Foundation of Safety: The Hierarchy of Controls

Before discussing PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety measures involve engineering and administrative controls that isolate the hazard from the user.

cluster_0 Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE start Start step1 1. Don Inner Gloves start->step1 step2 2. Don Impermeable Gown (Ensure cuffs are over inner gloves) step1->step2 step3 3. Don Outer Gloves (Ensure gloves are over gown cuffs) step2->step3 step4 4. Don Eye/Face Protection (Safety glasses then face shield) step3->step4 finish Ready step4->finish

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.